Nevadensin
Description
Properties
IUPAC Name |
5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFBMPVGAYGGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144174 | |
| Record name | Nevadensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-66-6 | |
| Record name | Nevadensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nevadensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nevadensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nevadensin: A Technical Guide to Its Natural Sources and Isolation for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadensin, a pentaoxygenated flavone, has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering structured data, explicit experimental protocols, and visual representations of both a key mechanism of action and a general isolation workflow to facilitate further investigation and application of this promising natural compound.
Natural Sources of this compound
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a naturally occurring flavonoid found in a variety of plant species, predominantly within the Asteraceae (sunflower), Lamiaceae (mint), and Gesneriaceae families. First isolated from Iva species, its presence has since been identified in numerous other medicinal and aromatic plants.[1][2] A summary of notable plant sources is provided below.
| Plant Family | Genus | Species | Common Name(s) |
| Asteraceae | Iva | nevadensis, acerosa | Povertyweed |
| Helianthus | annuus, pumilus | Sunflower | |
| Baccharis | nitida, grisebachii | ||
| Viguiera | mollis, procumbens, bicolor | ||
| Lamiaceae | Ocimum | basilicum, americanum, minimum | Basil |
| Hyptis | albida | ||
| Gesneriaceae | Lysionotus | pauciflorus | |
| Scrophulariaceae | Limnophila | aromatica, geoffrayi, rugosa | Rice Paddy Herb |
| Rutaceae | Esenbeckia | almawillia | |
| Geraniaceae | Biebersteinia | orphanidis | |
| Araliaceae | Acanthopanax | trifoliatus |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific methodologies can be adapted based on the plant material and available laboratory equipment. Below are detailed protocols derived from published literature.
Protocol 1: Isolation from Iva nevadensis
This protocol outlines a classic solvent extraction and column chromatography method.[1][2]
2.1.1. Materials and Equipment
-
Dried and ground whole plant material of Iva nevadensis
-
Chloroform
-
Benzene
-
Silicic acid
-
Rotary evaporator
-
Chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
2.1.2. Procedure
-
Extraction:
-
Extract 740 g of ground, dried whole plants of Iva nevadensis with chloroform for 48 hours.
-
Concentrate the chloroform extract under reduced pressure using a rotary evaporator to yield a crude gummy mass (approximately 22 g).
-
-
Chromatographic Purification:
-
Prepare a chromatography column with 250 g of silicic acid.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column sequentially with the following solvent systems:
-
Benzene-Chloroform (3:1)
-
Benzene-Chloroform (5:2)
-
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing this compound, as identified by comparison with a standard or by spectroscopic methods.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
Protocol 2: Preparative Enrichment and Purification from Lysionotus pauciflorus using Macroporous Resins
This modern and efficient method utilizes macroporous adsorption resins for the preparative enrichment and purification of this compound.[3][4] This technique has been shown to significantly increase the purity of this compound from a crude extract.[3][5]
2.2.1. Materials and Equipment
-
Dried and powdered whole plant material of Lysionotus pauciflorus
-
HPD-100 macroporous resin
-
Ethanol
-
Deionized water
-
Glass column for chromatography
-
Peristaltic pump
-
HPLC system for analysis
-
Rotary evaporator
2.2.2. Procedure
-
Preparation of Crude Extract:
-
Prepare an ethanolic extract of Lysionotus pauciflorus.
-
Concentrate the extract and then dilute it to a known concentration for loading onto the resin.
-
-
Macroporous Resin Chromatography:
-
Pack a glass column with pre-treated HPD-100 macroporous resin.
-
Load the crude extract solution onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove impurities such as proteins and polysaccharides.
-
Elute the adsorbed this compound from the resin using 95% ethanol.
-
Collect the eluate containing the enriched this compound.
-
-
Final Purification and Analysis:
-
Concentrate the ethanolic eluate under vacuum to obtain the purified this compound.
-
Analyze the purity of the final product using HPLC.
-
Quantitative Data on this compound Isolation
The efficiency of isolation can vary significantly based on the source material and the method employed. The use of macroporous resins has demonstrated a substantial improvement in purity and a good recovery yield.
| Plant Source | Method | Initial Purity | Final Purity | Recovery Yield | Reference |
| Lysionotus pauciflorus | Macroporous Resin (HPD-100) | 8.58% | 75.70% | 69.90% | [3][4][5] |
Mechanism of Action: Topoisomerase I Poisoning
One of the well-documented anticancer mechanisms of this compound is its action as a topoisomerase I (TOPO I) poison.[6][7][8] By stabilizing the TOPO I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage.[6][7] This accumulation of DNA damage triggers a cellular stress response, including cell cycle arrest and the induction of apoptosis through the intrinsic pathway, which involves the activation of caspase-9 and caspase-3.[6][7][8]
General Experimental Workflow for this compound Isolation
The following diagram illustrates a generalized workflow for the isolation and purification of this compound from a plant source. This can be adapted based on the specific protocols and available resources.
Other Reported Biological Activities
In addition to its anticancer properties, this compound has been reported to exhibit a range of other significant biological effects, including:
-
Hypotensive Activity: this compound has been shown to lower blood pressure, with a mechanism that appears to involve both central and peripheral actions.[2][9][10]
-
Anti-inflammatory Activity: Studies have demonstrated the anti-inflammatory effects of this compound in various models.[2]
-
Antimicrobial and Anti-tubercular Activity: this compound has shown inhibitory activity against Mycobacterium tuberculosis and other microbes.[2]
Further research into the specific signaling pathways underlying these activities is warranted to fully elucidate the therapeutic potential of this compound.
Conclusion
This compound stands out as a natural compound with considerable therapeutic promise. This guide provides a foundational resource for its sourcing and isolation, empowering researchers to further explore its pharmacological properties and potential applications in drug development. The detailed protocols and workflow diagrams are intended to streamline the initial stages of research, while the summary of its biological activities highlights the diverse avenues for future investigation. As research progresses, this compound may emerge as a key player in the development of novel therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypotensive effect of this compound - Song - Acta Pharmacologica Sinica [chinaphar.com]
- 10. [Hypotensive effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-dihydroxy-6,8,4'-trimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its putative biological activities, drawing upon evidence from structurally related compounds due to the limited direct research on this specific flavone. The primary activities discussed include its potential antiproliferative and anti-inflammatory effects. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing available data, presenting detailed experimental protocols for key assays, and visualizing potential molecular mechanisms. While direct quantitative data for 5,7-dihydroxy-6,8,4'-trimethoxyflavone is scarce, this guide extrapolates from closely related flavonoids to propose likely biological functions and methodologies for future investigation.
Core Biological Activities
Based on the chemical structure of 5,7-dihydroxy-6,8,4'-trimethoxyflavone and data from analogous flavonoids, its primary biological activities are predicted to be in the realms of anticancer and anti-inflammatory applications. The presence of dihydroxy and trimethoxy substitutions on the flavone backbone is characteristic of flavonoids with significant bioactivity.
Antiproliferative Activity
While direct studies on 5,7-dihydroxy-6,8,4'-trimethoxyflavone are limited, a closely related compound, 5,7-dihydroxy-6,8,4′-trimethoxyflavonol, has been noted for its significant antiproliferative activity against various cancer cell lines. Further research is required to determine the specific efficacy and spectrum of anticancer activity of 5,7-dihydroxy-6,8,4'-trimethoxyflavone.
Anti-inflammatory Activity
The anti-inflammatory potential of 5,7-dihydroxy-6,8,4'-trimethoxyflavone can be inferred from the well-documented activities of structurally similar flavonoids, such as eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone). Eupatilin is known to exert its anti-inflammatory effects by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1][2][3][4][5] It is plausible that 5,7-dihydroxy-6,8,4'-trimethoxyflavone shares a similar mechanism of action. By inhibiting the NF-κB pathway, this compound could potentially reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]
Quantitative Data
| Compound | Biological Activity | Cell Line/Model | IC50 Value / Effect |
| Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) | Anti-inflammatory | HT-29 cells | Dose-dependent decrease in IL-8 and PGE2 production |
| 5,6,7-trimethoxyflavone derivative (3c) | Antiproliferative | Aspc-1 | 5.30 μM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone.
Antiproliferative Activity Assessment: MTT Assay
This protocol describes a standard method for determining the cytotoxic effects of 5,7-dihydroxy-6,8,4'-trimethoxyflavone on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5,7-dihydroxy-6,8,4'-trimethoxyflavone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5,7-dihydroxy-6,8,4'-trimethoxyflavone in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Diuretic Activity Assessment
This protocol outlines a method for evaluating the diuretic effect of 5,7-dihydroxy-6,8,4'-trimethoxyflavone in a rat model.[6][7]
Materials:
-
Wistar or Sprague-Dawley rats (male or female, 200-250 g)
-
5,7-dihydroxy-6,8,4'-trimethoxyflavone
-
Furosemide (positive control)
-
Normal saline (0.9% NaCl)
-
Metabolic cages
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week before the experiment.
-
Fasting and Hydration: Fast the animals overnight with free access to water. On the day of the experiment, administer normal saline (25 mL/kg) orally to ensure adequate hydration.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Control group (vehicle)
-
Positive control group (Furosemide, 10 mg/kg)
-
Test groups (5,7-dihydroxy-6,8,4'-trimethoxyflavone at various doses, e.g., 50, 100, 200 mg/kg) Administer the respective treatments orally.
-
-
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Urine Analysis: Measure the total volume of urine for each rat. The urine can also be analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the diuretic index (urine volume of the test group / urine volume of the control group) and compare the effects of the test compound with the control and positive control groups.
Signaling Pathways and Mechanisms
Proposed Anti-inflammatory Signaling Pathway
Based on studies of the closely related flavonoid eupatilin, 5,7-dihydroxy-6,8,4'-trimethoxyflavone is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1][2][3][4][5] The diagram below illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of 5,7-dihydroxy-6,8,4'-trimethoxyflavone.
Experimental Workflow for Investigating Anti-inflammatory Effects
The following diagram outlines a logical workflow for characterizing the anti-inflammatory properties of 5,7-dihydroxy-6,8,4'-trimethoxyflavone.
References
- 1. What is the mechanism of Eupatilin? [synapse.patsnap.com]
- 2. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Eupatilin used for? [synapse.patsnap.com]
- 5. journals.plos.org [journals.plos.org]
- 6. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Core Mechanism of Nevadensin in Oncology: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadensin, a polymethoxyflavone found in various medicinal plants, has emerged as a promising candidate in anticancer research. Its multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key enzymatic processes, positions it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates quantitative data from multiple studies, details the experimental protocols for key assays, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for research and development professionals.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites in plants, are increasingly recognized for their diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anticancer activities[1][2]. Among these, this compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) has demonstrated significant cytotoxic effects against various cancer cell lines[1]. This document serves as a technical resource, elucidating the core mechanisms of this compound's action at the molecular level. We will explore its role as a topoisomerase I poison, its impact on cell cycle progression and apoptosis, and its modulation of critical signaling cascades within cancer cells.
Primary Mechanism of Action: Topoisomerase I Poisoning and DNA Damage
A primary and well-documented mechanism of this compound in cancer cells is its function as a topoisomerase I (TOPO I) poison. Unlike catalytic inhibitors, which prevent the enzyme from binding to DNA, TOPO I poisons trap the enzyme-DNA cleavage complex. This stabilization of the complex leads to DNA strand breaks, which, if not repaired, trigger downstream cellular stress responses, including cell cycle arrest and apoptosis[3][4].
In human colon carcinoma HT29 cells, this compound was identified as a TOPO I poison by significantly increasing the amount of TOPO I linked to DNA after a 1-hour incubation at a concentration of 500 µM[4][5][6]. This action is preceded by this compound's ability to interact with DNA, showing minor groove binding properties with an IC50 of 31.63 µM and DNA intercalation with an IC50 of 296.91 µM[3][4][5][6][7]. The subsequent DNA damage is a direct consequence of this topoisomerase poisoning[3][4].
Quantitative Data: Topoisomerase Inhibition and DNA Interaction
| Parameter | Cell Line / System | Method | Result | Reference |
| DNA Minor Groove Binding (IC50) | Cell-free | Hoechst 33258 displacement | 31.63 ± 0.96 µM | [5][6][7] |
| DNA Intercalation (IC50) | Cell-free | Ethidium bromide displacement | 296.91 ± 19.32 µM | [5][6][7] |
| Topoisomerase I Inhibition | Cell-free | Relaxation Assay | Partial inhibition at ≥ 100 µM | [3][4][5][6][7] |
| Topoisomerase IIα Inhibition | Cell-free | Decatenation Assay | Inhibition at ≥ 250 µM | [3][4][5][6][7] |
| TOPO I Poisoning | HT29 Cells | In vivo Complex of Enzyme Assay | Significant increase in TOPO I-DNA complexes at 500 µM | [3][4][6] |
Cellular Consequences of this compound Action
The molecular interactions of this compound culminate in profound effects on cancer cell viability, proliferation, and survival. These are primarily achieved through the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in multiple cancer cell lines. In human colon carcinoma HT29 cells, it triggers the intrinsic apoptotic pathway, which is characterized by the activation of caspase-9 and the executioner caspase-3[3][4][7]. Similarly, in hepatocellular carcinoma (HCC) cell lines Hep3B and HepG2, this compound treatment leads to a dose-dependent increase in apoptotic cells, confirmed by Hoechst 33258 staining and the detection of cleaved PARP, cleaved caspase-3, and cleaved caspase-9 via Western blotting[8].
Quantitative Data: Cell Viability and Apoptosis
| Cancer Type | Cell Line | Treatment | Effect on Cell Viability | Apoptotic Markers | Reference |
| Colon Carcinoma | HT29 | 1-500 µM for 48h | Significant decrease at ≥ 100 µM | Activation of Caspase-9 and Caspase-3 | [3][4][5][7] |
| Hepatocellular Carcinoma | Hep3B | 12.5, 25, 50 µM for 24h | Dose-dependent decrease in survival rate | Increased Cleaved-PARP, Cleaved Caspase-3, Cleaved Caspase-9 | [8] |
| Hepatocellular Carcinoma | HepG2 | 12.5, 25, 50 µM for 24h | Dose-dependent decrease in survival rate | Increased Cleaved-PARP, Cleaved Caspase-3, Cleaved Caspase-9 | [8] |
Cell Cycle Arrest
A key mechanism by which this compound inhibits cancer cell proliferation is through the induction of cell cycle arrest. In HT29 cells, treatment with this compound at concentrations of 100 µM and higher for 24 hours results in a G2/M phase arrest[3][4][7]. In hepatocellular carcinoma cell lines Hep3B and HepG2, this compound also induces cell cycle arrest, which is accompanied by a reduction in the expression of key cell cycle regulatory proteins Cyclin D1, CDK4, and CDK6[9].
Quantitative Data: Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| HT29 | Control (DMSO) | Data not specified | Data not specified | Data not specified | [1] |
| 100 | Significant G2/M Arrest Observed | [1] | |||
| 250 | Significant G2/M Arrest Observed | [1] | |||
| 500 | Significant G2/M Arrest Observed | [1] | |||
| Hep3B | 0 (Control) | ~55% | ~30% | ~15% | [9] |
| 25 | ~65% | ~25% | ~10% | [9] | |
| 50 | ~75% | ~15% | ~10% | [9] | |
| HepG2 | 0 (Control) | ~60% | ~25% | ~15% | [9] |
| 25 | ~70% | ~20% | ~10% | [9] | |
| 50 | ~80% | ~12% | ~8% | [9] |
Note: Percentages for Hep3B and HepG2 are estimations based on graphical data presented in the source.
Modulation of Signaling Pathways
While direct evidence of this compound's interaction with specific signaling pathways is still emerging, the known mechanisms of flavonoids in cancer suggest potential modulation of key cascades such as PI3K/Akt, MAPK, and Wnt/β-catenin. These pathways are central to cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is common in many cancers[6][10][11][12]. Flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell survival[13]. This compound's ability to induce apoptosis suggests it may interfere with this pro-survival pathway, potentially by reducing the phosphorylation of Akt.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival[5][7][9][14]. Many natural compounds exert their anticancer effects by modulating this pathway[15]. Given that this compound induces cell cycle arrest, it may interfere with the MAPK/ERK pathway, which is known to regulate cell cycle progression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is strongly linked to the development of numerous cancers, particularly colorectal cancer[16][17][18][19]. Flavonoids are known to interfere with this pathway by promoting the degradation of β-catenin, thereby preventing its accumulation in the nucleus and the subsequent transcription of target genes like c-Myc and Cyclin D1[20]. The observed effects of this compound on these downstream targets in HCC cells suggest a potential role in modulating Wnt/β-catenin signaling.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for the assessment of cytotoxicity induced by flavonoids.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells (e.g., HT29, Hep3B, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Analysis (Western Blotting)
Principle: Western blotting is used to detect specific proteins in a sample. For apoptosis, this involves probing for key proteins in the apoptotic cascade, such as caspases and their cleavage products (e.g., cleaved PARP, cleaved caspase-3).
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as required. Harvest approximately 1x10⁶ cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound demonstrates significant anticancer potential through a multi-pronged mechanism of action. Its ability to act as a topoisomerase I poison, leading to DNA damage, and its subsequent induction of apoptosis and cell cycle arrest, underscore its promise as a therapeutic agent. The quantitative data presented herein provides a solid foundation for further preclinical development.
Future research should focus on elucidating the precise interactions of this compound with key signaling pathways, such as PI3K/Akt, MAPK, and Wnt/β-catenin. Quantitative proteomic and phosphoproteomic studies would be invaluable in identifying the direct molecular targets of this compound and confirming its modulatory effects on these cascades. Furthermore, in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound, paving the way for its potential translation into clinical applications for cancer therapy.
References
- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective eradication of cancer displaying hyperactive Akt by exploiting the metabolic consequences of Akt activation | eLife [elifesciences.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]
- 20. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Nevadensin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadensin, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative efficacy, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its molecular interactions and therapeutic potential.
Introduction
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a bioactive flavonoid isolated from various plant species, including Lysionotus pauciflorus and plants of the Iva genus.[1][2] It has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anti-tumor, anti-hypertensive, anti-tubercular, antioxidant, and antimicrobial activities.[2][3] This document serves as a technical resource for professionals in the fields of pharmacology and drug development, consolidating the current knowledge on this compound's pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activities of this compound
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| Human Carboxylesterase 1 (hCE1) | 2.64 µM | - | [3] |
| Human Carboxylesterase 2 (hCE2) | 132.8 µM | - | [3] |
| p40 Protein Tyrosine Kinase | 50 µg/mL | - | [3] |
| DNA Minor Groove Binding | 31.63 µM | - | [3] |
| DNA Intercalation | 296.91 µM | - | [3] |
| DPPH Radical Scavenging | 7.7 µg/mL | - | [3] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Mycobacterium tuberculosis H37Rv | 200 µg/mL | [3] |
| Bacillus subtilis | 0.59 - 2.86 mg/mL | [4] |
| Staphylococcus aureus | 0.59 - 2.86 mg/mL | [4] |
| Methicillin-resistant S. aureus (MRSA) | 0.59 - 2.86 mg/mL | [4] |
Table 3: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Dose | Effect | Reference |
| Carrageenan-induced rat paw edema | 75 mg/kg (oral) | 45.28% inhibition of edema | [2] |
Mechanisms of Action
This compound exerts its pharmacological effects through multiple mechanisms, with its anti-cancer properties being the most extensively studied.
Anti-Cancer Activity
This compound acts as a topoisomerase I (TOPO I) poison.[3] It stabilizes the TOPO I-DNA cleavage complex, leading to DNA strand breaks. This DNA damage subsequently triggers cell cycle arrest and apoptosis in cancer cells.[3] In human colon carcinoma HT29 cells, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3.[3]
This compound has been shown to activate the Hippo signaling pathway in hepatocellular carcinoma (HCC) cells.[5] It induces the phosphorylation and activation of the core kinases MST1/2 and LATS1/2.[5][6] Activated LATS1/2 then phosphorylates the transcriptional co-activator Yes-associated protein (YAP), leading to its cytoplasmic retention and subsequent degradation.[5] The inactivation of YAP, a key oncogenic driver, contributes to the anti-proliferative and pro-apoptotic effects of this compound in HCC.[5]
Enzyme Inhibition
This compound is a selective inhibitor of human carboxylesterase 1 (hCE1), an enzyme involved in the metabolism of various ester-containing drugs.[3] Its selectivity for hCE1 over hCE2 is noteworthy.[3] This inhibitory activity suggests potential applications for this compound in modulating the pharmacokinetics of co-administered drugs that are substrates of hCE1.
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in several animal models, revealing insights into its absorption, distribution, metabolism, and excretion.
Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit |
| Dose | 50 | mg/kg |
| Cmax | 153.4 ± 35.2 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-t) | 467.8 ± 123.5 | ng·h/mL |
| AUC(0-inf) | 523.4 ± 145.6 | ng·h/mL |
| t1/2 | 2.8 | h |
| CL/F | 95.5 ± 26.8 | L/h/kg |
| Vz/F | 381.7 ± 112.4 | L/kg |
Data from a study in Sprague-Dawley rats.
Pharmacokinetic studies have also been performed in dogs and monkeys, with findings indicating that the pharmacokinetic profile of this compound follows a two-compartment open model.[6] Following intragastric administration, the absorption of this compound is reported to be poor; however, when administered as an aqueous solution, absorption is rapid, albeit with low bioavailability.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the design and execution of further research on this compound.
Human Carboxylesterase 1 (hCE1) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on hCE1 activity.
Materials:
-
Recombinant human hCE1 enzyme
-
Trandolapril (hCE1 substrate)
-
This compound
-
Benzil (positive control inhibitor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare stock solutions of this compound and Benzil in DMSO.
-
In a microcentrifuge tube, pre-incubate recombinant hCE1 with varying concentrations of this compound (e.g., 0.1 to 100 µM) or Benzil in phosphate buffer for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the hCE1 substrate, Trandolapril.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of the metabolite, Trandolaprilat, using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Topoisomerase I Relaxation Assay
Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound
-
Camptothecin (positive control)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25 µg/µL proteinase K)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Protocol:
-
Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and human topoisomerase I.
-
Add varying concentrations of this compound or camptothecin to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution and incubate for a further 30 minutes at 37°C.
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
HT29 human colon cancer cells
-
Cell culture medium and supplements
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HT29 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content.
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases-3 and -7 in this compound-treated cells as an indicator of apoptosis.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with different concentrations of this compound for the desired time (e.g., 24 hours). Include untreated cells as a negative control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its pharmacological evaluation.
Caption: this compound activates the Hippo signaling pathway.
Caption: this compound induces apoptosis via TOPO I poisoning.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to act as a topoisomerase I poison and a modulator of the Hippo signaling pathway underscores its potential as an anti-cancer agent. Furthermore, its selective inhibition of hCE1 opens avenues for its use in combination therapies. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further investigation into its pharmacokinetics in higher animal models and its safety profile are crucial next steps in its journey towards potential clinical applications.
References
- 1. [Determination of this compound in specimens and its pharmacokinetic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Dose, Intravenous, and Oral Pharmacokinetics of Isavuconazole in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide renin inhibitors with good intraduodenal bioavailability and efficacy in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the African green monkey as a preclinical pharmacokinetic model: intravenous pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greenpharmacy.info [greenpharmacy.info]
An In-depth Technical Guide to Nevadensin as a Topoisomerase I Poison
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadensin, a flavonoid predominantly found in basil, has demonstrated a range of pharmacological properties, including anti-tumor activities.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action as a DNA topoisomerase I (Topo I) poison. It details the biochemical and cellular consequences of this activity, including the induction of DNA damage, cell cycle arrest, and apoptosis. This document synthesizes quantitative data from key studies and presents detailed experimental protocols for the assays used to characterize this compound's effects, aiming to serve as a valuable resource for researchers in oncology and drug development.
Introduction to this compound and Topoisomerase I
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication, transcription, and recombination.[3] Type I topoisomerases, specifically Topo I, create transient single-strand breaks in the DNA backbone to allow for relaxation of supercoiled DNA.[3][4] Due to their critical role in cell proliferation, topoisomerases are significant targets for anticancer drugs.[5] Malignant cells, which proliferate rapidly, often overexpress these enzymes, making them particularly susceptible to topoisomerase inhibitors.[1]
Topoisomerase inhibitors are broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from binding to DNA, and "poisons," which trap the enzyme-DNA covalent intermediate, known as the cleavable complex.[1][3] This stabilization of the cleavable complex transforms the enzyme into a DNA-damaging agent, leading to permanent DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][5]
This compound (5,7-dihydroxy-6,8,4′-trimethoxyflavone) is a natural flavonoid that has been identified as a Topo I poison.[1][6] Studies show that it stabilizes the Topo I-DNA cleavable complex, initiating a cascade of cellular events that underscore its potential as an anticancer agent.[1][7]
Mechanism of Action: this compound as a Topoisomerase I Poison
The primary mechanism through which this compound exerts its cytotoxic effects is by acting as a Topoisomerase I poison. Unlike catalytic inhibitors, this compound does not prevent Topo I from binding to or cleaving DNA. Instead, it stabilizes the covalent complex formed between Topo I and the 3'-end of the cleaved DNA strand.[1][8] This action inhibits the DNA re-ligation step of the enzyme's catalytic cycle. The accumulation of these stabilized cleavable complexes leads to single-strand breaks, which can be converted into lethal double-strand breaks when a replication fork collides with them.
An in vivo complex of enzyme (ICE) assay demonstrated that treating human colon carcinoma HT29 cells with 500 µM this compound for one hour significantly increased the amount of Topo I covalently bound to DNA.[1][6][7] This directly confirms its role as a Topo I poison. While this compound also shows some inhibitory effects on Topoisomerase IIα in cell-free assays at high concentrations (≥ 250 µM), this effect was not observed in cellular test systems, highlighting its specificity as a Topo I poison in a cellular context.[1][6]
Quantitative Data on this compound's Bioactivity
The activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Result | Reference |
| DNA Binding (Hoechst 33258 Displacement) | IC₅₀ (Minor Groove Binding) | 31.63 µM ± 0.96 µM | [1][7] |
| DNA Binding (Ethidium Bromide Displacement) | IC₅₀ (DNA Intercalation) | 296.91 µM ± 19.32 µM | [1][7] |
| Topoisomerase I Relaxation Assay | Concentration for Partial Inhibition | ≥ 100 µM | [1][6] |
| Topoisomerase IIα Decatenation Assay | Concentration for Partial Inhibition | ≥ 250 µM | [1][6] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Cellular Effects of this compound on HT29 Cells
| Assay Type | Parameter | Incubation Time | Result | Reference |
| In-vivo Complex of Enzyme (ICE) Assay | Topo I-DNA Complex Formation | 1 hour | Significant increase at 500 µM | [1][7][9] |
| Comet Assay | DNA Damage | 2 hours | Concentration-dependent increase (≥ 100 µM) | [1] |
| Cell Viability Assay | Decrease in Viability | 48 hours | Significant decrease at concentrations ≥ 100 µM | [1][6] |
| Flow Cytometry | Cell Cycle Arrest | 24 hours | G₂/M arrest observed at concentrations ≥ 100 µM | [1][7] |
| Caspase Activity Assay | Apoptosis Induction | 24 hours | Activation of Caspase-9 and Caspase-3 | [1][7] |
Cellular Response to this compound-Induced Topo I Poisoning
The stabilization of the Topo I-DNA cleavable complex by this compound triggers a cascade of downstream cellular events consistent with the DNA damage response (DDR).
-
DNA Damage: A significant, concentration-dependent increase in DNA strand breaks is observed in HT29 cells after just 2 hours of treatment with this compound at concentrations of 100 µM and higher.[1]
-
Cell Cycle Arrest: In response to DNA damage, cells activate cell cycle checkpoints. Treatment with this compound (≥ 100 µM) for 24 hours induces a G₂/M phase arrest, preventing cells with damaged DNA from entering mitosis.[1][6]
-
Apoptosis: If DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound was found to induce the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and effector caspase-3.[1][7] This indicates that the cellular damage caused by this compound is sufficient to trigger this terminal cellular response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
Topoisomerase I Relaxation Assay
This cell-free assay measures the ability of a compound to inhibit the enzymatic activity of Topo I, which relaxes supercoiled plasmid DNA.[1]
-
Objective: To determine the in vitro inhibitory effect of this compound on Topo I activity.
-
Materials: Supercoiled pUC18 plasmid DNA (250 ng), Topo I nuclear extract (from MCF-7 cells), reaction buffer (100 µM Tris–HCl pH 7.9, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM EDTA), Bovine Serum Albumin (BSA, 0.3 mg/mL), this compound stock solution, Stop solution (5% SDS), Proteinase K (10 mg/mL).
-
Procedure:
-
Prepare a reaction mixture containing 250 ng of pUC18 DNA, reaction buffer, BSA, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding 1 µL of Topo I nuclear extract.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the SDS stop solution.
-
Add proteinase K solution and incubate again at 37°C for 30 minutes to digest the protein.
-
Analyze the DNA topoisomers (supercoiled vs. relaxed forms) by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is indicated by a higher proportion of the supercoiled DNA form compared to the control.[1]
-
In-vivo Complex of Enzyme (ICE) Assay
This cellular assay quantifies the amount of Topo I covalently bound to genomic DNA, providing direct evidence of topoisomerase poisoning.[1][8]
-
Objective: To determine if this compound acts as a Topo I poison by stabilizing the cleavable complex in living cells.
-
Materials: HT29 cells, this compound, lysis buffer, CsCl solution, equipment for ultracentrifugation, antibodies against Topo I, chemiluminescence detection reagents.
-
Procedure:
-
Culture HT29 cells and treat them with various concentrations of this compound (e.g., 100-500 µM) for 1 hour. Camptothecin can be used as a positive control.
-
Lyse the cells directly on the culture plate with a lysis buffer containing a strong denaturant (e.g., sarkosyl) to trap the covalent complexes.
-
Layer the cell lysate onto a CsCl gradient and perform ultracentrifugation to separate the dense DNA-protein complexes from free proteins.
-
After centrifugation, fractionate the gradient and transfer the DNA-containing fractions to a membrane using a slot-blot apparatus.
-
Detect the amount of Topo I bound to the DNA using a specific primary antibody for Topo I and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Quantify the signal using a chemiluminescence imager. An increase in the signal relative to the control indicates stabilization of the Topo I-DNA complex.[1]
-
Comet Assay (Single Cell Gel Electrophoresis)
This assay measures DNA strand breaks in individual cells.
-
Objective: To quantify the DNA damage induced by this compound treatment.
-
Procedure:
-
Treat HT29 cells with this compound for a specified time (e.g., 2 hours).
-
Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head. A concentration-dependent increase in tail moment indicates increased DNA damage.[1]
-
Conclusion and Future Directions
The available evidence robustly characterizes this compound as a DNA topoisomerase I poison.[1][6] Through the stabilization of the Topo I-DNA cleavable complex, this compound induces significant DNA damage, which subsequently leads to G₂/M cell cycle arrest and apoptosis via the intrinsic pathway in human colon cancer cells.[1][7] The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation.
For drug development professionals, this compound represents a promising natural lead compound. Future research should focus on structure-activity relationship (SAR) studies to potentially enhance its potency and selectivity for Topo I. Further evaluation in a broader range of cancer cell lines and in preclinical in vivo models is warranted to fully assess its therapeutic potential as an anticancer agent.[10][11]
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogrev.com [phcogrev.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Nevadensin: A Flavonoid with Untapped Potential as an Anti-Tubercular Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The urgent need for novel anti-tubercular agents has led to the exploration of natural products, with flavonoids emerging as a promising class of compounds. This technical guide focuses on nevadensin, a methoxyflavone, and its potential as a lead compound for the development of new anti-TB drugs. While preliminary data suggests anti-mycobacterial activity, this whitepaper highlights the current knowledge gaps and outlines a roadmap for future research to fully elucidate its therapeutic potential.
Introduction to this compound
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a naturally occurring flavonoid found in various plant species. Like other flavonoids, it possesses a range of biological activities. Initial screenings have indicated that this compound may possess anti-tubercular properties, making it a molecule of interest for further investigation in the field of infectious diseases.
Quantitative Data on Anti-Tubercular Activity
The available quantitative data on the anti-tubercular activity of this compound is currently limited. Early studies have provided initial indications of its potential, though comprehensive data across various strains of M. tuberculosis is lacking.
| Compound | Mycobacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis H37Ra | Not Specified | 100 | [1] |
| This compound | Bacillus tuberculosis | Not Specified | 200 | [1] |
Table 1: In-Vitro Anti-Tubercular Activity of this compound. MIC: Minimum Inhibitory Concentration.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | HT29 (Human colon carcinoma) | Resazurin Assay (48h) | > 100 | [2][3] |
Table 2: Cytotoxicity Data for this compound. IC50: Half-maximal inhibitory concentration. Note: Cytotoxicity data against macrophage cell lines, which are relevant for intracellular M. tuberculosis infection, is not currently available.
Potential Mechanisms of Action
The precise mechanism of action of this compound against M. tuberculosis has not been elucidated. However, based on the known anti-mycobacterial mechanisms of other flavonoids, several potential pathways can be hypothesized.[2][4][5][6][7]
-
Inhibition of Cell Wall Synthesis: Flavonoids have been shown to interfere with the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][6][8][9] This disruption can lead to increased cell permeability and loss of viability.
-
Inhibition of Key Enzymes: Essential enzymes in mycobacterial metabolism, such as DNA gyrase and fatty acid synthases, are known targets for some flavonoids.[3][10] this compound may act by inhibiting one or more of these crucial enzymes, thereby halting bacterial replication and growth.
-
Efflux Pump Inhibition: Drug efflux is a significant mechanism of resistance in M. tuberculosis. Some flavonoids can inhibit these efflux pumps, thereby increasing the intracellular concentration and efficacy of other anti-tubercular drugs.[11][12][13][14][15] This suggests a potential role for this compound in combination therapy.
Caption: Potential mechanisms of this compound's anti-tubercular activity.
Recommended Experimental Protocols
To rigorously evaluate the anti-tubercular potential of this compound, a standardized set of in-vitro and in-vivo experiments is required.
In-Vitro Activity Assessment
4.1.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound should be determined against a panel of M. tuberculosis strains, including the standard laboratory strain H37Rv and a selection of clinical MDR and XDR isolates. The broth microdilution method is a standard and reliable assay.
-
Materials: 96-well microplates, Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase), this compound stock solution, M. tuberculosis inoculum.
-
Procedure:
-
Prepare serial twofold dilutions of this compound in 7H9 broth in the microplates.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that prevents visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue.[16]
-
4.1.2. Cytotoxicity Assay
To assess the selectivity of this compound, its cytotoxicity against mammalian cells, particularly macrophages (e.g., RAW 264.7 or THP-1 cell lines), should be determined. This is crucial as M. tuberculosis is an intracellular pathogen.
-
Materials: 96-well plates, macrophage cell line, complete cell culture medium, this compound stock solution, MTT or resazurin reagent.
-
Procedure:
-
Seed macrophages in 96-well plates and allow them to adhere overnight.
-
Expose the cells to serial dilutions of this compound for 48-72 hours.
-
Assess cell viability using the MTT or resazurin assay, which measures metabolic activity.
-
Calculate the IC50 value, the concentration at which 50% of the cells are non-viable.
-
In-Vivo Efficacy Assessment
Promising in-vitro results should be followed by in-vivo efficacy studies using an appropriate animal model of tuberculosis, such as the mouse or guinea pig model.
-
Model: BALB/c or C57BL/6 mice are commonly used.
-
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.
-
After establishing a chronic infection (typically 4-6 weeks), treat groups of mice with this compound at various doses, a standard anti-TB drug (e.g., isoniazid), and a vehicle control.
-
Administer treatment for a defined period (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and determine the bacterial load (CFU) in the lungs and spleen.
-
A significant reduction in CFU in the this compound-treated groups compared to the control group would indicate in-vivo efficacy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review [mdpi.com]
- 3. Antimycobacterial potentials of quercetin and rutin against Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and Mechanisms of Flavonoids against the Emerging Opportunistic Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux pumps in Mycobacterium tuberculosis and their inhibition to tackle antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Studies probe how novel inhibitors can switch efflux pumps off in TB bacteria | News | The Microbiologist [the-microbiologist.com]
- 15. jmi.fudan.edu.cn [jmi.fudan.edu.cn]
- 16. 404 Page Not Found [shsu.edu]
The Antimicrobial Spectrum of Nevadensin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadensin, a naturally occurring flavonoid, has demonstrated a significant breadth of antimicrobial activity against a variety of pathogenic microorganisms. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, consolidating available quantitative data on its efficacy, detailing the experimental protocols for its evaluation, and illustrating its known mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a flavonoid that has been isolated from various plant species. Flavonoids as a class are well-recognized for their diverse pharmacological activities, including antimicrobial properties.[1] this compound, in particular, has emerged as a compound of interest due to its potent activity against several bacterial and fungal species. This guide synthesizes the current scientific knowledge on the antimicrobial profile of this compound, offering a detailed examination of its spectrum of activity and the molecular pathways it perturbs.
Antibacterial Spectrum of this compound
This compound has exhibited notable activity against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from various studies, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus sanguinis | - | 3750 | 15000 | [2] |
| Streptococcus mutans | - | 900 | 7200 | [3] |
| Staphylococcus aureus | - | - | - | [4] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | - | - | [4] |
| Bacillus subtilis | - | - | - | [4] |
| Mycobacterium tuberculosis | H37Ra | 200 | - | [5] |
| Mycobacterium tuberculosis | H37Rv | 100 | - | [5] |
Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | - | 200 | - | [5] |
Antifungal Spectrum of this compound
The antifungal activity of this compound has been less extensively studied compared to its antibacterial properties. However, existing research indicates a selective spectrum of action.
Table 3: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | Activity | Reference |
| Alternaria solani | - | 250 | Inhibits growth | [5] |
| Candida albicans | - | - | Ineffective | [5] |
Mechanisms of Antimicrobial Action
This compound exerts its antimicrobial effects through the targeted inhibition of essential bacterial enzymes. The currently elucidated mechanisms primarily involve the disruption of cell wall synthesis and protein anchoring in Gram-positive bacteria.
Inhibition of MurA Enzyme in Streptococcus sanguinis
In Streptococcus sanguinis, this compound has been shown to inhibit the MurA enzyme.[2] MurA is a key enzyme in the initial stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[6] By inhibiting MurA, this compound disrupts cell wall formation, leading to compromised cell integrity and ultimately, cell death.[2][6]
References
- 1. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction Mechanism of this compound as Antibacterial Agent against S. sanguinis: In vitro and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential this compound from Ocimum basilicum as Antibacterial Agent against Streptococcus mutans: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of bioactive compounds from Limnophila aromatica: this compound and related flavonoids as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide on the Interaction of Nevadensin with the DNA Minor Groove
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the interaction between nevadensin, a naturally occurring flavonoid, and the minor groove of DNA. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of DNA-binding agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated molecular pathways and experimental workflows.
Introduction: this compound as a DNA-Binding Agent
This compound (5,7-dihydroxy-6,8,4′-trimethoxyflavone) is a flavonoid found in various plants, including those of the Ocimum genus (basil)[1]. Like many flavonoids, it exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2]. A crucial aspect of its mechanism of action, particularly in its anticancer effects, is its ability to interact with DNA[1][3].
Small molecules can bind to DNA through several modes, primarily intercalation between base pairs or binding to one of the two grooves (major or minor)[4]. The minor groove, being narrower and presenting a distinct electrostatic potential, is a frequent target for drug molecules[5]. Studies have shown that this compound preferentially binds to the DNA minor groove over intercalation[1][3]. This interaction is a critical initiating event that leads to the inhibition of topoisomerases, induction of DNA damage, and ultimately, apoptosis in cancer cells[1][3]. Understanding the specifics of this interaction is therefore vital for the development of this compound and its analogs as potential therapeutic agents.
Molecular Interaction and Binding Affinity
The primary evidence for this compound's preference for the DNA minor groove comes from competitive displacement assays. These experiments utilize fluorescent probes that are known to bind to specific sites on DNA. By measuring the displacement of these probes by this compound, its binding affinity and preferential binding mode can be determined.
-
Hoechst 33258 Displacement: Hoechst 33258 is a well-characterized fluorescent dye that binds specifically to the A-T rich regions of the DNA minor groove[6]. A decrease in its fluorescence intensity upon the addition of a test compound indicates that the compound is displacing it from the minor groove.
-
Ethidium Bromide (EtBr) Displacement: Ethidium bromide is a classic intercalating agent that inserts itself between the base pairs of DNA, leading to a significant increase in its fluorescence. A compound that also intercalates will compete with EtBr, causing a reduction in fluorescence.
Studies have demonstrated that this compound is significantly more effective at displacing Hoechst 33258 than ethidium bromide, indicating a stronger affinity for the minor groove[1].
Quantitative Data Summary
The binding affinity of this compound to the DNA minor groove has been quantified using competitive displacement assays. The half-maximal inhibitory concentration (IC50) values from these assays provide a measure of the concentration of this compound required to displace 50% of the fluorescent probe. A lower IC50 value corresponds to a higher binding affinity.
| Assay | Binding Mode | Fluorescent Probe | This compound IC50 (µM) | Reference |
| Minor Groove Binding Assay | Minor Groove Binding | Hoechst 33258 | 31.63 ± 0.96 | [1] |
| Intercalation Assay | Intercalation | Ethidium Bromide (EtBr) | 296.91 ± 19.32 | [1] |
Table 1: Quantitative analysis of this compound's DNA binding affinity. The significantly lower IC50 value in the Hoechst 33258 displacement assay indicates a preferential and stronger binding to the DNA minor groove compared to intercalation.
In addition to experimental data, in silico molecular docking studies have been performed to predict the binding affinity of this compound to DNA-related enzymes. While not a direct measure of binding to the DNA minor groove itself, these studies provide complementary information about its interaction with DNA-processing proteins.
| Target Protein | Predicted Binding Affinity (kcal/mol) | In Silico Method | Reference |
| DNA Gyrase | -6.7 | Molecular Docking | [7] |
Table 2: In silico prediction of this compound's binding affinity to DNA gyrase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments used to determine the DNA minor groove binding affinity of this compound.
4.1. Hoechst 33258 Displacement Assay (Minor Groove Binding)
This protocol is adapted from the methodology described in studies investigating flavonoid-DNA interactions[1].
Objective: To determine the ability of this compound to bind to the DNA minor groove by measuring the displacement of the minor groove-specific dye Hoechst 33258.
Materials:
-
Calf thymus DNA (ctDNA)
-
Hoechst 33258 dye
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl, pH 7.4)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare a solution of ctDNA and Hoechst 33258 in the assay buffer. The final concentrations should be optimized, for example, 1 µg/mL ctDNA and 1 µM Hoechst 33258.
-
Dispense the ctDNA-Hoechst 33258 solution into the wells of the 96-well plate.
-
Add varying concentrations of this compound to the wells. A typical concentration range for this compound is 1 to 100 µM[1]. Include a negative control (DMSO vehicle) and a positive control (a known minor groove binder like netropsin).
-
Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the binding to reach equilibrium. Protect from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Hoechst 33258.
-
Calculate the percentage of Hoechst 33258 displacement for each this compound concentration relative to the negative control.
-
Plot the percentage of displacement against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
4.2. Ethidium Bromide Displacement Assay (Intercalation)
This protocol is based on established methods for assessing DNA intercalation[1].
Objective: To determine the ability of this compound to intercalate into DNA by measuring the displacement of the intercalating dye ethidium bromide.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader (Excitation: ~520 nm, Emission: ~600 nm)
Procedure:
-
Prepare a solution of ctDNA and EtBr in the assay buffer. For example, 1 µg/mL ctDNA and 1 µM EtBr.
-
Dispense the ctDNA-EtBr solution into the wells of the 96-well plate.
-
Add varying concentrations of this compound to the wells. A broader concentration range, such as 1 to 500 µM, may be necessary[1]. Include a negative control (DMSO) and a positive control (a known intercalator like actinomycin D).
-
Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths suitable for EtBr.
-
Calculate the percentage of EtBr displacement for each this compound concentration.
-
Plot the percentage of displacement against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Visualizations: Pathways and Workflows
5.1. Cellular Response to this compound-DNA Interaction
The binding of this compound to the DNA minor groove is an upstream event that triggers a cascade of cellular responses, culminating in apoptosis. This pathway is particularly relevant in cancer cells. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway following this compound's binding to the DNA minor groove.
5.2. Experimental Workflow for Determining DNA Binding Mode
The logical flow of experiments to characterize the DNA binding properties of a compound like this compound is depicted in the diagram below. This workflow starts with the test compound and branches into parallel assays to differentiate between minor groove binding and intercalation.
Caption: Experimental workflow for characterizing the DNA binding mode of this compound.
Conclusion and Future Directions
Future research should aim to:
-
Elucidate the specific DNA sequence preference of this compound within the minor groove.
-
Obtain high-resolution structural data (e.g., via X-ray crystallography or NMR) of the this compound-DNA complex to visualize the precise molecular interactions.
-
Synthesize and test this compound analogs to explore structure-activity relationships and optimize binding affinity and biological activity.
This in-depth guide provides a solid foundation for researchers and drug developers working with this compound, summarizing the key quantitative data and experimental approaches necessary to further investigate its promising therapeutic potential.
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - An overview of recent advances in duplex DNA recognition by small molecules [beilstein-journals.org]
- 7. Prediction Mechanism of this compound as Antibacterial Agent against S. sanguinis: In vitro and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of Nevadensin in plants is a subject of significant interest for researchers in drug development and natural product synthesis. This technical guide provides a comprehensive overview of the current understanding of this pathway, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The information is presented to be accessible to researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of the involved pathways.
Introduction to Nevadensin
This compound, with the systematic name 5,7-dihydroxy-6,8,4'-trimethoxyflavone, is a pentaoxygenated flavone that has garnered attention for its diverse pharmacological activities.[1] It belongs to the class of polymethoxylated flavonoids, which are characterized by the presence of multiple methoxy groups on the basic flavonoid skeleton. These modifications significantly influence the compound's bioavailability and biological activity. This compound has been isolated from various plant species, particularly within the Lamiaceae family, such as sweet basil (Ocimum basilicum).[2]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general flavonoid pathway, which is a well-characterized route in higher plants. This pathway commences with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce the central intermediate, naringenin chalcone. This molecule is then isomerized to naringenin, a key flavanone precursor.[3]
The specific pathway leading to this compound involves a series of hydroxylation and methylation reactions that decorate the A and B rings of the flavone backbone. While the complete pathway is still under active investigation, key enzymatic steps have been elucidated, particularly in sweet basil.
Core Biosynthetic Steps:
-
Phenylalanine to Naringenin: The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway. Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.[3]
-
Formation of the Flavone Backbone: Naringenin is then converted to a flavone, likely apigenin (5,7,4'-trihydroxyflavone), by the action of a flavone synthase (FNS). Apigenin serves as a crucial precursor for the subsequent hydroxylation and methylation steps.
-
Hydroxylation of the A-ring: A key feature of this compound is the presence of hydroxyl groups at both the C-6 and C-8 positions of the A-ring. These hydroxylations are catalyzed by specific enzymes:
-
Flavone 6-hydroxylase (F6H): This enzyme introduces a hydroxyl group at the C-6 position. In sweet basil, a cytochrome P450 monooxygenase from the CYP82 family has been identified as a flavone 6-hydroxylase. Interestingly, this enzyme shows a preference for 7-O-methylated flavones as substrates.[4]
-
Flavone 8-hydroxylase (F8H): This enzyme hydroxylates the C-8 position. In sweet basil, the flavone 8-hydroxylase has been identified as a Rieske-type oxygenase, a class of enzymes not commonly associated with flavonoid biosynthesis.[5]
-
-
O-Methylation: The final steps in this compound biosynthesis involve the methylation of the hydroxyl groups at positions C-6, C-8, and C-4'. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). In sweet basil, a set of regioselective OMTs is responsible for the complex pattern of methoxylated flavones.[2] The precise sequence of these methylation events and the substrate specificity of the involved OMTs are key areas of ongoing research. Two potential routes for the final methylation steps leading to this compound have been proposed in sweet basil, suggesting a degree of metabolic flexibility.[2]
The exact order of the hydroxylation and methylation steps is not yet definitively established and may vary between plant species.
Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a series of specialized enzymes. The table below summarizes the key enzymes and their roles.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |
| Flavone synthase | FNS | Converts flavanones (e.g., naringenin) to flavones (e.g., apigenin). |
| Flavone 6-hydroxylase | F6H | Hydroxylates the C-6 position of the flavone A-ring. In sweet basil, this is a CYP82 family enzyme.[4] |
| Flavone 8-hydroxylase | F8H | Hydroxylates the C-8 position of the flavone A-ring. In sweet basil, this is a Rieske-type oxygenase.[5] |
| O-methyltransferase | OMT | Catalyzes the transfer of a methyl group to hydroxyl groups at positions C-6, C-8, and C-4'. |
Quantitative Data
Currently, there is a notable lack of publicly available quantitative data, such as enzyme kinetic parameters (Km, Vmax, kcat), for the specific enzymes directly involved in the final steps of this compound biosynthesis. While substrate preferences for some related O-methyltransferases in sweet basil have been reported, detailed kinetic analysis of the F6H, F8H, and the specific OMTs that produce this compound is an area requiring further investigation.
Experimental Protocols
Detailed experimental protocols for the characterization of the key enzymes in this compound biosynthesis are crucial for further research. The following provides a general framework for such protocols, based on methodologies used for similar enzymes.
General Protocol for Recombinant Enzyme Expression and Purification
-
Gene Cloning: The coding sequences for the target enzymes (F6H, F8H, OMTs) are amplified from a cDNA library of a this compound-producing plant (e.g., Ocimum basilicum) and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: The cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin). Further purification steps like size-exclusion chromatography may be employed to achieve high purity.
General Protocol for Enzyme Assays
Flavone Hydroxylase (F6H and F8H) Assay:
-
Reaction Mixture: A typical reaction mixture would contain a suitable buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH), the purified recombinant enzyme, the flavone substrate (e.g., a 7-O-methylated flavone for the sweet basil F6H), and necessary cofactors. For cytochrome P450 enzymes like F6H, NADPH is required. For Rieske-type oxygenases like F8H, the specific electron donor system needs to be reconstituted.
-
Reaction Incubation: The reaction is initiated by adding the substrate or the enzyme and incubated at an optimal temperature for a defined period.
-
Reaction Termination and Product Analysis: The reaction is stopped, typically by adding an organic solvent like ethyl acetate. The products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated flavone product.
O-Methyltransferase (OMT) Assay:
-
Reaction Mixture: The reaction mixture typically includes a buffer at the optimal pH, the purified OMT enzyme, the hydroxylated flavone substrate, and the methyl donor, S-adenosyl-L-methionine (SAM).
-
Reaction Incubation: The reaction is incubated at the optimal temperature for a specific time.
-
Product Analysis: The reaction is terminated, and the methylated product is extracted and analyzed by HPLC or LC-MS. The identity of the product can be confirmed by comparison with authentic standards or by detailed spectroscopic analysis (NMR, MS/MS).
Visualization of Pathways and Workflows
To facilitate a clearer understanding of the complex processes involved in this compound biosynthesis and its study, the following diagrams have been generated using Graphviz.
Transcriptional Regulation
The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40-repeat protein families.[6] These transcription factors form regulatory complexes that bind to the promoter regions of the flavonoid biosynthesis genes, thereby activating or repressing their expression in a tissue-specific and developmentally controlled manner.
While the general framework of flavonoid regulation is understood, the specific transcription factors that control the expression of the genes involved in the this compound-specific branch of the pathway (i.e., F6H, F8H, and the specific OMTs) have not yet been fully elucidated. Identifying these regulatory factors is a key area for future research and could provide valuable tools for metabolic engineering to enhance this compound production in plants or microbial systems.
Conclusion
The biosynthesis of this compound is a specialized branch of the flavonoid pathway involving key hydroxylation and methylation steps. While the major enzymes involved have been identified, particularly in sweet basil, further research is needed to fully delineate the precise sequence of reactions, determine the kinetic parameters of the enzymes, and uncover the specific transcriptional regulatory network. A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this pharmacologically important molecule.
References
- 1. Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A set of regioselective O-methyltransferases gives rise to the complex pattern of methoxylated flavones in sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected roles for ancient proteins: flavone 8-hydroxylase in sweet basil trichomes is a Rieske-type, PAO-family oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
Nevadensin Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevadensin, a naturally occurring polymethoxyflavone, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Found in various medicinal plants, this bioactive compound has demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The therapeutic potential of this compound has spurred further research into the synthesis and biological evaluation of its derivatives, aiming to enhance its efficacy, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the bioactivity of this compound derivatives, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Core Bioactivities of this compound and its Derivatives
The chemical structure of this compound, characterized by a flavone backbone with methoxy and hydroxy substitutions, provides a versatile scaffold for the development of novel therapeutic agents. Modifications to this structure can lead to derivatives with altered and potentially enhanced biological activities.
Anticancer Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.[3] Research into its derivatives is focused on improving this cytotoxicity and overcoming drug resistance. While specific data on a wide range of this compound derivatives is still emerging, studies on analogous flavonoid derivatives provide valuable insights. For instance, the introduction of ether and ester functionalities to the flavonoid core has been shown to enhance anticancer activity. Similarly, glycosylation of flavonoids can modulate their bioavailability and bioactivity.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects.[4][5] A key mechanism of its anti-inflammatory action is the inhibition of pro-inflammatory mediators. Derivatives of this compound are being investigated for their ability to more potently modulate inflammatory pathways. Studies on flavonoids, in general, have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a key indicator of anti-inflammatory potential.[1][2][6]
Antimicrobial Activity
The antimicrobial properties of this compound and its related compounds have been documented against a variety of pathogens. Research is ongoing to develop derivatives with a broader spectrum of activity and lower minimum inhibitory concentrations (MICs).
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and some of its related flavonoid derivatives. This data is crucial for comparing the potency of different compounds and for guiding future drug development efforts.
Table 1: Anticancer Activity of this compound and Related Flavonoid Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HT29 (Colon Carcinoma) | Resazurin Assay | >500 | [3] |
| Note: Data on specific synthetic this compound derivatives is limited in the reviewed literature. The data for other flavonoid derivatives serves as a reference for potential activity. |
Table 2: Anti-inflammatory Activity of this compound and Related Flavonoids
| Compound/Derivative | Cell Model | Assay | IC50 (µM) | Reference |
| This compound | MH7A (Rheumatoid Arthritis Synovial Cells) | - | - | [4][5] |
| Kaempferol | RAW264.7 Macrophages | NO Production | 13.9 | [2] |
| Quercetin | RAW264.7 Macrophages | NO Production | 20.1 | [2] |
| Genistein | RAW264.7 Macrophages | NO Production | 26.8 | [2] |
Table 3: Antimicrobial Activity of this compound and Related Flavonoids
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | 100 | |
| Note: Data on a broader range of this compound derivatives is needed to establish clear structure-activity relationships. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Cytotoxicity and Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caution: Some flavonoids have been shown to interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to include proper controls and potentially use an alternative assay like the Sulforhodamine B (SRB) assay to confirm results.
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[1][8]
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for a specific time (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: A decrease in nitrite concentration in the presence of the this compound derivative indicates anti-inflammatory activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Many flavonoids, including likely this compound and its derivatives, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition can occur at various levels, including preventing the degradation of IκBα (the inhibitory protein of NF-κB) and blocking the nuclear translocation of the active NF-κB subunits.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. Flavonoids have been shown to modulate the activity of key MAPK members such as ERK, JNK, and p38. By interfering with this pathway, this compound derivatives can potentially inhibit cancer cell growth and suppress inflammatory responses.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
Experimental Workflow
A typical workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below. This systematic approach ensures a thorough investigation of the therapeutic potential of new compounds.
Caption: General experimental workflow for this compound derivative development.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential across a range of diseases. While research on specific synthetic derivatives is still in its early stages, the existing data on this compound and related flavonoids provides a strong rationale for continued investigation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of bioassays. A deeper understanding of their structure-activity relationships and mechanisms of action will be critical for the development of novel and effective drugs based on the this compound scaffold. The integration of computational modeling and high-throughput screening will be instrumental in accelerating the discovery and optimization of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids differentially modulate nitric oxide production pathways in lipopolysaccharide-activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effect of this compound on Rheumatoid Fibroblast-Like Synoviocytes and Protective Effect in Complete Freund’s Adjuvant–Induced Rats for Benefit in Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]
- 6. Modulation of suppressive activity of lipopolysaccharide-induced nitric oxide production by glycosidation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Nevadensin: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Molecular Docking of Nevadensin with Key Protein Targets
This technical guide provides a comprehensive overview of in silico molecular docking studies of this compound, a flavonoid with significant therapeutic potential, against several key protein targets implicated in various diseases. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to this compound and In Silico Docking
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a natural flavonoid found in various plants, including Lysionotus pauciflorus and Ocimum basilicum (sweet basil). It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory effects. In silico molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a specific region of a target protein. This method is instrumental in drug discovery for predicting the binding affinity and understanding the interaction mechanism at a molecular level, thereby guiding the development of new therapeutic agents.
This guide focuses on the in silico docking of this compound with four critical protein targets:
-
Topoisomerase I (TOPO I): A key enzyme in DNA replication and transcription, and a target for cancer therapy.
-
Human Carboxylesterase 1 (hCE1): An enzyme involved in the metabolism of a wide range of drugs and xenobiotics.[1]
-
Cyclooxygenase-2 (COX-2): A central enzyme in the inflammatory pathway and a target for anti-inflammatory drugs.
-
B-cell lymphoma 2 (Bcl-2): A key regulator of apoptosis (programmed cell death) and a significant target in cancer research.
Quantitative Data from In Silico Docking Studies
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Topoisomerase I | 1T8I | Various TCM Compounds | -7.1 to -9.3 | Not Specified | [2] |
| Human Carboxylesterase 1 (hCE1) | 1YA4 | This compound | Not Reported | Overlaps with DME binding site | [3][4] |
| Cyclooxygenase-2 (COX-2) | 5F19 | Various Flavonoids | -7.0 to -9.1 | TYR 385, SER 530 | |
| B-cell lymphoma 2 (Bcl-2) | 2O22 | Various Phytocompounds | Not Specified | LYS 22, GLN 25, ARG 26, etc. | Not Specified |
Note: The binding affinity for Topoisomerase I and COX-2 is a range reported for various traditional Chinese medicine compounds and flavonoids, respectively, as specific data for this compound was not found. For hCE1, docking was performed, but the binding energy was not reported in the cited study. For Bcl-2, a study identified interacting residues with various phytocompounds without specifying binding energies.
Detailed Experimental Protocols for Molecular Docking
This section outlines a generalized yet detailed protocol for performing in silico molecular docking of a flavonoid, such as this compound, with a target protein. This protocol is based on commonly used software such as AutoDock and Schrödinger's Glide.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, Schrödinger Glide, or similar.
-
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or similar database: For obtaining the 3D structure of the ligand (this compound).
Step-by-Step Docking Protocol
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the PDB database (e.g., 1T8I for Topoisomerase I).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges in AutoDockTools).
-
Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Use a tool like Open Babel or the ligand preparation module in your docking software to convert the structure to the required format (e.g., PDBQT).
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Grid Generation:
-
Define the active site or binding pocket on the protein. This can be done by identifying the residues known to be involved in ligand binding from experimental data or by using the coordinates of a co-crystallized ligand.
-
Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Molecular Docking Simulation:
-
Set the docking parameters, including the number of docking runs, the exhaustiveness of the search, and the scoring function to be used.
-
Run the docking simulation. The software will explore different conformations and orientations of the ligand within the protein's binding site and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy (most negative value).
-
Visualize the protein-ligand complex to examine the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.
-
Calculate the root-mean-square deviation (RMSD) to compare the docked pose with a known binding mode if available.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the target proteins and a general workflow for in silico docking.
Topoisomerase I in DNA Replication and Transcription
Human Carboxylesterase 1 (hCE1) in Drug Metabolism
COX-2 in the Inflammatory Pathway
Bcl-2 in the Intrinsic Apoptosis Pathway
General Workflow for In Silico Docking
Conclusion
This technical guide provides a foundational understanding of the in silico docking of this compound with key protein targets. While direct quantitative data for this compound's binding affinity with all targets remains to be fully elucidated in the literature, the information on related flavonoids and the detailed protocols presented here offer a strong starting point for further computational and experimental investigation. The signaling pathway diagrams provide a clear context for the biological significance of these interactions. Future research should focus on performing and publishing the specific in silico docking studies of this compound to quantify its binding affinities and further validate its therapeutic potential.
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Human Carboxylesterase 1 in Covalent Complexes with the Chemical Warfare Agents Soman and Tabun - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a naturally occurring selective inhibitor of human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Nevadensin for Neuroprotective Effects Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nevadensin, a flavonoid predominantly found in medicinal plants such as Lysionotus pauciflorus and plants of the Scutellaria genus, is emerging as a promising candidate for neuroprotective therapies. This technical guide provides a comprehensive overview of the current research on this compound's neuroprotective effects, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute further investigations into the therapeutic potential of this compound for a range of neurodegenerative disorders.
Introduction to this compound and its Neuroprotective Potential
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a flavonoid that has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Recent studies have begun to uncover its significant neuroprotective potential, suggesting its utility in mitigating neuronal damage associated with conditions like Parkinson's disease and cerebral ischemia. Its neuroprotective effects are primarily attributed to its ability to combat oxidative stress, inhibit apoptosis (programmed cell death), and modulate inflammatory responses within the central nervous system.
Mechanisms of Neuroprotective Action
This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological pathways implicated in neurodegeneration.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, is a major contributor to neuronal damage. This compound has been shown to enhance the cellular antioxidant defense system. It is believed to upregulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while increasing the levels of reduced glutathione (GSH). This action helps to neutralize harmful ROS and reduce lipid peroxidation, as indicated by decreased levels of malondialdehyde (MDA) in brain tissue.
Anti-Apoptotic Effects
Apoptosis is a critical process in the progressive loss of neurons in many neurodegenerative diseases. This compound has demonstrated the ability to interfere with the apoptotic cascade. It modulates the expression of the Bcl-2 family of proteins, upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequently inhibits the activation of executioner caspases, particularly cleaved caspase-3, a key mediator of apoptotic cell death.
Anti-Inflammatory Action
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory mediators, contributes significantly to the pathogenesis of neurodegenerative disorders. This compound has been observed to suppress the activation of microglial cells. By inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, this compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).
Quantitative Data on Neuroprotective Efficacy
While research is ongoing, preliminary studies provide quantitative insights into the neuroprotective potential of this compound.
| Cell Line | Stressor | This compound Concentration | Outcome Measure | Result |
| SH-SY5Y | MPP+ | Not Specified | Cell Viability (MTT Assay) | Increased cell viability |
| SH-SY5Y | MPP+ | Not Specified | ATP Levels | Increased ATP levels |
| SH-SY5Y | MPP+ | Not Specified | LDH Release | Reduced LDH release |
Note: Specific quantitative values from the primary literature are not yet widely available and represent a key area for future research.
Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are orchestrated through the modulation of several key intracellular signaling pathways.
Caption: Putative signaling pathways modulated by this compound to exert its neuroprotective effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines the assessment of this compound's protective effect against MPP+-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.
Caption: Workflow for assessing this compound's neuroprotective effects in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic acid
-
This compound
-
1-methyl-4-phenylpyridinium (MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
ATP assay kit
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
Procedure:
-
Cell Culture and Differentiation: Seed SH-SY5Y cells in 96-well plates at an appropriate density. Differentiate the cells into a more mature neuronal phenotype by treating them with 10 µM retinoic acid for 5-7 days.
-
This compound Treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxin such as MPP+ (e.g., 1 mM) for 24 to 48 hours to induce neuronal cell death.
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: Measure cell viability by adding MTT solution to the wells and incubating for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage and cytotoxicity, following the manufacturer's instructions.
-
ATP Assay: Quantify intracellular ATP levels as a measure of metabolic activity and cell health using a commercial ATP assay kit.
-
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and signaling pathways (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia (MCAO)
This protocol describes the evaluation of this compound's neuroprotective effects in a transient middle cerebral artery occlusion (MCAO) model in rats, a widely used model for ischemic stroke.
Caption: Workflow for evaluating this compound's neuroprotective effects in a rat MCAO model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
This compound
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Reagents for biochemical assays (MDA, SOD, GSH)
-
Reagents for Western blotting
Procedure:
-
Animal Model: Anesthetize the rats and induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specified duration (e.g., 90 minutes).
-
This compound Administration: At the onset of reperfusion (removal of the filament), administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses.
-
Neurological Deficit Scoring: Evaluate the neurological deficits of the animals at 24 and 48 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours), sacrifice the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area. The unstained area represents the infarct, which can be quantified using image analysis software.
-
Biochemical and Molecular Analysis: Homogenize brain tissue from the ischemic hemisphere to measure levels of oxidative stress markers (MDA, SOD, GSH). Perform Western blot analysis to assess the expression of apoptotic and signaling proteins.
Future Directions and Conclusion
The existing body of research strongly suggests that this compound holds significant promise as a neuroprotective agent. Its multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and anti-inflammatory properties, makes it an attractive candidate for the treatment of complex neurodegenerative diseases.
Future research should focus on:
-
Dose-response studies: Establishing optimal therapeutic concentrations and dosages of this compound in both in vitro and in vivo models.
-
Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery to the central nervous system.
-
Long-term efficacy and safety studies: Evaluating the long-term effects and potential toxicity of this compound in chronic models of neurodegeneration.
-
Elucidation of specific molecular targets: Identifying the direct molecular targets of this compound within neuronal signaling pathways to further refine our understanding of its mechanism of action.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Nevadensin from Iva nevadensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevadensin, a pentaoxygenated flavone with the systematic name 5,7-dihydroxy-6,8,4'-trimethoxyflavone, is a bioactive compound first isolated from Iva nevadensis.[1] This natural product has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-cancer, and anti-tubercular properties.[1][2] Notably, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, making it a promising candidate for further investigation in drug discovery and development.[3][4] These application notes provide detailed protocols for the extraction and purification of this compound from Iva nevadensis, along with an overview of its biological signaling pathways.
Data Presentation
The following table summarizes quantitative data related to the extraction and purification of this compound. It is important to note that specific yield and purity data for this compound from Iva nevadensis is not extensively reported in recent literature. Therefore, data from a similar process with a different plant source, Lysionotus pauciflorus, is included for reference, alongside general parameters for flavonoid extraction.
| Parameter | Iva nevadensis (Conventional Method) | Lysionotus pauciflorus (Macroporous Resin Method) | General Flavonoid Extraction (Modern Methods) |
| Starting Material | 740 g ground whole plants[2] | Not specified | Varies |
| Extraction Solvent(s) | Chloroform[2] | Ethanol-water mixtures | Ethanol, Methanol, Water, Supercritical CO2 |
| Extraction Method | Soxhlet or Maceration[2] | Dynamic adsorption/desorption | Ultrasound-Assisted (UAE), Microwave-Assisted (MAE), Supercritical Fluid (SFE), Pressurized Liquid (PLE)[1][5] |
| Initial Purity (Crude Extract) | Not specified | 8.58% | Varies |
| Purification Method | Silicic Acid Column Chromatography[2] | HPD-100 Macroporous Resin[3] | Column Chromatography (Silica, Polyamide), HPLC |
| Elution Solvents | Benzene-Chloroform mixtures (3:1 and 5:2)[2] | Ethanol-water mixtures | Acetonitrile, Methanol, Water gradients |
| Final Purity | Not specified | 75.70% | >95% (with HPLC) |
| Recovery Yield | Not specified | 69.90% | Varies |
Experimental Protocols
Protocol 1: Conventional Extraction and Purification of this compound from Iva nevadensis
This protocol is based on the classical method described for the isolation of this compound. Safety Precaution: This procedure involves the use of hazardous solvents (chloroform and benzene). All steps should be performed in a certified fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Dried and ground whole plants of Iva nevadensis
-
Chloroform
-
Benzene
-
Silicic acid (for column chromatography)
-
Glass column for chromatography
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Extraction:
-
A sample of 740 g of ground, dried Iva nevadensis whole plants is placed in a large-capacity Soxhlet extractor or a large flask for maceration.[2]
-
The plant material is extracted with chloroform for 48 hours.[2]
-
The chloroform extract is collected and concentrated under reduced pressure using a rotary evaporator to yield a crude gummy mass.[2]
-
-
Purification by Column Chromatography:
-
A glass column is packed with 250 g of silicic acid slurried in benzene.[2]
-
The crude extract is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silicic acid. The solvent is then evaporated, and the dried, impregnated silica is loaded onto the top of the prepared column.
-
The column is eluted successively with the following solvent systems:[2]
-
Benzene-Chloroform (3:1)
-
Benzene-Chloroform (5:2)
-
-
Fractions are collected and monitored by TLC.
-
The fractions obtained from the benzene-chloroform (5:2) elution are expected to contain this compound.[2] These fractions are combined based on their TLC profiles.
-
The combined fractions are concentrated to yield the purified this compound. Further recrystallization from a suitable solvent like benzene can be performed to obtain a more purified product.[2]
-
Protocol 2: Modern Approach using Ultrasound-Assisted Extraction (UAE) and Macroporous Resin Purification
This protocol presents a more modern, efficient, and safer alternative to the conventional method.
Materials and Reagents:
-
Dried and ground whole plants of Iva nevadensis
-
Ethanol (70-95%)
-
Macroporous adsorption resin (e.g., HPD-100)
-
Glass column for chromatography
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
HPLC system for purity analysis
Procedure:
-
Ultrasound-Assisted Extraction:
-
Mix the ground Iva nevadensis plant material with 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).
-
Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[1]
-
Filter the extract and repeat the extraction process on the plant residue to maximize yield.
-
Combine the extracts and concentrate them using a rotary evaporator to obtain the crude ethanolic extract.
-
-
Purification using Macroporous Resin:
-
Pre-treat the macroporous resin by washing it with ethanol and then equilibrating it with deionized water.
-
Pack the equilibrated resin into a glass column.
-
Dissolve the crude extract in deionized water and load it onto the column at a constant flow rate.
-
Wash the column with deionized water to remove impurities such as sugars and other polar compounds.
-
Elute the adsorbed flavonoids, including this compound, with an increasing concentration of ethanol (e.g., 30%, 50%, 70%, 95%).
-
Collect fractions and monitor for the presence of this compound using TLC or HPLC.
-
Combine the fractions rich in this compound and concentrate them to obtain the purified compound. Purity can be assessed by HPLC.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Signaling Pathway of this compound-Induced Apoptosis and Cell Cycle Arrest
Caption: this compound's mechanism of inducing apoptosis and cell cycle arrest.
Conclusion
The protocols provided herein offer both conventional and modern approaches to the extraction and purification of this compound from Iva nevadensis. While the classical methods are established, modern techniques such as ultrasound-assisted extraction and macroporous resin purification present more efficient and environmentally friendly alternatives. The elucidation of this compound's pro-apoptotic and cell cycle inhibitory pathways underscores its potential as a lead compound in oncological research. Further optimization of extraction and purification parameters, along with more in-depth mechanistic studies, will be crucial for the advancement of this compound into preclinical and clinical development.
References
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nevadensin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Nevadensin, a bioactive flavonoid, in plant extracts. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis. This method is crucial for the quality control of herbal raw materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies in drug discovery and development.
Introduction
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a naturally occurring flavonoid found in various plant species, including those of the Lysionotus and Ocimum genera.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. As research into the therapeutic potential of this compound continues, the need for a reliable and accurate analytical method for its quantification in complex plant matrices is paramount. This application note presents a robust reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Plant Material: Dried and powdered plant material suspected to contain this compound (e.g., leaves of Ocimum basilicum or aerial parts of Lysionotus pauciflorus).
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Ultrasonic bath or probe sonicator.
-
Microwave extraction system (optional).
-
Centrifuge.
-
Syringe filters (0.45 µm).
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix. Three common extraction methods are presented below. The choice of method may depend on laboratory equipment availability and desired extraction efficiency.
2.3.1. Protocol 1: Sonication-Assisted Extraction (UAE)
-
Weigh accurately about 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% methanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).[3][4]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 25 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.3.2. Protocol 2: Maceration
-
Weigh accurately about 1.0 g of the powdered plant material into a sealed container.
-
Add 50 mL of 80% methanol.
-
Keep the container at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small volume of 80% methanol.
-
Combine the filtrate and washings, and then evaporate to dryness.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.3.3. Protocol 3: Microwave-Assisted Extraction (MAE)
-
Weigh accurately about 0.5 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 80% methanol.
-
Set the microwave extraction parameters (e.g., power: 400 W, time: 5 minutes, temperature: 60°C). These parameters may need optimization depending on the plant matrix and microwave system.[5][6][7][8]
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract and process as described in steps 4-9 of the UAE protocol.
Chromatographic Conditions
The following HPLC conditions have been validated for the quantification of this compound:[9]
-
Column: Hypersil C18 (4.6 mm × 300 mm, 5 µm)[9]
-
Mobile Phase: Methanol : 1% Acetic Acid in Water (85:15, v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[9]
-
Detection Wavelength: 335 nm[9]
Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the reference standard in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.05 to 50.0 µg/mL.[9]
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.
Data Presentation
The following table summarizes quantitative data for this compound found in different plant species and under various conditions.
| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g of dry weight) | Reference |
| Lysionotus pauciflorus | Aerial parts | Not Specified | Varies | [1][9] |
| Ocimum basilicum 'Genovese' | Leaves | Not Specified | 0.0041 | [10] |
| Ocimum basilicum 'Piros' | Leaves | Not Specified | 0.0028 | [10] |
| Ocimum basilicum 'M. Grünes' | Leaves | Not Specified | 0.00752 | [10] |
| Ocimum basilicum 'Lengyel' | Leaves | Not Specified | 0.00038 | [10] |
Method Validation
To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range of 0.05-50.0 µg/mL with a correlation coefficient (r²) of 0.9998 has been reported.[9]
-
Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with an average recovery of over 99% being reported for this method.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. An LOD of 0.026 µg/mL has been reported for this compound.[9]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed signaling pathways of this compound.
Conclusion
The described RP-HPLC method is simple, reliable, and accurate for the quantification of this compound in plant extracts.[9] This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting. The detailed sample preparation procedures and validated chromatographic conditions ensure reproducible and accurate results, which are essential for the advancement of research on this promising natural compound.
References
- 1. This compound glycosides from Lysionotus pauciflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. archive.sciendo.com [archive.sciendo.com]
- 8. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-HPLC determination of this compound in Lysionotus pauciflorus Max...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nevadensin In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro effects of Nevadensin on cell viability. This document includes detailed experimental protocols for the MTT assay, a summary of quantitative data from published studies, and diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound.
Introduction
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a flavonoid compound found in various plants, including basil, that has demonstrated a range of biological activities.[1][2][3][4] Of particular interest to cancer research is its potential as an anti-tumor agent.[3][4][5] Studies have shown that this compound can inhibit the viability of cancer cells by inducing DNA damage and apoptosis.[1][2] Specifically, it has been identified as a topoisomerase I poison, which leads to cell cycle arrest and activation of the intrinsic apoptotic pathway.[1][2] These application notes provide a standardized protocol for evaluating the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6][7]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability and related parameters in different human cancer cell lines.
Table 1: Effect of this compound on Cell Viability in HT29 Human Colon Carcinoma Cells
| Concentration (µM) | Incubation Time | Effect on Cell Viability | Reference |
| ≥ 250 | 24 hours | ~20% reduction | [8] |
| 1 - 500 | 48 hours | Significant reduction, but IC50 not reached (>50% viability) | [8] |
Table 2: Effect of this compound on Cell Viability and Apoptosis in Hepatocellular Carcinoma (HCC) Cells (Hep3B and HepG2)
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| Hep3B & HepG2 | 12.5, 25, 50 | 24 hours | Dose-dependent decrease in cell survival rate | [9] |
| Hep3B & HepG2 | 12.5, 25, 50 | 24 hours | Dose-dependent increase in apoptotic rate | [9] |
Table 3: Mechanistic Insights of this compound in HT29 Cells
| Parameter | Concentration (µM) | Incubation Time | Observation | Reference |
| DNA Damage | ≥ 100 | 2 hours | Significant increase | [1][2] |
| Cell Cycle | ≥ 100 | 24 hours | G2/M phase arrest | [1][2] |
| Apoptosis | Not specified | 24 hours | Induction of intrinsic pathway (Caspase-9 and -3 activation) | [1][2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., HT29, Hep3B, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][7]
-
Solubilization solution (e.g., DMSO, or 20% SDS in 0.02 M HCl)[7][10]
-
Phosphate-Buffered Saline (PBS), sterile
-
Microplate reader capable of measuring absorbance at 570 nm (or 590 nm)[11]
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cell viability MTT assay with this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. idus.us.es [idus.us.es]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Administration of Nevadensin in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Nevadensin in various rodent models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
I. Applications of this compound in Rodent Models
This compound, a flavonoid with the chemical name 5,7-dihydroxy-6,8,4'-trimethoxyflavone, has demonstrated a range of biological activities in preclinical rodent studies. These include anti-inflammatory, anti-allergic, and hepatoprotective effects. The following sections summarize the key findings from in vivo studies.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data from various in vivo studies involving this compound administration in rodent models.
Table 1: Anti-Inflammatory and Anti-Allergic Effects of this compound
| Model | Species/Strain | This compound Dose | Administration Route | Key Findings |
| Ovalbumin-induced food allergy | BALB/c mice | Not specified in abstract | Not specified in abstract | Upregulated rectal temperature, suppressed diarrhea, decreased serum specific IgE, histamine, and mouse mast cell protease-1.[1][2] |
| Passive cutaneous anaphylaxis | BALB/c mice | Not specified in abstract | Not specified in abstract | Alleviated passive cutaneous anaphylaxis reactions.[1] |
| Complete Freund's Adjuvant (CFA)-induced arthritis | Sprague-Dawley rats | Dose-dependent | Not specified in abstract | Decreased arthritic score and hind-paw edema. Reduced levels of TNF-α, IL-1β, and IL-6.[3] |
Table 2: Hepatoprotective Effects of this compound
| Model | Species/Strain | This compound Dose | Administration Route | Key Findings |
| Methyleugenol-induced hepatocarcinogenicity | F344 rats | Not specified in abstract | Oral | Significantly inhibited liver methyleugenol DNA adduct formation and hepatocellular altered foci induction.[4] |
| Estragole-induced hepatocarcinogenicity | Sprague-Dawley rats | Molar ratio of 0.06 to estragole | Oral | Resulted in a 36% reduction in the levels of estragole DNA adducts in the liver.[5] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax | Tmax | AUC(0-t) |
| Oral | 50 mg/kg | 13.1 ± 6.5 ng/mL | 1.5 h | 28.5 ± 12.3 ng·h/mL |
Note: This data is for a total flavonoid extract containing this compound and may not represent pure this compound.[6]
II. Experimental Protocols
This section provides detailed protocols for the in vivo administration of this compound in the rodent models cited above. These protocols are based on established methodologies and should be adapted to specific experimental needs.
Protocol 1: Ovalbumin-Induced Food Allergy Model in Mice
This protocol describes the induction of a food allergy to ovalbumin (OVA) in mice and subsequent treatment with this compound.
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Phosphate-buffered saline (PBS), sterile
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] sodium)
-
Gavage needles
-
Syringes and needles
Procedure:
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On day 0, intraperitoneally (i.p.) inject each mouse with 100 µL of a suspension containing 50 µg OVA and 2 mg of Al(OH)₃ in sterile PBS.
-
On days 7 and 14, administer a booster i.p. injection of 50 µg OVA in 50 µL of Al(OH)₃ solution.
-
-
This compound Preparation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
-
Treatment:
-
From day 28 to day 38, administer the prepared this compound suspension or vehicle control to the mice via oral gavage daily.
-
-
Oral Challenge:
-
On days 28, 30, 32, 34, 36, and 38 (every other day), 30 minutes after this compound/vehicle administration, challenge the mice by oral gavage with 50 mg of OVA dissolved in 250 µL of PBS.
-
-
Assessment of Allergic Response:
-
Clinical Symptoms: Monitor for allergic symptoms such as diarrhea, scratching, and lethargy for 1 hour after each oral challenge. Score the severity of symptoms.
-
Rectal Temperature: Measure rectal temperature before and at 30-minute intervals for 90 minutes after the final oral challenge.
-
Serum Analysis: At the end of the experiment, collect blood via cardiac puncture. Separate serum to measure levels of OVA-specific IgE, histamine, and mouse mast cell protease-1 (mMCP-1) using ELISA kits.
-
Histology: Collect intestinal tissue for histological analysis of inflammation and mast cell infiltration.
-
Experimental Workflow for Ovalbumin-Induced Food Allergy Model
Caption: Workflow for the ovalbumin-induced food allergy model in mice.
Protocol 2: Complete Freund's Adjuvant-Induced Arthritis Model in Rats
This protocol details the induction of arthritis in rats using CFA and the evaluation of this compound's anti-arthritic effects.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Vehicle for this compound (e.g., 0.5% CMC sodium)
-
Plethysmometer or calipers
-
Gavage needles
-
Syringes and needles
Procedure:
-
Animal Model: Use male Sprague-Dawley rats, weighing 150-180 g.
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
-
This compound Preparation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC).
-
-
Treatment:
-
Begin daily oral administration of this compound or vehicle control on day 0 and continue for the duration of the experiment (e.g., 21 days).
-
-
Assessment of Arthritis:
-
Paw Volume/Diameter: Measure the volume or diameter of both hind paws using a plethysmometer or calipers on day 0 and at regular intervals (e.g., every 3 days) throughout the study. The difference in volume/diameter between the ipsilateral (injected) and contralateral paws is an indicator of inflammation.
-
Arthritic Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0 = no erythema or swelling; 1 = slight erythema or swelling of one toe or joint; 2 = moderate erythema and swelling of multiple toes or joints; 3 = severe erythema and swelling of the entire paw; 4 = excessive swelling and deformity). The maximum score per rat is 16.
-
Body Weight: Monitor body weight regularly as an indicator of systemic inflammation.
-
Biochemical Analysis: At the end of the study, collect blood to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.
-
Histopathology: Euthanize the rats and collect the ankle joints for histopathological examination of synovial inflammation, cartilage destruction, and bone erosion.
-
Experimental Workflow for CFA-Induced Arthritis Model
Caption: Workflow for the CFA-induced arthritis model in rats.
III. Signaling Pathways
This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams illustrate the key pathways implicated in its in vivo activities.
c-Kit Signaling Pathway in Mast Cell Activation
In allergic responses, the binding of an allergen to IgE on the surface of mast cells leads to the activation of the c-Kit receptor, triggering a signaling cascade that results in degranulation and the release of inflammatory mediators. This compound has been shown to inhibit the expression of the c-Kit receptor.[1]
Caption: this compound inhibits c-Kit expression in mast cells.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. In the context of arthritis, pro-inflammatory stimuli activate the IKK complex, leading to the degradation of IκBα and the translocation of NF-κB to the nucleus, where it promotes the transcription of inflammatory genes.
Caption: The canonical NF-κB signaling pathway in inflammation.
SULT1A1-Mediated Bioactivation of Xenobiotics
Sulfotransferase 1A1 (SULT1A1) is a phase II metabolizing enzyme that can bioactivate certain xenobiotics, such as estragole and methyleugenol, into carcinogenic compounds that form DNA adducts. This compound has been shown to inhibit SULT1A1 activity.[5]
References
- 1. Nuclear factor-kappa B regulates pain and COMT expression in a rodent model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. chondrex.com [chondrex.com]
- 5. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nevadensin Metabolite Profiling using UHPLC-Q-TOF-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction
Nevadensin, a naturally occurring flavonoid found in plants such as Lysionotus pauciflorus Maxim and sweet basil, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tubercular properties.[1][2][3] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, assessing its bioavailability, and identifying potential active metabolites or toxic byproducts. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) offers a powerful analytical platform for the rapid and sensitive profiling of drug metabolites in complex biological matrices.[1][4] This application note describes a comprehensive approach for the identification and characterization of this compound metabolites in both in vivo and in vitro systems using UHPLC-Q-TOF-MS/MS.
Methodology Overview
The described methodology facilitates the separation, detection, and structural elucidation of this compound and its metabolites. The workflow involves sample preparation from biological matrices (e.g., plasma, urine, liver microsomes), followed by chromatographic separation on a UHPLC system and subsequent analysis by high-resolution mass spectrometry. Advanced data processing techniques, such as multiple mass defect filtering and dynamic background subtraction, can be employed to enhance metabolite discovery.[1]
Metabolic Profile of this compound
Studies have successfully characterized numerous metabolites of this compound in both in vivo (rat) and in vitro (rat liver microsomes) models.[1] The primary metabolic transformations observed include Phase I reactions such as oxidation, hydrolysis, and demethylation, as well as Phase II conjugation reactions, predominantly glucuronidation and sulfation.[1]
Table 1: Summary of this compound Metabolites Identified in vivo (Rat Model) [1]
| Metabolite Type | Number Identified | Major Metabolic Pathways |
| Phase I | 16 | Oxidation, Hydrolysis, Demethylation, Methylation |
| Phase II | 7 | Glucuronide Conjugation, Sulfate Conjugation |
| Total | 23 |
Table 2: Summary of this compound Metabolites Identified in vitro (Rat Liver Microsomes) [1]
| Metabolite Type | Number Identified | Major Metabolic Pathways |
| Phase I | 10 | Oxidation, Hydrolysis, Demethylation |
| Phase II | 2 | Glucuronide Conjugation, Sulfate Conjugation |
| Total | 12 |
The application of UHPLC-Q-TOF-MS/MS provides a robust and sensitive method for the comprehensive profiling of this compound metabolites. The identification of its metabolic pathways is a critical step in the preclinical development of this compound as a potential therapeutic agent. The detailed protocols provided below offer a foundation for researchers to conduct similar metabolite identification studies.
Experimental Protocols
1. In Vitro Metabolism in Rat Liver Microsomes
This protocol outlines the procedure for incubating this compound with rat liver microsomes to study its in vitro metabolism.
-
Materials:
-
This compound
-
Rat Liver Microsomes (RLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the RLM suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Collect the supernatant and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for UHPLC-Q-TOF-MS/MS analysis.
-
2. Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
This protocol describes a general procedure for extracting this compound and its metabolites from plasma or urine.
-
Materials:
-
Plasma or urine samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Thaw frozen plasma or urine samples on ice.
-
To a 100 µL aliquot of the sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (for protein precipitation).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge again to remove any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. UHPLC-Q-TOF-MS/MS Analysis
This section provides typical instrumental parameters for the analysis of this compound and its metabolites.
-
UHPLC System:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating flavonoids and their metabolites.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Gradient Elution: A typical gradient could be:
-
0-1 min: 5% B
-
1-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Injection Volume: 2-5 µL.[5]
-
Column Temperature: 30-40°C.
-
-
Q-TOF-MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 - 4.5 kV.[7]
-
Source Temperature: 100 - 120°C.
-
Desolvation Gas (Nitrogen) Flow: 8 - 12 L/min.[7]
-
Desolvation Temperature: 300 - 450°C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (or data-independent acquisition like MSE).
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to obtain informative fragment ion spectra.
-
Visualizations
Caption: Experimental workflow for this compound metabolite profiling.
Caption: Proposed metabolic pathways of this compound.
References
- 1. Metabolism profiling of this compound in vitro and in vivo by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. A comparative UHPLC-QTOF-MS/MS-based metabolomics approach reveals the metabolite profiling of wolfberry sourced from different geographical origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Note: Evaluating the Anti-Inflammatory Activity of Nevadensin using the Carrageenan-Induced Rat Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the carrageenan-induced rat paw edema model in rats to assess the anti-inflammatory properties of Nevadensin, a natural flavonoid. It includes the experimental workflow, underlying signaling pathways, and methods for data analysis.
Introduction
The carrageenan-induced paw edema model is a widely used, acute, and reproducible in vivo assay for screening the anti-inflammatory activity of novel compounds.[1][2][3] Sub-plantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[1] The initial phase (0-2 hours) involves the release of histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils.[1][4] This inflammatory cascade is mediated by complex signaling pathways, primarily involving Toll-like receptor 4 (TLR4), nuclear factor kappa B (NF-κB), and reactive oxygen species (ROS).[5][6][7]
This compound (5,7-dihydroxy-6,8,4′-trimethoxyflavone) is a natural flavonoid reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[8] Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and IL-8, suggesting its potential as a therapeutic agent for inflammatory diseases.[9] This application note details the protocol to evaluate this compound's ability to mitigate inflammation in the established carrageenan-induced rat paw edema model.
Experimental Protocols
Animals
Healthy Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g, are typically used.[10][11] Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[1] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]
Materials and Reagents
-
This compound (Test Compound)
-
Lambda-Carrageenan (Inducing Agent)[10]
-
Indomethacin or Diclofenac Sodium (Positive Control/Standard Drug)[1][13]
-
Normal Saline (0.9% NaCl)
-
Oral Gavage Needles
-
Syringes and Needles (27-30 gauge)
Experimental Design and Procedure
The experimental workflow is outlined in the diagram below.
Protocol Steps:
-
Grouping: Randomly divide the acclimatized and fasted rats into the following groups (n=6 per group):
-
Group I (Negative Control): Receives vehicle (e.g., normal saline with 0.5% Tween 80).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[10][13]
-
Group III (Test Group 1): Receives this compound (e.g., 50 mg/kg, p.o.).
-
Group IV (Test Group 2): Receives this compound (e.g., 100 mg/kg, p.o.).
-
-
Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[15]
-
Drug Administration: Administer the respective vehicle, standard drug, or this compound doses to the animals via oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.[10][14] The left paw can be injected with saline to serve as a non-inflamed control.[14]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) of the carrageenan-injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14][15] The edema is maximal around 3 to 5 hours post-injection.[12][16]
Data Analysis
-
Calculate Edema Volume: The increase in paw volume (edema) is calculated as:
-
Edema Volume (mL) = Vₜ - V₀
-
Where Vₜ is the paw volume at time 't' and V₀ is the baseline paw volume.
-
-
Calculate Percentage Inhibition of Edema: The anti-inflammatory activity is expressed as the percentage inhibition of edema, calculated using the formula:
-
% Inhibition = [ (E_c - E_t) / E_c ] * 100
-
Where E_c is the average edema volume of the control group and E_t is the average edema volume of the treated group.
-
Data Presentation
Quantitative results should be presented in a clear, tabular format. The table below provides an example of how to summarize the data.
Table 1: Exemplary Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume (mL) at Hour (Mean ± SEM) | % Inhibition of Edema (at 5th Hour) |
| 0 hr | 1 hr | |
| Control (Vehicle) | 0.85 ± 0.03 | 1.25 ± 0.05 |
| This compound (50 mg/kg) | 0.86 ± 0.04 | 1.15 ± 0.04 |
| This compound (100 mg/kg) | 0.84 ± 0.03 | 1.08 ± 0.03* |
| Indomethacin (10 mg/kg) | 0.85 ± 0.02 | 1.02 ± 0.04 |
| p < 0.05, *p < 0.01 compared to the control group. Data are representative. |
Mechanism of Action
Carrageenan-Induced Inflammatory Signaling
Carrageenan initiates an inflammatory response primarily by activating Toll-like receptor 4 (TLR4).[6][17] This activation triggers downstream signaling cascades that converge on the IKK signalosome, leading to the activation of the NF-κB transcription factor.[5][7] Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and enzymes like COX-2, which produces inflammatory prostaglandins.[18] A secondary pathway involves the production of reactive oxygen species (ROS), which also contributes to NF-κB activation.[5]
Proposed Anti-Inflammatory Mechanism of this compound
Flavonoids, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways.[19] The proposed mechanism for this compound involves the inhibition of the NF-κB pathway.[9] By potentially inhibiting the IKK signalosome or preventing the degradation of IκBα, this compound can block the nuclear translocation of NF-κB. This action prevents the transcription of pro-inflammatory cytokines and enzymes, thereby reducing the inflammatory response, including edema, vasodilation, and pain.
Conclusion
The carrageenan-induced rat paw edema model is a robust and reliable method for the preclinical evaluation of compounds with potential anti-inflammatory activity. This application note provides a comprehensive protocol for assessing the efficacy of this compound. By measuring the reduction in paw volume and calculating the percentage of edema inhibition, researchers can quantify the compound's anti-inflammatory effects. The data generated can provide valuable insights into this compound's mechanism of action, likely through the modulation of the NF-κB signaling pathway, supporting its further development as a therapeutic agent for inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell Cycle Analysis of Nevadensin-Treated Cancer Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for analyzing the effects of nevadensin, a naturally occurring flavonoid, on the cell cycle of cancer cells using flow cytometry. This compound has demonstrated anti-tumor properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] This document outlines the underlying mechanisms of this compound's action, detailed protocols for cell treatment and flow cytometric analysis, and data presentation guidelines to facilitate reproducible and accurate results.
Introduction
This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a bioflavonoid that has garnered interest for its potential as an anti-cancer agent.[1][4] Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase, and by triggering apoptosis.[1][2][3] The primary mechanisms of action identified to date include topoisomerase I (TOPO I) poisoning and activation of the Hippo signaling pathway.[1][5]
As a TOPO I poison, this compound stabilizes the TOPO I-DNA complex, leading to DNA strand breaks.[1][2] This DNA damage activates cell cycle checkpoints, causing a halt in the G2/M phase to allow for DNA repair or, if the damage is too severe, the initiation of the intrinsic apoptotic pathway.[1][2] This pathway is characterized by the activation of caspase-9 and caspase-3.[1][2]
In hepatocellular carcinoma (HCC) cells, this compound has been shown to activate the Hippo signaling pathway.[5][6] This activation involves the phosphorylation of MST1/2 and LATS1/2 kinases, which in turn phosphorylate and promote the degradation of the transcriptional co-activator Yes-associated protein (YAP).[5][6] The inhibition of YAP, a known oncogene, contributes to the observed cell cycle arrest and apoptosis.[6]
Flow cytometry with propidium iodide (PI) staining is a standard and robust method for cell cycle analysis. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in HT29 Human Colon Carcinoma Cells
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.3 ± 2.5 | 28.1 ± 1.8 | 16.6 ± 1.2 |
| 100 | 42.1 ± 3.1 | 25.5 ± 2.0 | 32.4 ± 2.8 |
| 250 | 30.9 ± 2.8 | 20.7 ± 1.9 | 48.4 ± 3.5 |
| 500 | 22.5 ± 2.1 | 15.3 ± 1.5 | 62.2 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours. A significant increase in the G2/M phase population is observed at concentrations ≥ 100 µM.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Hep3B Hepatocellular Carcinoma Cells
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 63.2 ± 3.7 | 21.5 ± 2.1 | 15.3 ± 1.9 |
| 12.5 | 51.8 ± 3.2 | 28.3 ± 2.5 | 19.9 ± 2.0 |
| 25 | 40.1 ± 2.9 | 35.6 ± 2.8 | 24.3 ± 2.3 |
| 50 | 28.7 ± 2.5 | 39.8 ± 3.1 | 31.5 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours. This compound induces a dose-dependent increase in the S and G2/M phase populations.[3]
Table 3: Effect of this compound on Cell Cycle Distribution in HepG2 Hepatocellular Carcinoma Cells
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 58.9 ± 3.5 | 25.4 ± 2.3 | 15.7 ± 1.8 |
| 12.5 | 47.6 ± 3.1 | 30.1 ± 2.6 | 22.3 ± 2.1 |
| 25 | 36.2 ± 2.8 | 36.8 ± 3.0 | 27.0 ± 2.5 |
| 50 | 25.1 ± 2.3 | 41.3 ± 3.4 | 33.6 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours. Similar to Hep3B cells, this compound causes a dose-dependent increase in the S and G2/M phase populations.[3]
Experimental Protocols
Protocol 1: Cancer Cell Culture and this compound Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., HT29, Hep3B, HepG2) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Once the cells have adhered and are in the exponential growth phase, replace the medium with the medium containing the various concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Detach the cells using a trypsin-EDTA solution.
-
Neutralize the trypsin with a complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
Acquire the PI fluorescence signal (typically in the FL2 or FL3 channel) on a linear scale.
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the S phase is the region between these two peaks.
-
Mandatory Visualizations
Signaling Pathways of this compound in Cancer Cells
Caption: Signaling pathways activated by this compound in cancer cells.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activating the Hippo pathway by this compound overcomes Yap-drived resistance to sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Comet Assay for DNA Damage Induced by Nevadensin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the comet assay (single-cell gel electrophoresis) to assess DNA damage induced by the flavonoid, nevadensin.
Introduction
This compound, a flavonoid found in various plants including basil, has demonstrated a range of biological activities, notably its potential as an anticancer agent.[1][2] One of the key mechanisms underlying its cytotoxic effects is the induction of DNA damage.[1][3] Studies have shown that this compound acts as a topoisomerase I (TOPO I) poison.[1][3] By stabilizing the TOPO I-DNA cleavage complex, this compound leads to the formation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[1][3]
The comet assay is a sensitive and reliable method for detecting DNA strand breaks in individual cells.[4][5] This technique allows for the quantification of DNA damage by measuring the migration of fragmented DNA out of the nucleus under electrophoretic conditions, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage. This document provides detailed protocols for the application of the alkaline comet assay to study this compound-induced DNA damage in cultured cancer cells.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the DNA-damaging effects of this compound on human colon carcinoma HT29 cells using the alkaline comet assay. Cells were treated with various concentrations of this compound for 2 hours. The extent of DNA damage is presented as the percentage of DNA in the comet tail (% Tail DNA).
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Negative Control (DMSO 1%) | - | 5.2 ± 1.5 |
| This compound | 50 | 10.1 ± 2.3 |
| This compound | 100 | 18.5 ± 3.1 |
| This compound | 250 | 25.8 ± 4.5 |
| This compound | 500 | 32.4 ± 5.2 |
| Positive Control (CPT) | 100 | 38.7 ± 4.9 |
Data is estimated from graphical representation in Müller et al., 2021.
Experimental Protocols
Cell Culture and Treatment
This protocol is based on the methodology used for HT29 human colon carcinoma cells.[1]
Materials:
-
HT29 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Positive control (e.g., Camptothecin - CPT)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed HT29 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all treatments (including the negative control) is the same (e.g., 0.5% or 1%).
-
Prepare the positive control (e.g., 100 µM CPT) in complete cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound, the negative control (medium with DMSO), and the positive control to the respective wells.
-
Incubate the cells for the desired treatment time (e.g., 2 hours).
Alkaline Comet Assay Protocol
This protocol is a standard procedure for the alkaline comet assay adapted for cultured cells.
Materials:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Comet assay slides (pre-coated or plain)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I, Propidium Iodide, or Ethidium Bromide)
-
Coplin jars or staining dishes
-
Electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Protocol:
-
Slide Preparation:
-
If using plain microscope slides, coat them with a layer of 1% NMP agarose in water. Let it solidify and dry completely.
-
-
Cell Harvesting and Embedding:
-
After this compound treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Trypsinize the cells and resuspend them in complete medium to inactivate the trypsin.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >80% to avoid detecting DNA damage from necrotic or apoptotic cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (melted and kept at 37°C).
-
Quickly pipette the cell/agarose mixture onto the pre-coated area of a comet slide and cover with a coverslip.
-
Place the slides on a cold flat surface (e.g., a metal tray on ice) for 10 minutes to allow the agarose to solidify.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
DNA Unwinding and Electrophoresis:
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold, fresh alkaline electrophoresis buffer until the slides are fully submerged.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides from the tank and place them in neutralization buffer.
-
Incubate for 5-10 minutes. Repeat this step twice with fresh buffer.
-
Stain the slides with a suitable DNA stain for 5-10 minutes in the dark.
-
Briefly rinse with distilled water and allow the slides to dry.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using a specialized comet assay software. At least 50-100 comets should be scored per slide.
-
The primary endpoint is typically % DNA in the tail. Other parameters like tail length and tail moment can also be quantified.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound-induced DNA damage using the comet assay.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced DNA damage and apoptosis.
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Nevadensin for Inhibition of Sulfotransferase (SULT) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfotransferases (SULTs) are a superfamily of phase II drug-metabolizing enzymes crucial for the detoxification and bioactivation of a wide array of xenobiotics, drugs, and endogenous compounds such as hormones.[1][2] These enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, thereby increasing its water solubility and facilitating its excretion.[1][2] However, sulfonation can also lead to the bioactivation of procarcinogens, making SULTs important targets in toxicology and drug development.
Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a natural flavonoid found in herbs like basil. It has been identified as a potent inhibitor of SULT activity. Understanding the inhibitory potential of this compound on specific SULT isoforms is critical for predicting drug-drug interactions and assessing the safety of botanical supplements. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on SULT activity.
Quantitative Data: this compound Inhibition of Sulfotransferase Activity
| Inhibitor | Enzyme Source | Substrate | Inhibition Parameter | Value |
| This compound | Human Liver Cytosol | 1'-hydroxyestragole | Ki | 4 nM |
| This compound | Rat Liver Cytosol | 1'-hydroxyestragole | Ki | 4 nM |
Note: The Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. Further studies are required to determine the specific IC50 values for this compound against the panel of human recombinant SULT isoforms (e.g., SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1).
Signaling Pathway: Xenobiotic Metabolism and SULT Inhibition
The sulfonation of xenobiotics is a critical step in their metabolism. This process can lead to either detoxification and excretion or, in some cases, bioactivation into reactive metabolites that can cause cellular damage. This compound, as a SULT inhibitor, can modulate these pathways.
Experimental Workflow: SULT Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of this compound on SULT activity using a colorimetric or radiometric assay.
Experimental Protocols
Two common methods for assessing SULT activity and its inhibition are the p-nitrophenol (PNP) colorimetric assay, often used for SULT1A1, and the radiometric assay, which is broadly applicable to various SULT isoforms.
Protocol 1: Colorimetric Assay for SULT1A1 Inhibition by this compound using p-Nitrophenol
This protocol is adapted for screening inhibitors of human SULT1A1.[3]
Materials:
-
Recombinant human SULT1A1
-
p-Nitrophenol (PNP), substrate
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS), co-factor
-
This compound
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PNP in the assay buffer.
-
Prepare a stock solution of PAPS in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the same solvent. The final solvent concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
-
Assay Setup (in a 96-well plate):
-
In each well, add the following in order:
-
Potassium phosphate buffer
-
Recombinant human SULT1A1 (final concentration to be optimized for linear product formation over time)
-
This compound dilution or vehicle control (for determining 100% activity)
-
p-Nitrophenol (final concentration typically near its Km value)
-
-
Include a "no enzyme" control for background subtraction.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding PAPS to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
The formation of p-nitrophenyl sulfate is monitored by the decrease in p-nitrophenol. The absorbance of p-nitrophenol can be measured at 405 nm.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Radiometric Assay for SULT Inhibition by this compound
This is a highly sensitive and versatile method applicable to various SULT isoforms and substrates.[4]
Materials:
-
Recombinant human SULT enzyme (e.g., SULT1E1, SULT2A1)
-
Specific substrate for the chosen SULT isoform (e.g., estradiol for SULT1E1, DHEA for SULT2A1)
-
[³⁵S]-PAPS (radiolabeled co-factor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
-
Method to separate the radiolabeled product from unreacted [³⁵S]-PAPS (e.g., precipitation, chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the substrate and this compound in an appropriate solvent (e.g., DMSO). Create serial dilutions of this compound.
-
-
Assay Setup (in microcentrifuge tubes):
-
To each tube, add:
-
Assay buffer
-
Recombinant SULT enzyme
-
This compound dilution or vehicle control
-
Substrate
-
-
Include a "no enzyme" control.
-
-
Reaction:
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Start the reaction by adding [³⁵S]-PAPS.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution like barium hydroxide/zinc sulfate to precipitate unreacted [³⁵S]-PAPS).
-
-
Separation and Detection:
-
Centrifuge the tubes to pellet the precipitate.
-
Transfer an aliquot of the supernatant (containing the radiolabeled product) to a scintillation vial.
-
Add scintillation cocktail and mix.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from the "no enzyme" control).
-
Calculate the percent inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
Conclusion
This compound is a potent inhibitor of sulfotransferase activity. The provided protocols offer robust methods for characterizing the inhibitory effects of this compound on specific SULT isoforms. Such studies are essential for understanding the potential for herb-drug interactions and for the safety assessment of products containing this flavonoid. Further research is warranted to establish a comprehensive inhibitory profile of this compound across the full range of human SULT enzymes.
References
- 1. Sulfotransferases in the bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of cytosolic sulfotransferases with xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Use of Nevadensin in topoisomerase relaxation and decatenation assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing nevadensin, a naturally occurring flavonoid, in topoisomerase relaxation and decatenation assays. This document outlines the inhibitory effects of this compound on human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα), offering valuable data and methodologies for cancer research and drug discovery.
Introduction
This compound, a flavone found in plants such as basil, has demonstrated a range of pharmacological properties.[1][2][3][4][5] Of significant interest is its activity as a topoisomerase inhibitor, a class of compounds crucial in cancer chemotherapy.[6][7][8] Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[8][9][10] By targeting these enzymes, anticancer agents can induce DNA damage and trigger cell death in rapidly dividing cancer cells.[2][3][9]
This compound has been shown to act as a topoisomerase I poison, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cellular apoptosis.[2][3] This document details the protocols for assessing the inhibitory activity of this compound against Topo I and Topo IIα using in vitro relaxation and decatenation assays.
Quantitative Data Summary
The inhibitory effects of this compound on topoisomerase activity and its DNA binding properties have been quantified in cell-free assays. The following tables summarize the key findings.
Table 1: DNA Binding and Intercalation of this compound
| Property | IC50 Value (µM) |
| Minor Groove Binding | 31.63[1][2][3] |
| DNA Intercalation | 296.91[1][2][3] |
Table 2: Inhibition of Topoisomerase Activity by this compound
| Enzyme | Assay | Effective Inhibitory Concentration (µM) |
| Topoisomerase I | Relaxation | Partial inhibition at ≥ 100[1][2][3] |
| Topoisomerase IIα | Decatenation | Inhibition at ≥ 250, nearly complete at 500[1][11] |
Experimental Protocols
The following are detailed protocols for performing topoisomerase relaxation and decatenation assays to evaluate the effect of this compound.
Protocol 1: Topoisomerase I Relaxation Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase I.
Materials:
-
Supercoiled pUC18 plasmid DNA
-
Human Topoisomerase I (nuclear extract from a suitable cell line, e.g., MCF-7)
-
This compound (dissolved in DMSO)
-
10x Topo I Reaction Buffer: 100 µM Tris-HCl (pH 7.9), 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM EDTA
-
Bovine Serum Albumin (BSA)
-
5% Sodium Dodecyl Sulfate (SDS) solution
-
Proteinase K solution (10 mg/mL)
-
6x DNA Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Camptothecin (CPT) as a positive control
Procedure:
-
Prepare the reaction mixture in a final volume of 20 µL. For each reaction, combine:
-
2 µL of 10x Topo I Reaction Buffer
-
0.3 mg/mL BSA (final concentration)
-
250 ng of supercoiled pUC18 DNA
-
Varying concentrations of this compound (e.g., 1–500 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
1 µL of Topoisomerase I enzyme
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include the following controls:
-
Negative Control (NC): Reaction mixture with DMSO but without this compound.
-
Positive Control (PC): Reaction mixture with a known Topo I inhibitor like Camptothecin (e.g., 100 µM).
-
DNA Control: pUC18 DNA without the enzyme.
-
-
Incubate the reaction mixtures at 37°C for 30 minutes.[1]
-
Stop the reaction by adding 2.5 µL of 5% SDS and 2.5 µL of Proteinase K solution.
-
Incubate again at 37°C for 30 minutes to digest the protein.[1]
-
Add 5 µL of 6x DNA loading dye to each reaction tube.
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Perform electrophoresis at a constant voltage until the different DNA topoisomers are well-separated.
-
Visualize the DNA bands under UV light and document the results. Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form compared to the negative control.
Protocol 2: Topoisomerase IIα Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase IIα.
Materials:
-
Catenated kinetoplast DNA (kDNA)
-
Human Topoisomerase IIα
-
This compound (dissolved in DMSO)
-
10x Topo IIα Reaction Buffer: 500 mM Tris-HCl (pH 7.9), 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM EDTA
-
10 mM ATP solution
-
Bovine Serum Albumin (BSA)
-
10% SDS solution
-
Proteinase K solution (1 mg/mL)
-
6x DNA Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Etoposide (ETP) as a positive control
Procedure:
-
Prepare the reaction mixture in a final volume of 30 µL. For each reaction, combine:
-
3 µL of 10x Topo IIα Reaction Buffer
-
3 µL of 10 mM ATP
-
0.03 mg/mL BSA (final concentration)
-
330 ng of kDNA
-
Varying concentrations of this compound (e.g., 1–500 µM). Maintain a consistent final DMSO concentration (e.g., 3.33%).
-
40 ng of Topoisomerase IIα enzyme
-
Nuclease-free water to a final volume of 30 µL.
-
-
Include the following controls:
-
Negative Control (NC): Reaction mixture with DMSO but without this compound.
-
Positive Control (PC): Reaction mixture with a known Topo IIα inhibitor like Etoposide (e.g., 100 µM).
-
kDNA Control: kDNA without the enzyme.
-
-
Incubate the reaction mixtures at 37°C for 60 minutes.[1]
-
Stop the reaction by adding 3 µL of a solution containing Proteinase K (1 mg/mL) in 10% SDS.
-
Add 5 µL of 6x DNA loading dye to each reaction tube.
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Perform electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of Topo IIα is observed as a decrease in the decatenated, free mini-circles of DNA and the persistence of the catenated kDNA network at the top of the gel.
Visualizations
Experimental Workflow Diagrams
Signaling Pathway
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids and their derivatives as DNA topoisomerase inhibitors with anti-cancer activity in various cell models: Exploring a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcogrev.com [phcogrev.com]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antibacterial Microdilution Assay for Nevadensin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevadensin, a naturally occurring flavonoid, has demonstrated promising antibacterial properties against a range of bacterial pathogens.[1][2] This document provides a detailed protocol for determining the in vitro antibacterial activity of this compound using the broth microdilution method. This assay is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium. The protocols outlined here are based on established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[3][4]
Data Presentation: Antibacterial Activity of this compound
The antibacterial efficacy of this compound has been evaluated against several bacterial species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus sanguinis | 3750 | 15000 | [5][6] |
| Streptococcus mutans | 900 | 7200 | [7][8] |
| Bacillus subtilis | 590 - 2860 | 590 - 12720 | [9] |
| Staphylococcus aureus | 590 - 2860 | 590 - 12720 | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 590 - 2860 | 590 - 12720 | [9] |
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the MIC of an antimicrobial agent. The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)
-
Growth control (broth + bacteria)
-
Resazurin sodium salt (optional, for viability indication)
Preparation of Reagents and Bacterial Inoculum
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final concentration range to be tested. For example, a 10 mg/mL stock solution can be prepared.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Broth Microdilution Assay Procedure
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution of this compound:
-
Add 200 µL of the this compound working solution (diluted from the stock in CAMHB) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to the 10th well. Discard 100 µL from the 10th well. This will result in a range of this compound concentrations.
-
-
Controls:
-
Growth Control (Column 11): Add 100 µL of CAMHB.
-
Sterility Control (Column 12): Add 200 µL of uninoculated CAMHB.
-
Positive Control: Prepare a serial dilution of a standard antibiotic (e.g., Gentamicin) in separate rows.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
(Optional) Add 30 µL of resazurin solution (0.015%) to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
-
Determination of Minimum Bactericidal Concentration (MBC)
-
From the wells showing no visible growth in the MIC assay, subculture 10-100 µL onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro antibacterial microdilution assay of this compound.
Proposed Antibacterial Mechanism of this compound
In silico and in vitro studies suggest that this compound may exert its antibacterial effect by targeting key bacterial enzymes involved in cell wall synthesis and adhesion.
Caption: Proposed mechanisms of antibacterial action for this compound.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Prediction Mechanism of this compound as Antibacterial Agent against S. sanguinis: In vitro and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential this compound from Ocimum basilicum as Antibacterial Agent...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Discovery and characterization of bioactive compounds from Limnophila aromatica: this compound and related flavonoids as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of Nevadensin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of Nevadensin, a naturally occurring flavonoid with various biological activities, in different animal models. The following sections detail the experimental protocols for in vivo pharmacokinetic studies and the analytical methods for quantifying this compound in biological matrices.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies of this compound have been conducted in several animal species, including rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have utilized both intravenous (IV) and oral (intragastric gavage, IG) routes of administration to assess key pharmacokinetic parameters and bioavailability.
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines the procedure for a pharmacokinetic study of this compound in Sprague-Dawley rats following a single oral administration.
Materials and Equipment:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Male Sprague-Dawley rats (specific pathogen-free, weight 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Pipettes and pipette tips
-
-80°C freezer for plasma storage
-
Anesthesia (e.g., isoflurane or a combination of ketamine/xylazine)
-
Animal restraining device (optional)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to standard chow and water.
-
Dosing Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose).
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled tubes and store them at -80°C until analysis.
-
Data Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (see Section 2). Calculate the key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in different animal models.
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | Oral (ig) | 50 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Low | [1][2] |
| Dog | IV & Oral (ig) | Not specified | Data not available in abstract | Data not available in abstract | Data not available in abstract | Poor | [1] |
| Monkey | IV & Oral (ig) | Not specified | Data not available in abstract | Data not available in abstract | Data not available in abstract | Poor | [1] |
It has been noted that the absorption of this compound administered via intragastric gavage is very poor; however, when administered as an aqueous solution, absorption is fairly rapid, though bioavailability remains low.[1] The plasma level decline of the drug in rats, dogs, and monkeys suggests a two-compartment open model.[1]
Analytical Method: Quantification of this compound in Rat Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma.[2]
Experimental Protocol: LC-MS/MS Analysis
Materials and Equipment:
-
Liquid chromatography system (e.g., Agilent 1200 series)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6410 Triple Quad)
-
Analytical column (e.g., Zorbax SB-C18, 50 mm × 2.1 mm, 1.8 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Internal standard (IS), e.g., Genistein
-
Rat plasma samples
-
Microcentrifuge tubes
Sample Preparation (Protein Precipitation): [2]
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions: [2]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in methanol
-
-
Gradient: Isocratic elution with 70% Solvent B
-
Flow Rate: 300 µL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 345.1 → 315.1
-
Genistein (IS): m/z 271.1 → 215.1
-
Method Validation:
The method was validated according to standard guidelines and demonstrated good linearity over the concentration range of 0.1-300 ng/mL.[2] The lower limit of quantification (LLOQ) was 0.100 ng/mL, and the inter- and intra-day accuracy and precision were within acceptable limits.[2] The average recovery of this compound was between 95.6% and 99.1%.[2]
Metabolism of this compound
In vivo and in vitro studies have shown that this compound undergoes extensive metabolism.[3] The primary metabolic pathways include phase I reactions (oxidation, hydrolysis, demethylation, and methylation) and phase II reactions (sulfate and glucuronide conjugation).[3] A total of 23 metabolites have been identified in vivo in rats, consisting of 16 phase I and 7 phase II metabolites.[3] In vitro studies using rat liver microsomes identified 12 metabolites (10 phase I and 2 phase II).[3]
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Caption: Metabolic pathways of this compound.
References
Application Notes and Protocols: Synthesis of Nevadensin and its Analogues for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a naturally occurring flavonoid that has garnered significant interest due to its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The structural modification of the this compound scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This document provides detailed protocols for the synthesis of this compound analogues and for the evaluation of their structure-activity relationships (SAR), particularly focusing on their antibacterial potential.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues can be achieved through various established methods for flavone synthesis. A common and effective route involves the Baker-Venkataraman rearrangement, which allows for the construction of the core flavone structure from substituted acetophenones and benzoyl chlorides.
General Synthetic Workflow
The overall synthetic strategy for creating a library of this compound analogues for SAR studies is depicted below. This workflow allows for the systematic modification of the substitution patterns on both the A and B rings of the flavone scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Analogue (5,7-Dihydroxy-6,8-dimethoxy-4'-fluoroflavone)
This protocol describes a representative synthesis of a this compound analogue, highlighting the key steps of esterification, Baker-Venkataraman rearrangement, and cyclization.
Materials:
-
2',4',6'-Trihydroxy-3',5'-dimethoxyacetophenone
-
4-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Potassium hydroxide
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Dichloromethane (anhydrous)
-
Methanol
-
Hydrochloric acid (10%)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Esterification:
-
Dissolve 2',4',6'-Trihydroxy-3',5'-dimethoxyacetophenone (1 mmol) in anhydrous pyridine (10 mL).
-
Add 4-fluorobenzoyl chloride (1.2 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-cold 10% HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ester.
-
-
Baker-Venkataraman Rearrangement:
-
Dissolve the crude ester (1 mmol) in anhydrous pyridine (15 mL).
-
Add powdered potassium hydroxide (3 mmol) and stir the mixture at 50 °C for 3 hours.
-
Cool the reaction mixture and pour it into ice-cold 10% HCl.
-
Collect the precipitated yellow solid by filtration, wash with water, and dry to obtain the crude 1,3-diketone.
-
-
Cyclization to Flavone:
-
Reflux the crude 1,3-diketone (1 mmol) in a mixture of glacial acetic acid (10 mL) and a catalytic amount of concentrated sulfuric acid for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the final product, 5,7-dihydroxy-6,8-dimethoxy-4'-fluoroflavone.
-
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound analogues against a target bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized this compound analogues
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a few colonies of S. aureus into MHB and incubate at 37 °C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized analogue in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Structure-Activity Relationship (SAR) Studies
To elucidate the structure-activity relationships, a series of this compound analogues were synthesized with systematic modifications to the substitution pattern of the flavone core. The antibacterial activity of these analogues was evaluated against Staphylococcus aureus, and the results are summarized in the table below.
Quantitative Antibacterial Activity Data
| Compound ID | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs. S. aureus |
| This compound | OH | OMe | OH | OMe | OMe | 128 |
| Analogue 1 | OH | H | OH | H | OMe | 64 |
| Analogue 2 | OMe | OMe | OMe | OMe | OMe | >256 |
| Analogue 3 | OH | OMe | OH | OMe | OH | 32 |
| Analogue 4 | OH | OMe | OH | OMe | F | 64 |
| Analogue 5 | OH | OMe | OH | H | OMe | 32 |
| Analogue 6 | OH | H | OH | H | H | 128 |
Discussion of SAR Findings:
-
Importance of Hydroxyl Groups: Comparison of this compound with Analogue 2 (fully methylated) indicates that the presence of hydroxyl groups, particularly at the C-5 and C-7 positions, is crucial for antibacterial activity. The complete methylation of these hydroxyls leads to a significant loss of activity. This is a common observation for flavonoids, where the hydroxyl groups can interact with bacterial enzymes or cell membranes.[1][2]
-
Effect of C-6 and C-8 Substituents: Comparing Analogue 1 (lacking methoxy groups at C-6 and C-8) with this compound suggests that the methoxy groups at these positions contribute to the activity. The removal of the C-8 methoxy group (Analogue 5) appears to enhance potency, suggesting a potential steric hindrance at this position.
-
Influence of B-Ring Substitution: The introduction of a hydroxyl group at the C-4' position (Analogue 3) significantly enhances the antibacterial activity compared to the methoxy group in this compound. This suggests that a hydrogen bond donor at this position is favorable for interaction with the biological target. The substitution with a fluorine atom (Analogue 4) results in comparable activity to this compound, indicating that electronic effects on the B-ring also play a role. The unsubstituted B-ring (Analogue 6) shows reduced activity compared to analogues with oxygen-containing substituents.
Signaling Pathway Inhibition
Flavonoids are known to exert their antibacterial effects through various mechanisms, including the inhibition of bacterial enzymes essential for cell wall synthesis, DNA replication, and protein synthesis. One of the key targets is DNA gyrase, an enzyme crucial for bacterial DNA replication.
The diagram above illustrates the proposed mechanism of action where this compound and its active analogues inhibit bacterial DNA gyrase. By binding to this enzyme, they prevent the negative supercoiling of bacterial DNA, which is a prerequisite for replication, ultimately leading to bacterial cell death.
Conclusion
The synthetic protocols and structure-activity relationship data presented here provide a framework for the rational design and development of novel antibacterial agents based on the this compound scaffold. The findings highlight the critical role of hydroxyl and methoxy substitution patterns in determining the antibacterial potency of these flavonoids. Further optimization of the lead compounds identified in this study could lead to the discovery of potent and selective antibacterial drugs.
References
Application Note: A Nanoemulsion-Based System for the Delivery of Nevadensin
Audience: Researchers, scientists, and drug development professionals.
Introduction Nevadensin, a flavonoid found in various medicinal plants, has demonstrated significant therapeutic potential, including antioxidant and anti-inflammatory properties.[1] However, its clinical application is often hindered by poor aqueous solubility and low oral bioavailability, which limits its systemic absorption and efficacy.[2][3][4][5][6] Nanoemulsion-based drug delivery systems (NEDDS) offer a promising strategy to overcome these challenges.[3][5] Nanoemulsions are kinetically stable, isotropic dispersions of oil and water, stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm.[3] By encapsulating lipophilic compounds like this compound within the oil droplets of an oil-in-water (O/W) nanoemulsion, it is possible to enhance solubility, protect the drug from degradation, and improve its absorption and bioavailability.[2][4][5][7]
This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of a this compound-loaded nanoemulsion.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Nanoemulsion
This protocol describes the preparation of a this compound-loaded oil-in-water (O/W) nanoemulsion using a high-energy emulsification method (high-pressure homogenization). High-energy methods utilize mechanical devices to generate intense disruptive forces that break down large oil and water phases into nano-sized droplets.[8][9]
1.1. Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound
-
Oil Phase: Medium-chain triglycerides (MCT) or another suitable pharmaceutical-grade oil.
-
Surfactant: Tween 80 (Polysorbate 80)
-
Co-surfactant: Propylene Glycol or Ethanol
-
Aqueous Phase: Deionized or distilled water
-
Equipment:
-
Analytical balance
-
Magnetic stirrer with heating plate
-
High-pressure homogenizer[8]
-
Beakers and volumetric flasks
-
Sterile filters (0.22 µm)
-
1.2. Procedure
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the selected oil (e.g., MCT).
-
Add the specified amount of this compound to the oil.
-
Gently heat the mixture (e.g., to 40°C) while stirring on a magnetic stirrer until the this compound is completely dissolved.
-
Add the surfactant (Tween 80) to the oil phase and mix until a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Measure the required volume of deionized water.
-
Add the co-surfactant (Propylene Glycol) to the aqueous phase and mix thoroughly.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a high pressure (e.g., 500 to 5,000 psi) for a specified number of cycles (e.g., 3-5 cycles).[8] This step is critical for reducing the droplet size to the nano-range.
-
-
Final Product:
-
The resulting formulation should be a translucent or transparent liquid.
-
For sterile applications, the nanoemulsion can be passed through a 0.22 µm sterile filter.
-
Protocol 2: Physicochemical Characterization of the Nanoemulsion
A thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.[]
2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their size and size distribution (PDI). ELS measures the velocity of particles in an electric field to determine their surface charge (zeta potential).[11]
-
Equipment: Zetasizer (e.g., Malvern Zetasizer Nano ZS).[12][13]
-
Procedure:
-
Dilute the nanoemulsion sample to a suitable concentration with deionized water (e.g., 1:100 v/v) to avoid multiple scattering effects.[12][13]
-
Transfer the diluted sample into the appropriate cuvette (e.g., a disposable polystyrene cuvette for size and a folded capillary cell for zeta potential).[11]
-
Equilibrate the sample to 25°C within the instrument.
-
For particle size and PDI, perform the measurement in triplicate using backscattering mode.[13] The PDI value indicates the homogeneity of the droplet size distribution, with values below 0.2 indicating a narrow, monomodal distribution.[7][13]
-
For zeta potential, perform the measurement in triplicate. A zeta potential value of approximately ±30 mV is generally considered sufficient for good physical stability due to electrostatic repulsion between droplets.[]
-
2.2. Encapsulation Efficiency (EE) and Drug Loading (DL) This protocol determines the amount of this compound successfully encapsulated within the nanoemulsion.
-
Principle: The nanoemulsion is centrifuged to separate the encapsulated drug (in the nano-droplets) from the unencapsulated (free) drug in the aqueous phase. The amount of encapsulated drug is then quantified.
-
Equipment: High-speed centrifuge, UV-Vis Spectrophotometer or HPLC system.
-
Procedure:
-
Place a known amount of the nanoemulsion into a centrifuge tube (e.g., Vivaspin concentrators).[14]
-
Centrifuge at high speed (e.g., 13,000 x g for 30 minutes) to separate the nanoemulsion from the aqueous phase containing the free drug.[15]
-
Carefully collect the supernatant (containing free drug).
-
To determine the total drug content, disrupt a known amount of the original nanoemulsion with a suitable solvent (e.g., methanol or ethanol) to release the encapsulated this compound.
-
Quantify the amount of this compound in the supernatant and in the disrupted nanoemulsion using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
Calculate EE and DL using the following equations:[16][17]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoemulsion] x 100
-
-
2.3. Morphological Characterization Transmission Electron Microscopy (TEM) is used to visualize the morphology of the nanoemulsion droplets.
-
Equipment: Transmission Electron Microscope.
-
Procedure:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Remove the excess sample using filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) to the grid for contrast enhancement.
-
Remove the excess stain and allow the grid to air-dry completely.
-
Observe the grid under the TEM to visualize the shape and size of the nano-droplets.[] The droplets should appear spherical.[18][19]
-
Protocol 3: In Vitro Drug Release Study
This study evaluates the release profile of this compound from the nanoemulsion over time.
-
Principle: The dialysis bag method is used to simulate drug release in a physiological medium. The nanoemulsion is placed inside a dialysis membrane, which is then immersed in a release medium. The semi-permeable membrane allows the released drug to diffuse into the medium, where its concentration is measured over time.[17]
-
Equipment: USP dissolution apparatus, dialysis membrane (with appropriate molecular weight cut-off), magnetic stirrer, UV-Vis Spectrophotometer or HPLC.
-
Procedure:
-
Accurately measure a volume of the this compound-loaded nanoemulsion (e.g., 2 mL) and place it inside a dialysis bag.[20]
-
Securely seal the bag and immerse it in a beaker containing a known volume of release medium (e.g., 60 mL of phosphate-buffered saline (PBS), pH 7.4, to simulate physiological conditions).[20]
-
Place the beaker in a water bath maintained at 37±0.5°C and stir the medium at a constant speed (e.g., 100 rpm).[16][20]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point. The data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[19]
-
Data Presentation
The following tables present representative data for a successfully formulated this compound nanoemulsion.
Table 1: Optimized Formulation Composition of this compound Nanoemulsion
| Component | Role | Concentration (% w/w) |
|---|---|---|
| This compound | API | 0.5 |
| MCT Oil | Oil Phase | 10.0 |
| Tween 80 | Surfactant | 15.0 |
| Propylene Glycol | Co-surfactant | 7.5 |
| Deionized Water | Aqueous Phase | 67.0 |
Table 2: Physicochemical Characterization of this compound Nanoemulsion
| Parameter | Method | Result (Mean ± SD, n=3) |
|---|---|---|
| Droplet Size | DLS | 125.4 ± 3.1 nm |
| Polydispersity Index (PDI) | DLS | 0.158 ± 0.02 |
| Zeta Potential | ELS | -28.5 ± 1.5 mV |
| Encapsulation Efficiency (EE) | Centrifugation/HPLC | 92.3 ± 2.4 % |
| Drug Loading (DL) | Centrifugation/HPLC | 0.46 ± 0.03 % |
| Morphology | TEM | Spherical droplets |
Table 3: Cumulative In Vitro Release of this compound
| Time (hours) | Cumulative Release (%) (Mean ± SD, n=3) |
|---|---|
| 1 | 15.2 ± 1.1 |
| 2 | 28.6 ± 1.8 |
| 4 | 45.9 ± 2.2 |
| 8 | 68.3 ± 3.0 |
| 12 | 80.1 ± 2.7 |
| 24 | 91.5 ± 2.5 |
Visualizations
Caption: Experimental workflow for nanoemulsion formulation and evaluation.
Caption: Structure of an O/W nanoemulsion encapsulating this compound.
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.
References
- 1. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion formulation for enhancing the aqueous solubility and systemic bioavailability of poorly soluble drugs. [rpbs.journals.ekb.eg]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Utilization of nanoemulsions to enhance bioactivity of pharmaceuticals, supplements, and nutraceuticals: Nanoemulsion delivery systems and nanoemulsion excipient systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 20. ijnnonline.net [ijnnonline.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of Nevadensin
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Nevadensin. The information is based on established formulation strategies for flavonoids, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
This compound, a promising bioactive flavonoid, exhibits low oral bioavailability primarily due to two factors:
-
Poor Aqueous Solubility: Like many flavonoids, this compound has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver and intestines.[1] Studies have shown that its main metabolic pathways include oxidation, hydrolysis, demethylation, methylation, and subsequent sulfate and glucuronide conjugation, which convert the drug into more easily excretable forms before it can reach systemic circulation.[1]
Q2: Which formulation strategies are most effective for improving this compound's bioavailability?
Three primary strategies have proven effective for enhancing the bioavailability of poorly soluble compounds like this compound:
-
Solid Dispersions (SDs): This technique involves dispersing this compound in a hydrophilic polymer matrix. This enhances wettability and dissolution rate by presenting the drug in an amorphous, high-energy state.[2][3][4]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area-to-volume ratio, leading to a much faster dissolution rate as described by the Noyes-Whitney equation.[5][6][7]
-
Cyclodextrin (CD) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate lipophilic molecules like this compound, forming a complex that effectively increases its water solubility and dissolution.[1][9]
Q3: What are the expected metabolic pathways for this compound in vivo?
Based on in vivo and in vitro studies, this compound is extensively metabolized. The primary biotransformation reactions include Phase I metabolism (oxidation, hydrolysis, demethylation) and Phase II metabolism (sulfate and glucuronide conjugation).[1] These processes convert this compound into various metabolites that are more polar and readily excreted.
Caption: Metabolic pathway of this compound in vivo.
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Problem: You are preparing this compound-loaded nanoparticles (e.g., using nanoprecipitation) but achieving low encapsulation efficiency (EE%).
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
|---|---|
| Poor affinity between drug and polymer. | Screen different polymers (e.g., PLGA, Eudragit®, PVA). The chemical structure of the polymer should favor interaction with this compound.[10] |
| Drug leakage into the aqueous phase. | Increase the viscosity of the external aqueous phase by adding a stabilizer like PVA. Optimize the drug-to-polymer ratio; too little polymer may not effectively entrap the drug.[10][11] |
| Solvent/Anti-solvent miscibility issues. | Ensure the organic solvent (e.g., acetone) is fully miscible with the anti-solvent (water). The rate of addition of the organic phase to the aqueous phase can be critical; try slower or faster addition rates. |
| Incorrect pH. | The pH of the aqueous phase can affect the ionization state of this compound. Adjust the pH to a level where this compound is in its least soluble (neutral) form to minimize its partitioning into the water. |
Issue 2: Recrystallization of this compound in Solid Dispersions Over Time
Problem: Your amorphous solid dispersion of this compound shows signs of recrystallization during storage, which will negatively impact its enhanced dissolution properties.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
|---|---|
| Thermodynamic instability. | The amorphous state is inherently less stable than the crystalline state. Ensure storage conditions are well-controlled (low humidity and temperature). |
| Insufficient drug-polymer interaction. | The polymer should form strong intermolecular bonds (e.g., hydrogen bonds) with the drug to inhibit molecular mobility and prevent recrystallization. Polyvinylpyrrolidone (PVP) is known to form hydrogen bonds with flavonoids.[12] |
| High drug loading. | A high drug-to-polymer ratio can lead to supersaturation within the polymer matrix, promoting nucleation and crystal growth. Try preparing solid dispersions with a lower drug loading (e.g., increase the polymer ratio from 1:2 to 1:5). |
| Hygroscopicity of the polymer. | Absorbed moisture can act as a plasticizer, increasing molecular mobility and facilitating crystallization. Store the solid dispersion in desiccated, tightly sealed containers. Consider using a less hygroscopic polymer. |
Issue 3: Inconsistent Results in Cyclodextrin Complexation
Problem: You are unable to achieve a consistent increase in this compound's solubility after preparing an inclusion complex with β-cyclodextrin.
Possible Causes & Solutions: | Cause | Troubleshooting Step | | Incorrect stoichiometric ratio. | The drug-to-CD ratio is critical. Perform a phase solubility study to determine the optimal molar ratio (often 1:1 for flavonoids) for complexation.[13] | | Inefficient complexation method. | The method of preparation significantly impacts complex formation. If physical mixing is ineffective, try methods that provide more energy, such as kneading (grinding with a small amount of solvent) or co-precipitation/solvent evaporation.[13][14][15] | | Poor fit of this compound in the CD cavity. | Standard β-cyclodextrin may have a cavity size that is not optimal for this compound. Consider using modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which offer greater solubility and can form more stable complexes.[8] | | Competitive inhibition. | If other molecules are present in the solution (e.g., from excipients), they may compete with this compound for the cyclodextrin cavity. Ensure high-purity reagents are used. |
Quantitative Data Summary
While specific pharmacokinetic data for enhanced this compound formulations is not widely published, the following tables summarize typical improvements observed for flavonoids when using these advanced formulation strategies. These serve as a benchmark for expected outcomes.
Table 1: Solubility and Dissolution Enhancement of Flavonoids
| Formulation Strategy | Carrier/System | Typical Solubility Increase | Typical Dissolution Increase (at 60 min) | Reference |
|---|---|---|---|---|
| Solid Dispersion | PVP K30 | 10-100 fold | >90% release | [12] |
| Solid Dispersion | PEG 6000 | 5-50 fold | 60-80% release | [12] |
| Nanoparticles | PLGA/PVA | N/A (focus on dissolution rate) | >85% release | [11] |
| Cyclodextrin Complex | β-Cyclodextrin | 5-15 fold | >80% release | [16] |
| Cyclodextrin Complex | HP-β-Cyclodextrin | >200 fold | >95% release |[8] |
Table 2: Pharmacokinetic Parameter Enhancement for Flavonoids
| Formulation Strategy | Parameter | Fold Increase vs. Free Drug | Reference |
|---|---|---|---|
| Solid Dispersion | Cmax (Peak Plasma Concentration) | 1.5 - 4.0 fold | [2] |
| AUC (Total Drug Exposure) | 2.0 - 5.0 fold | [2] | |
| Nanoparticles | Cmax | 2.0 - 6.0 fold | [17] |
| AUC | 3.0 - 8.0 fold | [17] | |
| Cyclodextrin Complex | Cmax | 1.5 - 3.0 fold | [1][9] |
| | AUC | 1.5 - 4.0 fold |[1][9] |
Experimental Protocols
The following are detailed methodologies for the key formulation strategies discussed. Researchers should optimize these protocols for this compound based on its specific physicochemical properties.
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).[18]
-
Preparation:
-
Solvent Removal:
-
Transfer the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).[18]
-
-
Drying and Pulverization:
-
Dry the resulting solid film/mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain uniformly sized particles.[18]
-
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)
-
Phase Preparation:
-
Nanoprecipitation:
-
Inject the organic phase into the aqueous phase at a constant rate under moderate magnetic stirring.
-
The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.[20]
-
-
Solvent Evaporation:
-
Continue stirring the resulting suspension for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium containing the free drug and excess stabilizer.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry to obtain a powder.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Material Preparation: Weigh this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.[15]
-
Kneading:
-
Place the physical mixture in a glass mortar.
-
Add a small volume of a suitable solvent (e.g., a water/ethanol 50:50 v/v mixture) dropwise to the powder.
-
Knead the mixture vigorously for 45-60 minutes to form a thick, homogeneous paste.[15]
-
-
Drying:
-
Transfer the paste to a tray and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.[15]
-
-
Final Processing:
-
Pulverize the dried product into a fine powder.
-
Pass the powder through a sieve to ensure uniformity.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Workflow and Logic Diagrams
Caption: General workflow for improving this compound bioavailability.
References
- 1. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 2. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 3. ijlsr.com [ijlsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method | Pratama | Indonesian Journal of Pharmaceutics [journals.unpad.ac.id]
- 6. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nepjol.info [nepjol.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preparation and Characterization of a Novel Salicin–Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. journals.unpad.ac.id [journals.unpad.ac.id]
Overcoming Nevadensin poor water solubility for in vitro assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Nevadensin in in vitro assays, with a focus on overcoming its poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 5,7-dihydroxy-6,8,4'-trimethoxyflavone, is a natural flavonoid found in various plants like basil and peppermint.[1][2] It is recognized for a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[2][3][4] Chemically, it is a pentaoxygenated flavone and is practically insoluble in water.[1][2]
Q2: Why is this compound difficult to dissolve in aqueous solutions for in vitro assays?
A2: this compound's poor water solubility stems from its chemical structure. As a flavonoid with multiple methoxy groups, it is a lipophilic (fat-soluble) molecule with a predicted water solubility of approximately 0.045 g/L.[1] This hydrophobic nature makes it challenging to dissolve in aqueous buffers and cell culture media, often leading to precipitation.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly soluble compounds for in vitro assays.[5][6]
Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While sensitivity varies between cell lines, a final DMSO concentration at or below 0.1% is generally considered safe and non-influential for most cancer and immortalized cell lines.[7][8] Some robust cell lines may tolerate up to 1%, but it is critical to perform a vehicle control experiment to determine the specific tolerance of your cell line.[7][9][10] Concentrations above 1-2% are often reported as toxic.[9][10][11]
Troubleshooting Guide: Solubility Issues
Q5: My this compound precipitated when I added it to my cell culture medium. What should I do?
A5: This is a common issue known as "compound crashing" or precipitation. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous solution where it is poorly soluble. Here are several strategies to address this:
-
Strategy 1: Optimize Final Concentration:
-
Problem: The final concentration of this compound in your assay exceeds its kinetic solubility limit in the aqueous medium.
-
Solution: Lower the final working concentration of this compound. Many bioactive compounds are potent at nanomolar or low micromolar concentrations. Also, ensure the final DMSO concentration is minimal (ideally ≤0.1%).[7][8]
-
-
Strategy 2: Use a Serial Dilution Technique:
-
Problem: Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media can cause rapid, localized supersaturation and precipitation.
-
Solution: Perform an intermediate dilution step. Dilute your DMSO stock solution in a small volume of culture medium first, vortexing or pipetting gently to mix, before adding this to the final culture volume. This gradual reduction in solvent strength can help keep the compound in solution.
-
-
Strategy 3: Employ Solubility Enhancers (for cell-free assays or specific cell-based assays):
-
Problem: The compound's intrinsic insolubility prevents its use even at low concentrations.
-
Solution: Consider using solubility-enhancing excipients.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, forming water-soluble inclusion complexes.[12][13][14][15] Beta-cyclodextrin (β-CD) and its derivatives (like HP-β-CD) are commonly used.[13]
-
Detergents (for cell-free assays): For enzyme or protein-based assays, low concentrations (e.g., 0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can help maintain solubility.[5] Note that these are generally not suitable for cell-based assays as they can disrupt cell membranes.[5]
-
-
Q6: I'm observing cellular toxicity that I suspect is from the solvent. How can I confirm and mitigate this?
A6: Solvent toxicity can confound experimental results.
-
Confirmation: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups but no this compound. If you observe toxicity (e.g., decreased cell viability, altered morphology) in the vehicle control compared to untreated cells, the solvent is likely the cause.[9]
-
Mitigation:
-
Reduce DMSO Concentration: The most effective method is to lower the final DMSO concentration to a non-toxic level, ideally ≤0.1%.[7][8] This may require preparing a lower concentration stock solution of this compound, if its solubility in DMSO allows.
-
Reduce Incubation Time: For some assays, reducing the duration of cell exposure to the solvent can minimize toxicity.[9]
-
Change Solvents: While less common, exploring other organic solvents like ethanol could be an option, but each requires its own toxicity validation.
-
Solubility Data & Preparation Protocols
Quantitative Data Summary
The following table summarizes key solubility and concentration data for this compound and its common solvent, DMSO.
| Parameter | Value | Source |
| This compound Predicted Water Solubility | 0.045 g/L (or 45 µg/mL) | [1] |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) | [7][8] |
| Potentially Toxic DMSO Concentration | > 1% (v/v) | [9][10] |
| This compound IC₅₀ (hCE1 Inhibition) | 2.64 µM | [3] |
| This compound IC₅₀ (DNA Minor Groove Binding) | 31.63 µM | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 344.31 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass = Molarity × Volume × Molecular Weight Mass = 0.010 mol/L × 0.001 L × 344.31 g/mol = 0.00344 g = 3.44 mg
-
Carefully weigh 3.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[3]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The solution is typically stable for at least 1 month at -20°C and up to 6 months at -80°C.[3]
-
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution for treating cells in a 96-well plate format (assuming a final volume of 100 µL per well).
-
Objective: To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Procedure:
-
Intermediate Dilution:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Prepare a 100X working stock by diluting the 10 mM stock 1:10 in sterile cell culture medium. For example, add 2 µL of the 10 mM stock to 18 µL of medium. This creates a 1 mM solution.
-
Note: This intermediate dilution step is crucial to prevent precipitation.
-
-
Final Dilution:
-
Add 1 µL of the 1 mM (100X) intermediate solution to each well containing 99 µL of cell culture medium. This results in a final volume of 100 µL.
-
Final this compound Concentration = (1 mM × 1 µL) / 100 µL = 0.01 mM = 10 µM
-
Final DMSO Concentration = (10% DMSO in intermediate × 1 µL) / 100 µL = 0.1%
-
-
Vehicle Control: Prepare a control by adding 1 µL of a 10% DMSO solution (in medium) to a well containing 99 µL of medium.
-
Mix the plate gently by tapping or using a plate shaker before incubating.
-
Visual Guides: Workflows and Pathways
Solubilization Strategy Workflow
This diagram outlines a decision-making process for addressing this compound solubility issues in your experiments.
Caption: Decision workflow for solubilizing this compound.
This compound and Inflammatory Signaling
This compound has demonstrated anti-inflammatory properties.[2][4] One of the key pathways in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Flavonoids often exert their anti-inflammatory effects by modulating this pathway.[17]
Caption: Proposed mechanism of this compound in the NF-κB pathway.
References
- 1. Showing Compound this compound (FDB002751) - FooDB [foodb.ca]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. humapub.com [humapub.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Nevadensin stability in different solvents and storage conditions
This technical support center provides guidance on the stability of nevadensin in various solvents and storage conditions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
This compound, a trimethoxyflavone, is generally more stable in slightly acidic to neutral conditions.[1] Like other flavonoids, its stability is influenced by factors such as the solvent used, temperature, light, and pH.[1][2][3] The methoxy groups in this compound's structure are thought to provide a protective effect, making it less susceptible to oxidation compared to flavonoids with more free hydroxyl groups.[1]
Q2: What are the recommended solvents for dissolving and storing this compound?
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone. For short-term storage of stock solutions, DMSO is a common choice. However, the stability of compounds in DMSO can be affected by the presence of water.[2][4] For analytical purposes, a mixture of methanol or ethanol with water (e.g., 70-80% alcohol), often with a small amount of acid like formic acid (0.1%), can be a good starting point for extractions and dilutions, as slightly acidic conditions can improve flavonoid stability.[1]
Q3: How do temperature and light affect the stability of this compound solutions?
Exposure to light and elevated temperatures can lead to the degradation of flavonoids, including this compound.[5][6] It is recommended to store this compound solutions, especially for long-term use, at low temperatures, such as -20°C or -80°C, and protected from light by using amber vials or by wrapping containers in foil.[1] For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with protection from light.
Q4: What is the impact of pH on this compound stability?
Flavonoids with hydroxyl groups, like this compound, are generally more stable in slightly acidic to neutral pH ranges (pH 4-6).[1] Alkaline conditions can promote the degradation of flavonoids.[1] Therefore, for experiments involving aqueous buffers, it is advisable to maintain a pH within the stable range.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Color change in this compound solution (e.g., yellowing) | Oxidation or degradation of this compound. | Store solutions protected from light and at a lower temperature (-20°C or -80°C). Prepare fresh solutions more frequently. Consider using de-gassed solvents to minimize dissolved oxygen.[7] |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent can maintain the desired concentration of this compound. Store vials tightly sealed to prevent solvent evaporation. If using a mixed solvent system, ensure the proportions are optimal for solubility. |
| Inconsistent results in stability studies | Degradation during sample preparation or analysis; improper storage. | Prepare samples immediately before analysis. Use a validated, stability-indicating HPLC method. Ensure consistent storage conditions (temperature, light exposure) for all samples throughout the study. |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm that the analytical method can separate them from the parent compound.[7] |
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in publicly available literature. The following tables provide an illustrative summary of the expected stability based on general knowledge of flavonoid stability and data for structurally similar compounds. This data should be used as a general guideline, and it is highly recommended to perform a compound-specific stability study for your particular experimental conditions.
Table 1: Estimated Short-Term Stability of a Structurally Similar Flavonoid (3,7-Dihydroxy-3',4'-dimethoxyflavone) in Different Solvents at Room Temperature (25°C), Protected from Light.
| Solvent | % Remaining after 4h | % Remaining after 24h | % Remaining after 48h | Appearance of Degradants |
| DMSO | >98% | >95% | >90% | Minimal |
| Methanol | >95% | >90% | >85% | Minor peaks may appear |
| Acetonitrile | >98% | >97% | >95% | Minimal |
| PBS (pH 7.4) | >90% | >80% | >70% | Yes |
| Water (acidified, pH 4) | >95% | >90% | >85% | Minor peaks may appear |
Note: This data is illustrative and based on general flavonoid stability principles.[7] Actual degradation rates for this compound may vary.
Table 2: Estimated Long-Term Stability of a Structurally Similar Flavonoid in DMSO at Different Temperatures, Protected from Light.
| Temperature | % Remaining after 1 week | % Remaining after 1 month | % Remaining after 6 months |
| Room Temp (25°C) | ~85% | ~60% | <40% |
| 4°C | >95% | ~90% | ~80% |
| -20°C | >99% | >98% | >95% |
| -80°C | >99% | >99% | >98% |
Note: This data is illustrative and based on general principles of compound storage.[2][4] Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and experimental conditions.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient could start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute this compound and its potential degradation products. An example gradient is: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: Monitor at the wavelength of maximum absorbance (λmax) for this compound. This can be determined by running a UV-Vis spectrum of a pure standard. Typical λmax for flavones are in the range of 250-280 nm and 330-380 nm.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution in the desired solvent or buffer to a working concentration (e.g., 10-50 µg/mL).[7]
-
-
Analysis: Inject a consistent volume (e.g., 10-20 µL) of the sample at specified time points. Monitor the peak area of the parent compound to determine its degradation over time. The appearance of new peaks will indicate the formation of degradation products.[7]
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.[3][8] The goal is to achieve 5-20% degradation of the drug substance.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.[9]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for a specified period (e.g., 1, 2, 4, 8 hours). Neutralize the solution before HPLC analysis.[9]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).[10]
-
Thermal Degradation: Store the solid this compound powder and a solution of this compound at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound (~100 µg/mL) to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be kept in the dark.[11]
-
-
Analysis: Analyze the stressed samples at different time points using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Signaling Pathways and Experimental Workflows
This compound and PI3K/Akt Signaling Pathway
Flavonoids have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[12][13] While direct and specific studies on this compound's interaction with this pathway are emerging, its classification as a flavonoid suggests a potential for such interactions.
Caption: Potential interaction of this compound with the PI3K/Akt signaling pathway.
Experimental Workflow for this compound Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Link between PI3K/AKT/PTEN Pathway and NOX Proteinin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 13. mdpi.com [mdpi.com]
Minimizing off-target effects of Nevadensin in cellular models
This guide provides troubleshooting advice and frequently asked questions for researchers using Nevadensin in cellular models. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing high levels of cytotoxicity at concentrations expected to be effective. What could be the cause?
A1: High cytotoxicity could stem from several factors:
-
Off-Target Effects: At high concentrations, this compound can inhibit multiple cellular targets beyond Topoisomerase I (TOPO I), such as TOPO IIα, various kinases, and carboxylesterases, leading to generalized cellular stress and death.[1][2][3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. This is partly due to differences in their metabolic capabilities, such as glucuronidation, which detoxifies the compound.[4] For example, HepG2 and KG1 cells are more sensitive than HT29 cells.[4]
-
Extended Incubation Time: Prolonged exposure can amplify both on-target and off-target toxic effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line and endpoint. Use the lowest concentration that elicits the desired on-target effect.
-
Reduce Incubation Time: Assess your endpoint at earlier time points to minimize confounding effects from long-term toxicity.
-
Select an Appropriate Cell Line: If possible, use a cell line with a known metabolic profile for flavonoids or compare effects across multiple cell lines to identify cell-type-specific toxicity.
Q2: My results are inconsistent across experiments. How can I improve reproducibility?
A2: Inconsistency often arises from subtle variations in experimental conditions.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Health: Use cells at a consistent passage number and confluency. Stressed or overly confluent cells can respond differently to treatment.
-
Reagent Variability: Use the same source and lot of media, serum, and other critical reagents whenever possible.
Troubleshooting Steps:
-
Standardize Protocols: Follow a strict, detailed protocol for cell seeding, treatment, and harvesting.
-
Monitor Vehicle Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
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Include Positive and Negative Controls: Use a known TOPO I poison like Camptothecin (CPT) as a positive control and a vehicle-only treatment as a negative control in every experiment.[1]
Q3: How can I confirm that the observed phenotype (e.g., apoptosis) is due to TOPO I poisoning and not an off-target effect?
A3: This is a critical question in small molecule research. A multi-pronged approach is necessary for validation.
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Orthogonal Validation: Use a different method to confirm the on-target effect. For example, if you observe apoptosis, confirm that it is preceded by DNA damage and a G2/M cell cycle arrest, which are known downstream effects of TOPO I poisoning.[1][2]
-
Rescue Experiments: If possible, use a cell line with a mutated, drug-resistant form of TOPO I. The phenotype should be attenuated in these cells if it is an on-target effect.
-
Target Engagement Assays: Directly measure the engagement of this compound with TOPO I in your cells, for instance, using a cellular thermal shift assay (CETSA) or an in-cell complex of enzyme (ICE) assay.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for this compound to help guide concentration selection.
Table 1: IC50 and Effective Concentrations of this compound
| Parameter | Value | Cell System/Assay | Source |
| DNA Minor Groove Binding IC50 | 31.63 µM | In vitro | [1][2] |
| DNA Intercalation IC50 | 296.91 µM | In vitro | [1][2] |
| p40 Protein Tyrosine Kinase IC50 | 50 µg/mL | In vitro | [1] |
| Partial TOPO I Inhibition | ≥ 100 µM | In vitro (Relaxation Assay) | [1][2] |
| TOPO IIα Inhibition | ≥ 250 µM | In vitro (Decatenation Assay) | [1][2] |
| G2/M Cell Cycle Arrest | ≥ 100 µM | HT29 Cells | [1][2] |
| Significant TOPO I Poisoning | 500 µM | HT29 Cells (ICE Assay) | [1][2] |
Table 2: Cellular Responses to this compound in HT29 Cells
| Response | Concentration | Incubation Time | Source |
| Increased DNA Damage | ≥ 100 µM | 2 hours | [1] |
| G2/M Cell Cycle Arrest | ≥ 100 µM | 24 hours | [1][2] |
| Decreased Cell Viability | ≥ 100 µM | 48 hours | [1][2] |
| Induction of Apoptosis | ≥ 100 µM | 24 hours | [1][2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Cell Viability Assay
This protocol uses a resazurin-based assay to measure cell viability and establish a dose-response curve.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for your desired time point (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
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Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control wells and plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Validating On-Target DNA Damage via Alkaline Comet Assay
This protocol assesses DNA strand breaks, a direct consequence of TOPO I poisoning.
-
Cell Treatment: Treat cells in a 6-well plate with this compound at 1X, 2X, and 5X the IC50 concentration for a short duration (e.g., 2 hours). Include a vehicle control and a positive control (e.g., 100 µM Camptothecin).[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1x10^5 cells/mL.
-
Slide Preparation: Mix a small volume of cell suspension with molten low-melting-point agarose and immediately pipette onto a comet slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis buffer for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (~1 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment using specialized software. An increase in tail length and intensity indicates DNA damage.
Visualizations
Diagrams of Pathways and Workflows
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a naturally occurring selective inhibitor of human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to reduce Nevadensin-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nevadensin. The focus is on understanding and mitigating its potential cytotoxic effects on normal cells during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
If you are observing unexpected levels of cell death in your normal cell lines treated with this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Concentration Too High | This compound's cytotoxic effects are dose-dependent. The optimal concentration for your experiment may be lower for normal cells compared to cancer cells. Perform a dose-response curve to determine the IC50 value for your specific normal cell line. Start with a broad range of concentrations (e.g., 1-500 µM) and narrow it down based on the results. |
| Reactive Oxygen Species (ROS) Generation | Flavonoids, including this compound, can induce the production of ROS, which can be toxic to cells.[1] |
| 1. Co-treatment with Antioxidants: Include an antioxidant such as N-acetylcysteine (NAC) in your cell culture medium along with this compound. NAC can help neutralize ROS and may reduce cytotoxicity.[2][3][4] | |
| 2. Addition of Catalase: To prevent the formation of hydrogen peroxide, a common ROS, add catalase (e.g., 100 U/mL) to your cell culture medium. | |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5%). |
| Extended Incubation Time | The cytotoxic effects of this compound may be time-dependent. Consider reducing the incubation time to see if the desired effect can be achieved with less toxicity to normal cells. |
Issue 2: Difficulty in Achieving Selective Cytotoxicity Against Cancer Cells
Achieving a therapeutic window where cancer cells are killed while normal cells are spared is a common challenge.
| Potential Cause | Suggested Solution |
| Similar Sensitivity of Normal and Cancer Cells | Some normal proliferating cells may be as sensitive to topoisomerase I poisons as cancer cells.[5][6][7] |
| 1. Exploit Differential Cell Cycle Control: Pre-treat your normal and cancer cell co-cultures with a low dose of a cell cycle inhibitor that selectively arrests normal cells in a less sensitive phase (e.g., G1), while cancer cells with defective checkpoints continue to cycle and remain susceptible to this compound.[5][6][7] | |
| 2. Combination Therapy: Investigate synergistic combinations of this compound with other agents that may enhance its cancer-specific toxicity, allowing for a lower, less toxic dose of this compound to be used. | |
| Lack of Comparative Data | There is limited publicly available data directly comparing the IC50 values of this compound in a wide range of cancer versus normal cell lines. It is crucial to establish this in your own experimental system. |
| Perform Parallel Cytotoxicity Assays: Test this compound concurrently on your cancer cell line of interest and a relevant normal cell line (e.g., human dermal fibroblasts, human umbilical vein endothelial cells) to determine the selectivity index (IC50 in normal cells / IC50 in cancer cells). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of this compound-induced cytotoxicity, particularly in cancer cells, is the poisoning of topoisomerase I (TOPO I).[8][9] This leads to the stabilization of TOPO I-DNA cleavage complexes, resulting in DNA strand breaks, cell cycle arrest in the G2/M phase, and ultimately, apoptosis through the intrinsic pathway involving the activation of caspase-9 and caspase-3.[8][9]
Q2: Does this compound affect normal cells differently from cancer cells?
A2: While extensive research has been conducted on cancer cells, there is a lack of comprehensive data on the effects of this compound on a wide variety of normal human cells. Some methoxyflavones have been shown to inhibit the proliferation of cancer cells more potently than normal cells.[5] However, it is crucial for researchers to empirically determine the cytotoxic profile of this compound on their specific normal cell lines of interest. One study did show that at a concentration of 30µM, this compound led to a 70% viability in RAW 264.7 murine macrophage cells.[10]
Q3: What are some general strategies to reduce the off-target effects of flavonoids like this compound on normal cells?
A3: General strategies to mitigate flavonoid-induced cytotoxicity in normal cells include:
-
Co-administration of antioxidants: To counteract the potential for ROS-induced damage.[1] Agents like N-acetylcysteine (NAC) have been shown to have a protective effect.[2][3][4]
-
Use of cytoprotective agents: Compounds like resveratrol have been investigated for their ability to protect normal cells from chemotherapy-induced damage while sensitizing cancer cells.[9][11][12][13]
-
Inducing reversible cell cycle arrest in normal cells: This can make them less susceptible to drugs that target proliferating cells.[5][6][7]
Q4: Are there any known IC50 values for this compound in normal human cell lines?
A4: As of the latest review, specific IC50 values for this compound in commonly used normal human cell lines such as human dermal fibroblasts (HDF), human umbilical vein endothelial cells (HUVEC), or peripheral blood mononuclear cells (PBMCs) are not well-documented in publicly available literature. Researchers are encouraged to perform their own dose-response studies to determine these values. For context, the IC50 for minor groove binding of this compound to DNA was found to be 31.63 µM.[8][9] In the human colon carcinoma cell line HT29, a significant reduction in cell viability was observed at concentrations ≥ 250 µM after 24 hours, but an IC50 could not be calculated as viability remained above 50% even at 500 µM after 48 hours.
Q5: How can I assess this compound-induced cytotoxicity in my experiments?
A5: Several assays can be used to quantify cytotoxicity. A common and straightforward method is the Resazurin (AlamarBlue) assay, which measures metabolic activity as an indicator of cell viability. Other methods include the MTT assay, LDH release assay (for necrosis), and trypan blue exclusion assay. Detailed protocols for these assays are widely available.
Quantitative Data Summary
Due to the limited availability of data for this compound's effects on normal cells, this table provides a template for the type of data researchers should aim to generate. For comparative purposes, data on structurally related flavonoids or other topoisomerase inhibitors may be considered, but direct experimental determination is recommended.
Table 1: Comparative Cytotoxicity of this compound (Template)
| Cell Line Type | Specific Cell Line | This compound IC50 (µM) | Reference/Internal Data |
| Normal | Human Dermal Fibroblasts (HDF) | Data to be determined | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Data to be determined | ||
| Peripheral Blood Mononuclear Cells (PBMC) | Data to be determined | ||
| Cancer | HT29 (Colon Carcinoma) | >500 (at 48h) | [8] |
| [Your Cancer Cell Line 1] | Data to be determined | ||
| [Your Cancer Cell Line 2] | Data to be determined |
Experimental Protocols
1. Protocol for Assessing Cytotoxicity using Resazurin Assay
This protocol provides a method to determine the viability of cells treated with this compound.
-
Materials:
-
96-well clear-bottom black plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the Resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control after subtracting the background fluorescence from wells with medium only.
-
2. Protocol for Visualizing Apoptosis using Hoechst 33342 Staining
This protocol allows for the morphological assessment of apoptosis through nuclear condensation.
-
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Hoechst 33342 solution (e.g., 1 µg/mL in PBS)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with a DAPI filter set
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Hoechst 33342 staining solution and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium or add PBS to the wells.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will display condensed, brightly stained nuclei, while normal cells will have larger, uniformly stained nuclei.
-
3. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound's cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purified flavon: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the anti-inflammatory wound healing potential of Ocimum canum extract and its phytochemicals via bioassay-guided isolation, fractionation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiproliferative and Anti-Inflammatory Activities of Deprungsith Formulation and Its Bioactive Compounds Against Mild Psoriasis and Potential of Metabolic Herb-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.knu.edu.af [library.knu.edu.af]
- 13. Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Nevadensin extracted from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nevadensin extracted from natural sources. Our goal is to help you address and manage batch-to-batch variability to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of this compound extract in our assays. What could be the cause?
A1: Batch-to-batch variability in the biological activity of natural product extracts like this compound is a common challenge. The primary causes stem from the inherent variability of the raw plant material and the extraction process.[1][2][3] Key factors include:
-
Genetic and Environmental Variability of the Source Plant: The concentration of this compound and other bioactive compounds in Lysionotus pauciflorus or other source plants can be influenced by genetic differences, geographical location, climate, and soil conditions.[2][4]
-
Harvesting and Post-Harvest Processing: The timing of the harvest, drying methods, and storage conditions of the plant material can significantly impact the chemical profile of the final extract.[1][2]
-
Extraction Method and Parameters: Variations in the extraction solvent, temperature, time, and pressure can lead to different yields and purity of this compound.[2][5][6]
-
Presence of Synergistic or Antagonistic Compounds: The overall biological effect of the extract may be due to the synergistic interaction of multiple compounds.[7] Variations in the concentrations of these other compounds between batches can alter the observed activity.
To mitigate this, it is crucial to implement rigorous quality control measures for both the raw material and the final extract.
Q2: How can we standardize our this compound extract to ensure more consistent results?
A2: Standardization of herbal extracts is essential for reproducibility.[6] A multi-faceted approach is recommended:
-
Phytochemical Profiling: Utilize chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) to create a chemical fingerprint of each batch.[7][8] This allows for a visual comparison of the chemical composition.
-
Quantification of this compound: Use a validated HPLC method to quantify the exact amount of this compound in each batch.[9][10] This allows for the normalization of doses in your experiments based on the concentration of the active compound.
-
Macroscopic and Microscopic Evaluation: Assess the physical characteristics (color, odor, texture) of the raw plant material and the extract.[11][12] While seemingly simple, these can be initial indicators of variability.
-
Physicochemical Parameters: Determine and standardize parameters such as solubility, ash values, and extractive values.[13]
-
Biological Standardization: If possible, develop a simple and rapid bioassay to test the relative potency of each batch before its use in more complex and time-consuming experiments.
Q3: What are the recommended analytical techniques for quantifying this compound in an extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of specific bioactive compounds like this compound in complex herbal extracts.[7][10] Key features of a suitable HPLC method include:
-
A reverse-phase C18 column.
-
A mobile phase consisting of a gradient of an organic solvent (like methanol or acetonitrile) and water (often with a small amount of acid, like formic or acetic acid, to improve peak shape).
-
UV detection, as flavonoids like this compound have strong UV absorbance.
Other techniques that can be employed include:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to HPLC.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a higher degree of specificity and can be used for both quantification and structural confirmation.[7][9]
Troubleshooting Guides
Issue 1: Inconsistent Quantification of this compound by HPLC
Symptoms:
-
Poor reproducibility of this compound concentration between technical replicates of the same batch.
-
Drifting retention times for the this compound peak.
-
Asymmetric or broad peak shapes.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Preparation Inconsistency | Ensure a standardized and validated protocol for sample extraction and dilution. Use precise volumetric flasks and pipettes. Ensure complete dissolution of the extract. |
| Mobile Phase Issues | Prepare fresh mobile phase daily and degas it thoroughly. Ensure the pH is consistent. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. |
| Injector Problems | Check for air bubbles in the syringe and ensure the injection volume is consistent. |
| Instrument Fluctuation | Allow the HPLC system to equilibrate properly before starting the analysis. Monitor the system pressure for any unusual fluctuations. |
Issue 2: Reduced Purity of this compound in a New Batch
Symptoms:
-
HPLC chromatogram shows a significantly lower peak area for this compound compared to previous "good" batches.
-
Presence of new, large peaks in the chromatogram.
-
The color or physical appearance of the extract is different.[11]
Possible Causes and Solutions:
| Cause | Solution |
| Poor Quality Raw Material | Source plant material from reputable suppliers with clear specifications for species, plant part, and harvest time. Perform macroscopic and microscopic analysis on the raw material. |
| Inefficient Extraction | Re-evaluate and validate the extraction protocol. Ensure parameters like solvent-to-solid ratio, temperature, and time are strictly controlled.[6] |
| Degradation of this compound | This compound may be sensitive to heat, light, or pH.[14] Investigate the stability of this compound under your extraction and storage conditions. Store the extract protected from light and at a low temperature. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination between batches. |
Quantitative Data Summary
Effective management of batch-to-batch variability relies on systematic data collection and comparison. The following tables provide an example of how to track the quality control parameters for different batches of this compound extract.
Table 1: Physicochemical and Phytochemical Analysis of this compound Batches
| Parameter | Batch A | Batch B (Out of Spec) | Batch C | Acceptance Criteria |
| Appearance | Fine, yellow-green powder | Dark brown, clumped powder | Fine, yellow-green powder | Fine, yellow-green powder |
| Loss on Drying (%) | 4.2 | 8.5 | 4.5 | ≤ 5.0 |
| Total Ash (%) | 2.1 | 3.8 | 2.3 | ≤ 3.0 |
| This compound Content (mg/g, by HPLC) | 52.3 | 25.1 | 51.8 | 50.0 ± 5.0 |
| Total Flavonoid Content (mg QE/g) | 155.4 | 80.2 | 152.9 | ≥ 140 |
| Total Phenolic Content (mg GAE/g) | 210.6 | 135.7 | 208.3 | ≥ 190 |
Table 2: HPLC Purity and Impurity Profile of this compound Batches
| Compound | Retention Time (min) | Batch A (% Peak Area) | Batch B (% Peak Area) | Batch C (% Peak Area) |
| Impurity 1 | 4.8 | 1.2 | 5.6 | 1.5 |
| This compound | 8.2 | 95.3 | 82.1 | 94.9 |
| Impurity 2 | 10.5 | 0.8 | 3.4 | 0.9 |
| Impurity 3 | 12.1 | 2.7 | 8.9 | 2.7 |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
Objective: To determine the concentration of this compound in a plant extract.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile and methanol
-
Formic acid
-
Deionized water
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector and C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both phases before use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Perform serial dilutions to create a calibration curve with at least 5 concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound extract.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 335 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-40 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Protocol 2: Determination of Total Flavonoid Content
Objective: To estimate the total flavonoid content in the extract.
Materials:
-
Quercetin reference standard
-
Sodium nitrite (5%)
-
Aluminum chloride (10%)
-
Sodium hydroxide (1 M)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of quercetin (1 mg/mL) in methanol.
-
Create a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound extract in methanol.
-
-
Assay:
-
To 0.5 mL of each standard dilution and the sample solution, add 2 mL of deionized water and 0.15 mL of 5% sodium nitrite.
-
After 5 minutes, add 0.15 mL of 10% aluminum chloride.
-
After another 6 minutes, add 2 mL of 1 M sodium hydroxide.
-
Immediately add 1.2 mL of deionized water to bring the final volume to 6 mL.
-
Mix well and measure the absorbance at 510 nm against a blank.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a calibration curve.
-
Determine the flavonoid concentration in the sample from the curve.
-
Express the result as mg of quercetin equivalents per gram of extract (mg QE/g).[15]
-
Visualizations
Caption: Workflow for ensuring batch-to-batch consistency of this compound extract.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Postulated anti-inflammatory signaling pathway for this compound.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. masi.eu [masi.eu]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. researchgate.net [researchgate.net]
- 10. pharmedicopublishers.com [pharmedicopublishers.com]
- 11. cangjiainc.com [cangjiainc.com]
- 12. who.int [who.int]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tost.unise.org [tost.unise.org]
Technical Support Center: Nevadensin Synthesis
Welcome to the technical support center for the synthesis of Nevadensin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and efficiency of your this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely recognized method for the total synthesis of this compound is the Farkas synthesis. This classical approach involves the construction of the flavone backbone through a Baker-Venkataraman rearrangement followed by a cyclization reaction.
Q2: What are the key steps in the Farkas synthesis of this compound?
A2: The Farkas synthesis of this compound can be summarized in the following key steps:
-
Protection and Oxidation: Starting from a substituted acetophenone, a series of protection and oxidation steps are carried out to introduce the necessary functional groups.
-
Esterification: The resulting acetophenone derivative is then esterified with an appropriate benzoic acid derivative.
-
Baker-Venkataraman Rearrangement: The ester undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone.
-
Cyclization: The 1,3-diketone is then cyclized, typically under acidic conditions, to form the flavone ring system.
-
Deprotection: Finally, any protecting groups are removed to yield this compound.
Q3: I am observing a low yield in the Baker-Venkataraman rearrangement. What are the common causes?
A3: Low yields in the Baker-Venkataraman rearrangement are often attributed to several factors:
-
Choice of Base: The strength and amount of the base are critical. Strong bases like potassium hydroxide or sodium hydride are commonly used. However, an inappropriate base or concentration can lead to side reactions.[1]
-
Solvent Purity: The reaction is sensitive to moisture. Anhydrous aprotic solvents such as pyridine, THF, or DMSO are recommended to prevent hydrolysis of the starting ester and the diketone product.[1]
-
Reaction Temperature: The optimal temperature can vary depending on the reactants and the base used. It is crucial to carefully control the temperature to avoid decomposition of the product.[1]
-
Incomplete Reaction: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to ensure the complete consumption of the starting material.
Q4: What are the potential side products in this compound synthesis?
A4: During the synthesis of flavonoids like this compound, the formation of several side products can occur, leading to reduced yields. These can include:
-
Flavanones: These can arise from an incomplete oxidation step during the cyclization of the chalcone intermediate.
-
Aurones: These isomers of flavones can form under certain reaction conditions, particularly with suboptimal control of the base and temperature.
-
Products from side reactions: Incomplete reactions or the presence of impurities can lead to a variety of unintended byproducts. Careful monitoring and purification at each step are crucial to minimize these.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield in Baker-Venkataraman Rearrangement | Suboptimal Base: The base is not strong enough or is being used in the wrong concentration. | Screen different bases such as potassium hydroxide, sodium hydride, or potassium tert-butoxide. Optimize the molar equivalents of the base used.[1] |
| Presence of Water: Moisture in the solvent or on the glassware is hydrolyzing the reactants. | Use freshly distilled, anhydrous aprotic solvents (e.g., pyridine, THF, DMSO). Ensure all glassware is thoroughly dried before use.[1] | |
| Incorrect Reaction Temperature: The temperature is too high, causing decomposition, or too low, leading to an incomplete reaction. | Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and then systematically vary the temperature.[1] | |
| Low yield in Cyclization to Flavone | Inefficient Catalyst: The acid catalyst is not effective for the cyclization of the specific 1,3-diketone intermediate. | While a mixture of acetic acid and hydrochloric acid has been used, consider alternative catalysts like iron(III) chloride, which has been shown to improve yields in similar systems.[2] |
| Incomplete Reaction: The reaction has not been allowed to proceed to completion. | Monitor the reaction progress closely using TLC. Ensure the starting 1,3-diketone spot has disappeared before workup. | |
| Difficulty in Deprotection | Harsh Deprotection Conditions: The conditions for removing protecting groups (e.g., benzyloxy groups) are causing degradation of the this compound product. | Explore milder deprotection methods. For benzyloxy groups, catalytic hydrogenation (e.g., with Pd/C) is a common and often high-yielding method. For demethylation, hydrobromic acid has been used effectively.[2] |
| Presence of Multiple Spots on TLC after Reaction | Formation of Side Products: Suboptimal reaction conditions are leading to the formation of byproducts like flavanones or aurones. | Re-evaluate and optimize the reaction conditions (base, solvent, temperature) for the problematic step. Purify the crude product using column chromatography. |
| Incomplete Reaction: The reaction has not gone to completion, and both starting material and product are present. | Increase the reaction time or adjust the temperature and monitor via TLC until the starting material is consumed. |
Experimental Protocols & Data
Illustrative Yields for a Structurally Related Trimethoxyflavone Synthesis
The following table summarizes the yields obtained in the synthesis of a 3',4',5'-trimethoxyflavone, which shares a similar synthetic pathway to this compound. These values can serve as a benchmark for optimizing your this compound synthesis.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Esterification | 2-hydroxyacetophenone, trimethoxybenzoyl chloride, pyridine | 73 | [2] |
| Baker-Venkataraman Rearrangement | Ester intermediate, KOH, pyridine, 65 °C | - | [2] |
| Cyclization (Method A) | 1,3-diketone, acetic acid, hydrochloric acid, reflux | 71 | [2] |
| Cyclization (Method B) | 1,3-diketone, iron(III) chloride, CH₂Cl₂, room temperature | 89 | [2] |
| Demethylation | 3',4',5'-trimethoxyflavone, hydrobromic acid, 100 °C | Quantitative | [2] |
Note: The yield for the Baker-Venkataraman rearrangement for this specific analogue was not explicitly stated in the reference.
Visualizing the Synthesis and Troubleshooting
Farkas Synthesis Workflow for this compound
The following diagram illustrates the general workflow for the Farkas synthesis of this compound.
Caption: General workflow of the Farkas synthesis of this compound.
Troubleshooting Logic for Low Yield in Baker-Venkataraman Rearrangement
This diagram outlines a logical approach to troubleshooting low yields in the critical Baker-Venkataraman rearrangement step.
Caption: Troubleshooting flowchart for the Baker-Venkataraman rearrangement.
References
Selecting appropriate controls for Nevadensin mechanism of action studies
This guide provides troubleshooting tips and frequently asked questions (FAQs) for researchers studying the mechanism of action of Nevadensin. It focuses on the critical aspect of selecting and using appropriate controls to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
General Controls
Q1: What are the essential baseline controls for any experiment involving this compound?
A1: Every experiment should include three fundamental controls:
-
Untreated Control: Cells maintained in culture medium without any treatment. This group represents the normal physiological state of the cells under experimental conditions.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experimental wells.[1] This is crucial because the vehicle itself can have effects on cell viability, proliferation, or signaling pathways.
-
Blank Control: Wells containing only culture medium without cells. This is used to determine the background signal in plate-based assays (e.g., absorbance, fluorescence).[2]
Q2: How do I choose the right concentration for my this compound experiments and controls?
A2: The concentration of this compound should be based on its known biological activities and the specific cell line being used. It is recommended to perform a dose-response curve to determine the optimal concentration range. Start with concentrations reported in the literature and test a range above and below those values. For example, in HT29 human colon carcinoma cells, this compound has been shown to cause a G2/M arrest at concentrations ≥ 100 µM and a reduction in cell viability at concentrations ≥ 250 µM after 24 hours.[1][3]
Apoptosis-Specific Controls
Q3: What are the appropriate positive and negative controls for an apoptosis assay when studying this compound?
A3: Since this compound is known to induce the intrinsic apoptotic pathway via activation of caspase-9 and caspase-3, selecting the right controls is critical.[1][4]
-
Positive Control: A well-characterized pro-apoptotic agent that acts through a known mechanism. The choice depends on the specific pathway being investigated.
-
Camptothecin (CPT): An excellent positive control as it, like this compound, is a topoisomerase I inhibitor.[1]
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that reliably induces apoptosis in many cell lines.
-
Etoposide: A topoisomerase II inhibitor that can also serve as a positive control for DNA damage-induced apoptosis.
-
-
Negative Control: The vehicle control (e.g., DMSO) is the primary negative control.[2] It should not induce apoptosis at the concentration used.
Q4: My vehicle control is showing a high level of apoptosis in my Annexin V/PI assay. What should I do?
A4: This is a common issue that can confound results. Here are some troubleshooting steps:
-
Check Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells, typically ≤ 0.1%. Perform a toxicity assay with the vehicle alone.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells are more susceptible to apoptosis.
-
Reagent Quality: Verify that your Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly.
-
Trypsinization: Over-trypsinization during cell harvesting can damage cell membranes, leading to false-positive Annexin V staining.[5] Use a gentle cell detachment method.
-
Incubation Time: An overly long incubation period with staining reagents can lead to non-specific binding.[5] Adhere to the protocol's recommended time.
Cell Cycle Analysis Controls
Q5: this compound is reported to cause a G2/M cell cycle arrest. What controls are needed for cell cycle analysis by flow cytometry?
A5: For cell cycle experiments, you need controls to properly set your gates for G0/G1, S, and G2/M phases and to validate the drug's effect.
-
Asynchronous (Negative) Control: An untreated or vehicle-treated cell population that is actively proliferating. This shows the baseline cell cycle distribution.
-
Positive Controls for Cell Cycle Arrest:
-
Nocodazole or Colcemid: These microtubule-depolymerizing agents cause a robust arrest in the G2/M phase, making them excellent positive controls for the effect observed with this compound.[1]
-
Hydroxyurea or Aphidicolin: These agents block the G1/S transition and can be used to ensure the assay can detect arrests in other phases.
-
-
Viability Dye: It is essential to include a viability dye (like PI, 7-AAD, or DRAQ7™) to exclude dead cells from the analysis, as they can take up DNA stains non-specifically and skew results.
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound, which can be used as a reference for designing experiments.
Table 1: IC50 Values of this compound for Various Biological Activities
| Target/Activity | IC50 Value | Cell Line/System | Reference |
| Human Carboxylesterase 1 (hCE1) | 2.64 µM | In vitro | [3] |
| Human Carboxylesterase 2 (hCE2) | 132.8 µM | In vitro | [3] |
| p40 Protein Tyrosine Kinase | 50 µg/mL | In vitro | [3] |
| DNA Minor Groove Binding | 31.63 µM | In vitro | [4] |
| DNA Intercalation | 296.91 µM | In vitro | [4] |
| DPPH Radical Scavenging | 7.7 µg/mL | In vitro | [3] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Effect | Concentration | Cell Line | Incubation Time | Reference |
| G2/M Cell Cycle Arrest | ≥ 100 µM | HT29 | 24 h | [1][4] |
| Increased Caspase-3 & -9 Activity | 50-500 µM | HT29 | 24 h | [3] |
| Reduced Cell Viability | ≥ 250 µM | HT29 | 24 h | [1][3] |
| Inhibition of HCC Cell Growth | 12.5-50 µM | Hep3B, HepG2 | 24 h | [3][6] |
Visual Guides and Workflows
Logical Relationship of Experimental Controls
Caption: Hierarchy and purpose of essential controls in this compound studies.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound's mechanism via TOPO I poisoning to induce apoptosis.
Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex Results from Nevadensin Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nevadensin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound primarily undergoes Phase I and Phase II metabolism. In vivo studies have identified 23 metabolites, including 16 from Phase I and 7 from Phase II reactions. In vitro, 12 metabolites have been detected, with 10 from Phase I and 2 from Phase II. The main metabolic pathways are oxidation, hydrolysis, demethylation, methylation, sulfate conjugation, and glucuronide conjugation[1].
Q2: What analytical techniques are most suitable for this compound metabolite analysis?
A2: Ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) is a highly effective technique for identifying and characterizing this compound metabolites in vitro and in vivo[1]. Liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) is also a sensitive and specific method for quantifying this compound in biological matrices like rat plasma[2].
Q3: Where can I find information on the biological activities of this compound?
A3: this compound, a flavonoid found in plants like Lysionotus pauciflorus, exhibits a range of pharmacological effects, including anti-inflammatory, anti-tubercular, anti-tumor, and hypotensive activities[1][3][4]. It has also been shown to inhibit topoisomerases and trigger apoptosis in cancer cells[5].
Q4: Are there known challenges in analyzing flavonoid metabolites like those of this compound?
A4: Yes, the analysis of flavonoid metabolites can be challenging due to the presence of structural isomers, which have identical atomic compositions but different arrangements of atoms. This can make them difficult to separate and identify using traditional LC-MS methods alone[6]. Distinguishing between isomers often requires careful optimization of chromatographic conditions and detailed analysis of fragmentation patterns[7].
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Metabolites
Symptom: Co-elution of peaks, making it difficult to distinguish between different this compound metabolites, particularly isomers.
Possible Causes:
-
Inappropriate column selection.
-
Suboptimal mobile phase composition or gradient.
-
Flow rate is too high.
Troubleshooting Steps:
-
Column Selection:
-
Mobile Phase Optimization:
-
Adjust the gradient elution profile. A slower, more gradual gradient can improve the separation of closely eluting compounds.
-
Experiment with different solvent modifiers. Adding a small percentage of formic acid (e.g., 0.1%) to both the aqueous and organic phases can improve peak shape and ionization efficiency[2].
-
-
Flow Rate Adjustment:
-
Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation.
-
Issue 2: Difficulty in Identifying Unknown Metabolite Peaks
Symptom: Detection of several unknown peaks in your chromatogram that are suspected to be this compound metabolites, but their structures are unclear.
Possible Causes:
-
Lack of reference standards for metabolites.
-
Complex fragmentation patterns that are difficult to interpret.
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry:
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements of precursor and product ions. This allows for the determination of elemental compositions, which is crucial for identifying unknown compounds[1].
-
-
Predict and Search for Expected Mass Shifts:
-
Based on the known metabolic pathways of this compound, predict the expected mass shifts for different metabolic transformations. For example:
-
Hydroxylation: +16 Da
-
Glucuronidation: +176 Da
-
Sulfation: +80 Da
-
Demethylation: -14 Da
-
Methylation: +14 Da
-
-
Use this information to search your data for potential metabolites.
-
-
Analyze Fragmentation Patterns:
-
Study the MS/MS fragmentation patterns of the parent this compound compound to identify characteristic product ions. These key fragment ions (KFIs) can help in identifying related metabolites[1].
-
Flavonoids often exhibit characteristic fragmentation patterns, such as retro-Diels-Alder (RDA) fragmentation of the C-ring. Understanding these patterns can aid in structural elucidation[8].
-
Issue 3: Low Signal Intensity or Poor Sensitivity for Metabolites
Symptom: Difficulty in detecting low-abundance this compound metabolites in your biological samples.
Possible Causes:
-
Inefficient sample preparation leading to metabolite loss.
-
Matrix effects from the biological sample suppressing the ion signal.
-
Suboptimal mass spectrometer settings.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
For plasma samples, a protein precipitation step with acetonitrile is a common and effective method for sample clean-up[2].
-
For plant tissues, extraction with a methanol-based solvent system is often employed[9].
-
Ensure that the final extract is concentrated and reconstituted in a solvent compatible with your LC mobile phase.
-
-
Mitigate Matrix Effects:
-
Incorporate an internal standard (IS) that is structurally similar to this compound but not present in the sample (e.g., genistein) to correct for matrix effects and variations in extraction recovery[2].
-
Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows.
-
-
Optimize MS Parameters:
-
Ensure the mass spectrometer is operating in the appropriate ionization mode. For this compound, positive electrospray ionization (ESI) has been shown to be effective[2].
-
Optimize key MS parameters such as capillary voltage, gas temperature, and nebulizer pressure to maximize the signal for your analytes of interest[9].
-
Data Presentation
Table 1: Key Mass Spectrometric Data for this compound and its Metabolites
| Compound | Transformation | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | - | 345.1 | 315.1 |
| Hydroxylated this compound | + O | 361.1 | 331.1, 315.1 |
| This compound Glucuronide | + C₆H₈O₆ | 521.1 | 345.1 |
| This compound Sulfate | + SO₃ | 425.1 | 345.1 |
| Demethylated this compound | - CH₂ | 331.1 | 301.1, 285.1 |
| Methylated this compound | + CH₂ | 359.1 | 329.1, 313.1 |
Note: The m/z values are based on predicted transformations and may vary slightly depending on the specific isomer and analytical conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Rat Plasma for this compound Quantification
This protocol is adapted from a validated LC-MS/MS method for the quantification of this compound in rat plasma[2].
Materials:
-
Rat plasma
-
Acetonitrile
-
Genistein (Internal Standard)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution (genistein).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis for this compound Quantification
This protocol provides typical parameters for the LC-MS/MS analysis of this compound[2].
Liquid Chromatography (LC) Parameters:
-
Column: Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: Aqueous solution with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Isocratic elution with 30:70 (v/v) of A:B
-
Flow Rate: 300 µL/min
-
Column Temperature: 30°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 345.1 → 315.1
-
Genistein (IS): m/z 271.1 → 215.1
-
Mandatory Visualizations
References
- 1. Metabolism profiling of this compound in vitro and in vivo by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of this compound in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 9. protocols.io [protocols.io]
Technical Support Center: Optimizing Electroporation and Transfection for Nevadensin Target Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize electroporation and transfection methods for studying the cellular targets of Nevadensin.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Electroporation Troubleshooting
| Question | Potential Cause | Solution |
| Why is my electroporation efficiency low? | 1. Suboptimal electrical parameters: Voltage, capacitance, or pulse duration may not be ideal for your cell type.[1][2] 2. Poor quality or incorrect concentration of nucleic acid: High salt concentration, presence of contaminants, or a plasmid larger than 10 kb can hinder efficiency.[1] 3. Cellular factors: Cells may be stressed, at a high passage number, or at a suboptimal density (too low or too high).[1][3] 4. Incorrect cuvette size for the voltage used. [4] | 1. Optimize electrical settings: Systematically vary the voltage and pulse duration.[5][6] 2. Purify nucleic acid: Ensure high purity and low endotoxin levels. Use deionized water or TE buffer for resuspension.[5][7] Verify DNA integrity on a gel.[8] 3. Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase and at 70-90% confluency.[7][9][10] 4. Match voltage to cuvette gap size. [4] |
| Why are my cells dying after electroporation? | 1. Electrical parameters are too harsh: High voltage or long pulse duration can cause irreversible cell damage.[1][11] 2. High quantity or poor quality of nucleic acid: Endotoxin contamination in plasmid preparations is a common cause of cell death.[1][3] 3. Suboptimal buffer composition: The electroporation buffer may not be suitable for your cells.[12] 4. Sample heating: High voltage or multiple pulses can increase the temperature of the sample, leading to cell death.[5] | 1. Reduce the intensity of the electrical pulse: Decrease the voltage or shorten the pulse length.[5] 2. Use less nucleic acid and ensure high purity. [3] 3. Use a buffer designed to mimic intracellular ionic strength. [12] 4. Perform electroporation at a lower temperature (e.g., on ice) to mitigate heating effects. [4][5] |
| What causes arcing during electroporation? | 1. High salt concentration: This can be from the DNA preparation or the electroporation buffer.[1] 2. Air bubbles in the cuvette: Bubbles can disrupt the electrical field and cause an uncontrolled discharge.[4] 3. High cell density. [1] 4. Conductive impurities in reagents. [4] | 1. Desalt the DNA preparation. [4] 2. Gently pipette to avoid introducing bubbles and tap the cuvette to dislodge any that form. [4][13] 3. Reduce the number of cells. [4] 4. Use high-purity reagents. [4] |
Transfection Troubleshooting
| Question | Potential Cause | Solution |
| Why is my transfection efficiency low? | 1. Suboptimal reagent-to-nucleic acid ratio: This ratio is critical and cell-type dependent.[10][14] 2. Incorrect cell confluency: Cells that are too sparse or too dense will not transfect well.[14] 3. Poor quality of nucleic acid: Contaminants can inhibit transfection.[7] 4. Presence of serum or antibiotics: Some transfection reagents are inhibited by components in the culture medium.[7] | 1. Titrate the transfection reagent: Perform a dose-response experiment to find the optimal ratio for your cells.[10][14] 2. Aim for 80-90% confluency at the time of transfection. [14] 3. Use high-purity, endotoxin-free nucleic acids. [7][9] 4. Check the manufacturer's protocol regarding the compatibility of the reagent with serum and antibiotics. [3] |
| Why are my cells showing high toxicity after transfection? | 1. Transfection reagent is toxic to the cells: Some reagents can be harsh, especially at high concentrations.[9] 2. Prolonged exposure to transfection complexes: Leaving the reagent on the cells for too long can increase cytotoxicity.[9] 3. Low cell confluency: Fewer cells mean a higher effective concentration of the toxic reagent per cell.[14] | 1. Use a lower concentration of the transfection reagent. 2. Reduce the incubation time of the transfection complex with the cells. [9] 3. Ensure optimal cell confluency at the time of transfection. [14] |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the primary known cellular targets of this compound? A1: this compound has been shown to act as a topoisomerase I (TOPO I) poison, which means it stabilizes the complex between TOPO I and DNA, leading to DNA damage.[15][16] This subsequently triggers a G2/M cell cycle arrest and induces apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[15][16] this compound is also a selective inhibitor of human carboxylesterase 1 (hCE1).[17] Additionally, it has shown antibacterial activity by potentially inhibiting the MurA enzyme in Streptococcus sanguinis and sortase A (SrtA) in Streptococcus mutans.[18][19]
-
Q2: Which method, electroporation or chemical transfection, is better for studying this compound's targets? A2: The choice between electroporation and chemical transfection depends on your specific cell type and experimental goals. Electroporation can be highly efficient, especially for difficult-to-transfect cells like primary or stem cells, but may cause more cell stress.[11] Chemical transfection is generally simpler and less harsh on cells but efficiency can vary greatly between cell lines.[20] For studying a small molecule like this compound, either method can be effective once optimized.
Experimental Design and Protocols
-
Q3: How do I design an experiment to confirm the targets of this compound in my cell line? A3: A common approach is to transfect cells with a plasmid expressing a fluorescently tagged version of a putative target protein (e.g., TOPO I-GFP). After transfection and expression, you can treat the cells with this compound and observe changes in the protein's localization or stability using fluorescence microscopy. Co-transfection with reporter plasmids, such as those that measure apoptosis or specific signaling pathway activation, can also be employed to assess the downstream effects of this compound.[11]
-
Q4: Can you provide a general protocol for optimizing electroporation? A4:
-
Cell Preparation: Use healthy, low-passage cells in the logarithmic growth phase.[7] Harvest and wash the cells in an appropriate electroporation buffer to remove any residual medium.
-
Parameter Optimization: In a 96-well plate format if available, test a matrix of voltage and pulse duration settings.[12] Keep the cell number and amount of plasmid DNA constant.
-
Positive Control: Include a positive control plasmid (e.g., expressing GFP) to easily quantify transfection efficiency via fluorescence microscopy or flow cytometry.[10]
-
Assessing Viability: Use a viability stain like trypan blue to determine the percentage of live cells for each condition.
-
Data Analysis: Identify the settings that provide the highest transfection efficiency with the lowest cell death.
-
-
Q5: What is a standard protocol for optimizing chemical transfection? A5:
-
Cell Seeding: Plate your cells the day before transfection to achieve 70-90% confluency at the time of the experiment.[10]
-
Complex Formation: Prepare different ratios of transfection reagent to plasmid DNA in a serum-free medium.[14] Allow the complexes to form according to the manufacturer's instructions (typically 15-30 minutes).[14]
-
Transfection: Add the transfection complexes to your cells.
-
Post-Transfection: After the recommended incubation time (usually 4-6 hours), you may need to replace the medium with fresh, complete medium to reduce toxicity.[9]
-
Analysis: Assess transfection efficiency and cell viability 24-48 hours post-transfection using a reporter gene and a viability assay.[10]
-
Data Presentation
Table 1: General Electroporation Optimization Parameters
| Parameter | Range for Optimization | Key Considerations |
| Voltage | 100 - 500 V | Cell-type dependent; higher voltage can increase efficiency but also toxicity. |
| Pulse Duration | 1 - 20 ms | Longer pulses can enhance delivery but may damage cells. |
| Number of Pulses | 1 - 3 | Multiple pulses at lower voltages may be less damaging than a single high-voltage pulse.[5] |
| Cell Density | 1x10^6 - 1x10^7 cells/mL | High density can lead to arcing.[1] |
| DNA Concentration | 10 - 50 µg/mL | High concentrations can be toxic. |
Table 2: General Chemical Transfection Optimization Parameters
| Parameter | Range for Optimization | Key Considerations |
| Reagent:DNA Ratio | 1:1 to 5:1 (µL:µg) | Highly cell-type and reagent dependent.[10] |
| DNA Amount (per well of 6-well plate) | 1 - 4 µg | Titrate to find the optimal concentration for your experiment. |
| Cell Confluency | 70 - 90% | Overly confluent or sparse cultures transfect poorly.[10] |
| Complex Incubation Time | 15 - 30 min | Follow the manufacturer's recommendation.[14] |
Mandatory Visualizations
Caption: Workflow for optimizing electroporation and transfection.
Caption: this compound's mechanism of action via Topoisomerase I.
References
- 1. Electroporation—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Optimal Electroporation Condition for Small Interfering RNA Transfection into MDA-MB-468 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 4. goldbio.com [goldbio.com]
- 5. btxonline.com [btxonline.com]
- 6. youtube.com [youtube.com]
- 7. polyplus-sartorius.com [polyplus-sartorius.com]
- 8. Electroporation—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. biocompare.com [biocompare.com]
- 15. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound is a naturally occurring selective inhibitor of human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Prediction Mechanism of this compound as Antibacterial Agent against S. sanguinis: In vitro and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparing chemical transfection, electroporation, and lentiviral vector transduction to achieve optimal transfection conditions in the Vero cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translation of In Vitro Nevadensin Research to In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the flavonoid Nevadensin. The following information is designed to address common challenges encountered when translating promising in vitro findings to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: We observe potent anti-cancer effects of this compound in our cell culture experiments, but the tumor reduction in our mouse model is not as significant. What could be the reason for this discrepancy?
A1: This is a common challenge in drug development. Several factors can contribute to this disparity:
-
Low Bioavailability: Pharmacokinetic studies in rats, dogs, and monkeys have indicated that while this compound is absorbed fairly rapidly, its overall bioavailability is low.[1] This means that the effective concentration achieved at the tumor site in vivo may be significantly lower than the concentrations used in in vitro assays.
-
Rapid Metabolism: this compound undergoes metabolism in the liver, which can reduce the amount of active compound reaching the target tissue.[2]
-
Route of Administration: The method of administration (e.g., oral gavage vs. intravenous injection) will significantly impact the pharmacokinetic profile of this compound.[1] Oral administration may lead to first-pass metabolism in the liver, further reducing bioavailability.
-
Tumor Microenvironment: The complex tumor microenvironment in vivo includes factors not present in cell culture, such as stromal cells, immune cells, and extracellular matrix components, which can all influence drug efficacy.
Troubleshooting Tip: Consider conducting a pilot pharmacokinetic study in your animal model to determine the plasma and tumor concentrations of this compound after administration. This will help you correlate the in vivo dose with the effective concentrations observed in vitro. You may also explore alternative formulations or delivery systems to enhance bioavailability.
Q2: What are the known molecular targets of this compound that we should be assessing in our in vitro and in vivo studies?
A2: In vitro studies have identified several molecular targets for this compound:
-
Topoisomerase I (TOPO I): this compound has been shown to act as a TOPO I poison, leading to DNA damage and apoptosis in human colon carcinoma HT29 cells.[3][4]
-
Sulfotransferases (SULTs): this compound is a potent inhibitor of SULTs, which are involved in the bioactivation of certain pro-carcinogens.[5][6][7] This has been demonstrated both in vitro and in vivo.[7]
-
p40 Protein Tyrosine Kinase: this compound inhibits p40 protein tyrosine kinase activity with an IC50 value of 50 µg/mL.[3]
-
Human Carboxylesterase 1 (hCE1): this compound has been identified as a selective inhibitor of hCE1.[8]
Q3: We are planning an in vivo anti-inflammatory study with this compound. What is a good starting dose and what kind of effects can we expect?
A3: A study in a carrageenan-induced rat paw edema model showed significant anti-inflammatory activity.[1] An oral dose of 75 mg/kg body weight resulted in a 45.28% inhibition of edema.[1] It is important to note that acute toxicity studies have suggested no toxicity up to 600 µg/kg orally.[1]
Troubleshooting Tip: It is always recommended to perform a dose-response study in your specific model to determine the optimal therapeutic dose. Monitoring pro-inflammatory markers such as TNF-α, IL-1β, and IL-6 can provide mechanistic insights into the anti-inflammatory action of this compound in vivo.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Cell Line/Target | Parameter | Value | Reference |
| Anti-cancer | BEL-7404 (Human Hepatoma) | T/C Value (100 mg/ml) | 34.9% | [1] |
| Cytotoxicity | Dalton's Lymphoma & Ehrlich Ascites | Concentration for 100% cytotoxicity | 75 µg/ml | [1] |
| Anti-tubercular | Mycobacterium tuberculosis H37Rv | MIC | 100 µg/ml | [1] |
| Topoisomerase I Inhibition | HT29 (Human Colon Carcinoma) | Partial Inhibition | ≥ 100 µM | [3][4] |
| Topoisomerase IIα Inhibition | HT29 (Human Colon Carcinoma) | Partial Inhibition | ≥ 250 µM | [3][4] |
| DNA Minor Groove Binding | IC50 | 31.63 µM | [3][4] | |
| DNA Intercalation | IC50 | 296.91 µM | [3][4] | |
| SULT Inhibition | Male Rat and Human Liver Fractions | Ki | 4 nM | [6] |
| p40 Protein Tyrosine Kinase Inhibition | IC50 | 50 µg/mL | [3] | |
| Antibacterial | Streptococcus sanguinis | MIC | 3750 µg/mL | [9] |
| Antibacterial | Streptococcus sanguinis | MBC | 15000 µg/mL | [9] |
Table 2: In Vivo Efficacy of this compound
| Biological Activity | Animal Model | Dose | Route | Effect | Reference |
| Anti-inflammatory | Carrageenan-induced rat paw edema | 75 mg/kg | Oral | 45.28% inhibition of edema | [1] |
| Inhibition of Carcinogen Bioactivation | Male F344 rat | Co-exposure with methyleugenol | Oral | Significant inhibition of liver DNA adduct formation | [5] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells (e.g., BEL-7404, Dalton's lymphoma, Ehrlich ascites) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/ml) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide the animals into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 75 mg/kg) or vehicle (e.g., 4% gum acacia mucilage) orally to the respective groups.
-
Induction of Edema: After one hour of drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 and 3 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.
Visualizations
Caption: Logical workflow of challenges in translating this compound research.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. [Determination of this compound in specimens and its pharmacokinetic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natural basil flavonoid this compound protects against a methyleugenol-induced marker of hepatocarcinogenicity in male F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound as an important herb-based constituent inhibiting estragole bioactivation and physiology-based biokinetic modeling of its possible in vivo effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a naturally occurring selective inhibitor of human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction Mechanism of this compound as Antibacterial Agent against S. sanguinis: In vitro and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Nevadensin and Quercetin
In the landscape of natural flavonoids, both Nevadensin and Quercetin have emerged as compounds of significant interest for their anti-inflammatory properties. This guide provides a detailed comparison of their activities, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals. While both flavonoids demonstrate the ability to modulate key inflammatory pathways, the extent of current research varies, with Quercetin being more extensively characterized.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies measuring the anti-inflammatory potency of this compound and Quercetin in the same experimental models are limited. However, by collating data from independent studies, a preliminary assessment of their relative activities can be made. The following table summarizes key quantitative findings on their anti-inflammatory effects.
| Parameter | This compound | Quercetin | Reference Compound |
| In Vivo Anti-inflammatory Activity | |||
| Carrageenan-Induced Paw Edema | 45.28% inhibition at 75 mg/kg (rat)[1] | Dose-dependent inhibition (rats) | Indomethacin |
| In Vitro Anti-inflammatory Activity | |||
| TNF-α Inhibition | Markedly decreased in MH7A cells and CFA-induced arthritic rats[2] | Significant inhibition in LPS-stimulated HGFs (5, 10, 20 µM)[3] | Dexamethasone |
| IL-6 Inhibition | Markedly decreased in MH7A cells and CFA-induced arthritic rats[2] | Significant inhibition in LPS-stimulated HGFs (5, 10, 20 µM)[3] | Dexamethasone |
| IL-1β Inhibition | Markedly decreased in MH7A cells and CFA-induced arthritic rats[2] | Significant inhibition in LPS-stimulated HGFs (5, 10, 20 µM)[3] | Dexamethasone |
| IL-8 Inhibition | Markedly decreased in MH7A cells[2] | Significant inhibition in LPS-stimulated HGFs (5, 10, 20 µM)[3] | Dexamethasone |
| iNOS Expression | Data not available | Inhibited in LPS-stimulated macrophages[4] | L-NIL |
| COX-2 Expression | Data not available | Inhibited in LPS-stimulated macrophages[4] | Celecoxib |
Mechanistic Insights into Anti-inflammatory Action
Both this compound and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound: Emerging evidence suggests that this compound's anti-inflammatory activity is mediated, at least in part, through the downregulation of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In a study on complete Freund's adjuvant-induced arthritic rats, this compound treatment significantly reduced the mRNA levels of TLR4 and NF-κB[2]. This indicates that this compound may interfere with the initial recognition of inflammatory stimuli and the subsequent activation of the master regulator of inflammation, NF-κB.
Quercetin: The anti-inflammatory mechanisms of Quercetin are more extensively documented. It is known to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of NF-κB[5]. Furthermore, Quercetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK[6][7][8]. By inhibiting these pathways, Quercetin can suppress the production of a wide array of pro-inflammatory mediators.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. researchgate.net [researchgate.net]
- 3. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models | MDPI [mdpi.com]
- 4. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 6. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a selective and biologically active low-molecular weight antagonist of human interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways leading to the induction of ornithine decarboxylase: opposite effects of p44/42 mitogen-activated protein kinase (MAPK) and p38 MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Nevadensin in the Landscape of Flavonoid Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of nevadensin with other flavonoids as inhibitors of topoisomerase enzymes, critical targets in cancer therapy. The information presented is based on available experimental data to facilitate objective evaluation and inform future research and development.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the topoisomerase inhibitory activity and related DNA binding properties of this compound and other selected flavonoids. It is important to note that the data presented are compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Activity Metric | Value (µM) | Comments |
| This compound | Topoisomerase I | Partial Inhibition | ≥ 100 | Characterized as a Topoisomerase I poison, stabilizing the enzyme-DNA cleavage complex.[1][2][3] |
| Topoisomerase IIα | Partial Inhibition | ≥ 250 | No poisoning effect was observed in cellular assays.[1][2][3] | |
| DNA Minor Groove | IC50 | 31.63 | Indicates affinity for DNA binding.[1][2] | |
| DNA Intercalation | IC50 | 296.91 | [1][2] | |
| Quercetin | Topoisomerase I | IC50 | ~42 | A well-studied flavonoid topoisomerase inhibitor.[1] |
| Topoisomerase II | Poison | - | Stabilizes the topoisomerase II-DNA complex.[4] | |
| Fisetin | Topoisomerase I | IC50 | ~71 | [1] |
| Topoisomerase II | Inhibitor | - | Inhibits the catalytic activity of the enzyme.[4] | |
| Myricetin | Topoisomerase I | Poison | ~111 | Induces topoisomerase I-mediated DNA cleavage.[1] |
| Topoisomerase II | Inhibitor | - | Inhibits the catalytic activity of the enzyme.[4] | |
| Genistein | Topoisomerase II | Poison | - | A well-known topoisomerase II poison.[1] |
Experimental Methodologies
Detailed protocols for the key assays used to determine topoisomerase inhibitory activity are provided below. These are generalized protocols based on common laboratory practices.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC18)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Nuclease-free water
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Proteinase K (optional)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture in the following order:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Topoisomerase I Assay Buffer.
-
0.2-0.5 µg of supercoiled plasmid DNA.
-
Test compound at various concentrations. Include a solvent control (e.g., DMSO).
-
Add 1-2 units of human Topoisomerase I enzyme.
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye. An optional step is to add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer. Run the gel at a constant voltage (e.g., 50-100 V) until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band compared to the control without the inhibitor.
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibition of topoisomerase II's ability to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Nuclease-free water
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% SDS, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture as follows:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Topoisomerase II Assay Buffer.
-
2 µL of 10 mM ATP.
-
0.2 µg of kDNA.
-
Test compound at various concentrations. Include a solvent control.
-
Add 1-2 units of human Topoisomerase IIα enzyme.
-
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Termination: Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1x TAE buffer. Run the gel at a constant voltage until there is clear separation of the bands.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to the control.
Visualizing Mechanisms and Pathways
Experimental Workflow for Topoisomerase Inhibition Assays
The following diagram illustrates the general workflow for determining the inhibitory activity of a flavonoid against topoisomerase I and II.
Signaling Pathway of this compound-Induced Apoptosis
This compound, by acting as a topoisomerase I poison, induces DNA damage, which subsequently triggers the intrinsic pathway of apoptosis.
Concluding Remarks
This compound emerges as a noteworthy flavonoid with topoisomerase I poisoning activity, contributing to its cytotoxic effects through the induction of DNA damage and subsequent apoptosis. While direct comparative studies with a broad range of flavonoids are limited, the available data suggest that its inhibitory potency against topoisomerase I is within the range of other well-characterized flavonoids. Its distinct mechanism as a topoisomerase I poison, coupled with its DNA binding properties, warrants further investigation for its potential as an anticancer agent. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further explore the therapeutic potential of this compound and other flavonoids in the context of topoisomerase inhibition.
References
- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as DNA topoisomerase antagonists and poisons: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Nevadensin Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The continuous need for novel antimicrobial agents has led to the exploration of natural compounds, with flavonoids such as Nevadensin showing promise. This guide provides a framework for validating the antibacterial activity of this compound against MRSA, offering a direct comparison with established anti-MRSA antibiotics. The presented data for this compound is hypothetical, outlining the expected outcomes of the proposed experimental protocols.
Comparative Antibacterial Activity
The following table summarizes the known in vitro activity of standard anti-MRSA antibiotics and the projected target values for this compound. These values are essential for assessing the potential of this compound as a viable therapeutic candidate.
| Compound | MIC (µg/mL) vs. MRSA ATCC 43300 | MBC (µg/mL) vs. MRSA ATCC 43300 | Mechanism of Action |
| This compound (Projected) | [Target Value] | [Target Value] | Inhibition of MurA enzyme, disrupting peptidoglycan synthesis. |
| Vancomycin | 1.0 - 2.0[1][2] | - | Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3][4][5][6] |
| Linezolid | 0.78 - 1.56[7] | - | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[8][9][10][11][12] |
| Daptomycin | 0.25 - 0.5[13] | - | Disrupts bacterial cell membrane function in a calcium-dependent manner, leading to membrane depolarization and cell death.[14][15][16][17] |
Proposed Experimental Protocols
To validate the anti-MRSA activity of this compound, a series of standardized in vitro experiments are proposed. Adherence to these protocols will ensure the generation of robust and comparable data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the recommended procedure.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), MRSA strain (e.g., ATCC 43300), this compound, control antibiotics (Vancomycin, Linezolid, Daptomycin), sterile saline, spectrophotometer.
-
Procedure:
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.
-
Perform serial two-fold dilutions of this compound and control antibiotics in the microtiter plates.
-
Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[18]
-
Time-Kill Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium.
-
Procedure:
-
Prepare cultures of MRSA in MHB containing this compound at concentrations of 1x, 2x, and 4x the MIC.
-
Include a growth control without the compound.
-
Incubate the cultures at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on MHA to determine the number of viable cells (CFU/mL).
-
A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy Testing (Checkerboard Assay)
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a standard antibiotic (e.g., a β-lactam) along the y-axis.
-
Inoculate the plate with a standardized MRSA suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC index ≤ 0.5), additivity (0.5 < FIC index ≤ 1), indifference (1 < FIC index ≤ 4), or antagonism (FIC index > 4).
-
Visualizing Experimental and Biological Pathways
To further elucidate the proposed research and the underlying biological mechanisms, the following diagrams are provided.
The primary mechanism of resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics. Understanding this pathway is crucial for developing new therapeutic strategies.
References
- 1. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 11. academic.oup.com [academic.oup.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 16. journals.asm.org [journals.asm.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. microchemlab.com [microchemlab.com]
A Comparative Analysis of the Free Radical Scavenging Activity of Nevadensin and Gossypin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the free radical scavenging activities of two flavonoids, Nevadensin and Gossypin. The information presented is based on published experimental data to facilitate an objective evaluation of their antioxidant potential.
Quantitative Data Summary
The free radical scavenging capabilities of this compound and Gossypin have been evaluated using various in-vitro antioxidant assays. The following table summarizes the key quantitative findings from a direct comparative study and other relevant research. The data for Butylated Hydroxytoluene (BHT), a common synthetic antioxidant, is included for reference.
| Assay | Compound | Concentration | % Inhibition | IC50 | Source |
| DPPH Radical Scavenging | Gossypin | 100 µg/ml | 88.52% | 31 µg/ml | [1][2] |
| This compound | 100 µg/ml | No significant activity | - | [2][3] | |
| BHT | 100 µg/ml | 91.45% | - | [1][2] | |
| Nitric Oxide Radical Scavenging | Gossypin | 100 µg/ml | 74.00% | 12 µg/ml | [1][2][4][5] |
| This compound | 100 µg/ml | No significant effects | - | [2][3] | |
| BHT | 100 µg/ml | 82.24% | - | [1][2] | |
| Superoxide Radical Scavenging | Gossypin | 100 µg/ml | 74.22% | 3 µg/ml | [1][2][4][5] |
| This compound | 100 µg/ml | No significant efficacies | - | [3] | |
| BHT | 100 µg/ml | 81.76% | - | [1][2] | |
| Hydroxyl Radical Scavenging | Gossypin | 100 µg/ml | 67.15% | 41 µg/ml | [1][2][4][5] |
| This compound | 100 µg/ml | 62.83% | - | [2] | |
| BHT | 100 µg/ml | 73.03% | - | [1][2] |
Key Observation: Gossypin demonstrates significant free radical scavenging activity across multiple assays, comparable to the standard antioxidant BHT. In contrast, this compound shows moderate activity only against hydroxyl radicals and no significant effect in scavenging DPPH, nitric oxide, and superoxide radicals[2][3].
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared[2][6][7][8].
-
Reaction Mixture: 1.0 ml of the DPPH solution is added to 3.0 ml of the test compound (Gossypin, this compound, or BHT as a standard) at various concentrations (e.g., 5-100 µg/ml)[2]. A control sample is prepared with methanol instead of the test compound.
-
Incubation: The mixtures are incubated for 30 minutes in the dark at room temperature[2][6][7][8].
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer[2][8].
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
Nitric Oxide Radical Scavenging Assay
This assay measures the ability of a compound to inhibit nitric oxide radicals generated from sodium nitroprusside.
-
Reaction Mixture: Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS) is mixed with different concentrations of the test compounds and incubated at 25°C for 150 minutes.
-
Griess Reagent: After incubation, 0.5 ml of the reaction mixture is mixed with 1 ml of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allowed to stand for 5 minutes.
-
Color Development: 1 ml of naphthylethylenediamine dihydrochloride (0.1%) is added, and the mixture is incubated for 30 minutes at 25°C.
-
Absorbance Measurement: The absorbance of the chromophore formed is measured at 540 nm.
Superoxide Radical Scavenging Assay
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Reaction Mixture: The reaction mixture contains 1 ml of NBT solution (156 µM in 100 mM PBS, pH 7.4), 1 ml of NADH solution (468 µM in 100 mM PBS, pH 7.4), and different concentrations of the test compounds.
-
Reaction Initiation: The reaction is initiated by adding 100 µl of phenazine methosulfate (PMS) solution (60 µM in 100 mM PBS, pH 7.4).
-
Incubation: The mixture is incubated at 25°C for 5 minutes.
-
Absorbance Measurement: The absorbance is measured at 560 nm.
Hydroxyl Radical Scavenging Assay
This assay measures the competition between the test compound and deoxyribose for hydroxyl radicals generated from a Fenton reaction.
-
Reaction Mixture: The reaction mixture contains deoxyribose (2.8 mM), FeCl3 (0.1 mM), EDTA (0.1 mM), H2O2 (1 mM), ascorbic acid (0.1 mM), and different concentrations of the test compounds in a final volume of 1 ml in phosphate buffer (20 mM, pH 7.4).
-
Incubation: The mixture is incubated at 37°C for 1 hour[2].
-
Color Development: 1 ml of 10% trichloroacetic acid (TCA) and 1 ml of 0.5% thiobarbituric acid (TBA) are added to the incubated mixture to develop the pink chromogen[2].
-
Absorbance Measurement: The absorbance is measured at 532 nm[2].
Visualizations
The following diagrams illustrate the general mechanism of free radical scavenging by flavonoids and the experimental workflow of the DPPH assay.
Caption: General mechanism of free radical scavenging by a flavonoid.
Caption: Experimental workflow for the DPPH free radical scavenging assay.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. scispace.com [scispace.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. Free radical scavenging, antitumor and anticarcinogenic activity of gossypin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and UHPLC Methods for the Analysis of Nevadensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantitative analysis of Nevadensin, a flavonoid with significant pharmacological potential. We present a cross-validation framework, detailed experimental protocols, and a comparative analysis of performance data to assist researchers in selecting the optimal analytical method for their specific needs.
Introduction to this compound Analysis
This compound (5,7-dihydroxy-6,4',5'-trimethoxyflavone) is a bioactive flavonoid found in various medicinal plants, such as Lysionotus pauciflorus and Thymus nevadensis. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and reliable quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. Both HPLC and UHPLC are powerful chromatographic techniques widely employed for this purpose. This guide will delve into a comparative analysis of these two methods for this compound analysis.
Experimental Protocols
Detailed methodologies for both HPLC and UHPLC analysis of this compound are outlined below. These protocols are based on established methods for flavonoid analysis and can be adapted as needed.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated RP-HPLC method for the determination of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Hypersil C18 column (4.6 mm × 300 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and 1% acetic acid in water (85:15, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 335 nm.[1]
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by serial dilution to establish a calibration curve (e.g., 0.05-50.0 µg/mL).[1]
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), filtered, and diluted as necessary to fall within the calibration range.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
This protocol is based on a UHPLC-Q-TOF-MS/MS method used for the metabolism profiling of this compound, adapted for quantitative analysis with UV detection.[2]
-
Instrumentation: A UHPLC system coupled with a Diode Array Detector (DAD) or UV detector.
-
Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is typically used for complex samples. For this compound, a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile can be employed. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 335 nm.
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Similar to the HPLC method, with standards and samples prepared in a compatible solvent (e.g., methanol).
Performance Comparison: HPLC vs. UHPLC for this compound Analysis
The choice between HPLC and UHPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. The following table summarizes the key performance differences based on typical outcomes when migrating a method from HPLC to UHPLC for flavonoid analysis.[3][4]
| Parameter | HPLC | UHPLC | Advantage of UHPLC |
| Run Time | ~15-30 min | ~5-10 min | Significantly faster analysis, higher throughput.[3] |
| Resolution | Good | Excellent | Sharper peaks and better separation of closely eluting compounds.[3] |
| Sensitivity (LOD/LOQ) | Adequate | Higher | Improved sensitivity due to narrower peaks. |
| Solvent Consumption | High | Low | Reduced solvent purchase and disposal costs.[3] |
| System Backpressure | Lower (~100-200 bar) | Higher (~400-1000 bar) | Requires specialized instrumentation capable of handling high pressures.[3] |
| Injection Volume | 10-20 µL | 1-5 µL | Requires less sample. |
| Column Particle Size | 3-5 µm | < 2 µm | Smaller particles lead to higher efficiency and resolution.[3] |
Cross-Validation Workflow
The process of cross-validating HPLC and UHPLC methods ensures that the results obtained from both techniques are reliable and comparable. The following diagram illustrates a typical workflow for cross-validation.
Conclusion
Both HPLC and UHPLC are suitable techniques for the analysis of this compound. The traditional HPLC method offers reliability and is accessible with standard laboratory equipment. However, UHPLC provides significant advantages in terms of speed, resolution, and solvent savings, making it the preferred method for high-throughput screening and when higher sensitivity is required. The choice of method should be based on the specific analytical needs, sample complexity, and available resources. A thorough cross-validation is essential when transferring methods from HPLC to UHPLC to ensure consistency and reliability of the analytical data.
References
- 1. RP-HPLC determination of this compound in Lysionotus pauciflorus Max...: Ingenta Connect [ingentaconnect.com]
- 2. Metabolism profiling of this compound in vitro and in vivo by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Comparative Efficacy Data Precludes Head-to-Head Analysis of Nevadensin Against Standard Cancer Drugs
A comprehensive review of existing scientific literature reveals a critical gap in research directly comparing the efficacy of Nevadensin, a naturally occurring flavonoid, with standard-of-care cancer drugs. While preclinical studies have begun to elucidate the anticancer properties and mechanism of action of this compound, no published research to date has conducted a head-to-head comparison against established chemotherapeutic or targeted agents in cancer treatment.
This report will instead summarize the current understanding of this compound's anticancer activities based on available preclinical data and provide an overview of its proposed mechanism of action. Information on standard-of-care drugs for relevant cancer types is provided for context, but it is crucial to note that these have not been directly compared with this compound in published studies.
This compound: A Flavonoid with Anticancer Potential
This compound is a flavonoid that has demonstrated a range of biological activities, including anti-inflammatory and anti-tumor properties.[1][2] Preclinical research, primarily in colon cancer cell lines, has identified this compound as a topoisomerase I poison.[3][4]
Mechanism of Action
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, which in turn triggers a cascade of cellular events culminating in cancer cell death.[3][4]
Key molecular events in this compound's mechanism of action include:
-
DNA Damage: Inhibition of topoisomerase I causes DNA damage.[3]
-
Cell Cycle Arrest: The cellular response to this damage includes a halt in the cell cycle at the G2/M phase, preventing the cell from dividing.[3][4]
-
Apoptosis Induction: Ultimately, the extensive DNA damage induces programmed cell death, or apoptosis, through the intrinsic pathway, which involves the activation of caspase-9 and caspase-3.[3][4]
Below is a diagram illustrating the proposed signaling pathway for this compound's anticancer activity.
Standard-of-Care Drugs in Colorectal Cancer
Given that the most detailed preclinical data for this compound is in the context of human colon carcinoma cells (HT29), it is relevant to consider the standard-of-care drugs for this malignancy.[3][4] The treatment landscape for colorectal cancer is complex and depends on the stage and molecular characteristics of the tumor. Standard first-line chemotherapy regimens often include drugs such as 5-fluorouracil (5-FU) and irinotecan .
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This disruption leads to the death of rapidly dividing cancer cells.
-
Irinotecan: A topoisomerase I inhibitor, similar to this compound's proposed mechanism. It is a prodrug that is converted to its active metabolite, SN-38, which then stabilizes the topoisomerase I-DNA complex, leading to DNA strand breaks and cell death.[3]
Experimental Protocols for this compound Studies
The following are summaries of experimental protocols used in preclinical studies to evaluate the effects of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology: Human colon carcinoma HT29 cells are seeded in 96-well plates and incubated for 24 hours. Cells are then treated with varying concentrations of this compound (e.g., 1-500 µM) for a specified period (e.g., 48 hours). Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity of living cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology: HT29 cells are treated with this compound for a defined time (e.g., 24 hours). Cells are then harvested, fixed in ethanol, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis.
-
Methodology: Apoptosis can be assessed by several methods. One common method is Annexin V/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains late apoptotic and necrotic cells. Another method involves measuring the activity of caspases, such as caspase-3 and caspase-9, using specific substrates that become fluorescent or colorimetric upon cleavage by the active enzyme.
Topoisomerase I Activity Assay (In Vitro)
-
Objective: To directly measure the inhibitory effect of this compound on topoisomerase I.
-
Methodology: A DNA relaxation assay is performed. Supercoiled plasmid DNA is incubated with purified human topoisomerase I in the presence or absence of varying concentrations of this compound. The reaction products are then separated by agarose gel electrophoresis. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Conclusion
The available preclinical data suggests that this compound has anticancer properties, particularly in colon cancer, through the inhibition of topoisomerase I and induction of apoptosis. However, the lack of direct comparative studies with standard-of-care drugs means that its relative efficacy remains unknown. Further research, including in vivo animal studies and eventually well-designed clinical trials, is necessary to determine the therapeutic potential of this compound in oncology and to understand how it might compare to or complement existing cancer therapies. Until such data becomes available, a direct comparison with standard-of-care drugs is not scientifically feasible.
References
- 1. oaepublish.com [oaepublish.com]
- 2. news.cuanschutz.edu [news.cuanschutz.edu]
- 3. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-dependent activity of the irinotecan-5FU combination in human colon-cancer model HT-29 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nevadensin Derivatives for Enhanced Biological Potency
For Researchers, Scientists, and Drug Development Professionals
Nevadensin, a naturally occurring flavone with the systematic name 5,7-dihydroxy-6,8,4'-trimethoxyflavone, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.[1][2] This has prompted further research into the synthesis of this compound derivatives with the aim of enhancing its therapeutic efficacy and pharmacokinetic profile. This guide provides a comparative overview of a representative series of hypothetical this compound derivatives, outlining their potential potency in key biological assays and the underlying experimental methodologies.
Structure-Activity Relationship and Comparative Potency
The biological activity of flavonoids is intrinsically linked to their chemical structure. Modifications to the core flavone skeleton of this compound, such as alterations to the hydroxylation and methoxylation patterns, can significantly impact its potency. The following table summarizes the hypothetical cytotoxic and anti-inflammatory activities of a series of proposed this compound derivatives. This data is illustrative, based on established structure-activity relationships for flavonoids, and serves as a framework for potential drug discovery efforts.
| Compound | Structure | Hypothetical Cytotoxicity (IC₅₀ in µM) vs. HT-29 Cells | Hypothetical Anti-inflammatory Activity (IC₅₀ in µM) - NO Inhibition in RAW 264.7 Cells |
| This compound (Parent) | 5,7-dihydroxy-6,8,4'-trimethoxyflavone | >100 | 25 |
| Derivative A | 5-hydroxy-7,6,8,4'-tetramethoxyflavone | 85 | 20 |
| Derivative B | 5,7,4'-trihydroxy-6,8-dimethoxyflavone | 70 | 15 |
| Derivative C | 5,7-dihydroxy-6,8-dimethoxy-3'-bromo-4'-methoxyflavone | 45 | 30 |
| Derivative D | 7-O-methyl-nevadensin | >100 | 40 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships. Experimental validation is required.
Experimental Protocols
To ascertain the biological potency of this compound and its derivatives, standardized in vitro assays are employed. The following sections detail the methodologies for evaluating cytotoxicity and anti-inflammatory activity.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or its derivatives. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and its analogs are believed to exert their biological effects through the modulation of various cellular signaling pathways.
One of the key anti-cancer mechanisms of this compound is the inhibition of topoisomerases, nuclear enzymes that are critical for DNA replication and transcription.[3] By poisoning these enzymes, this compound can induce DNA damage and trigger apoptosis in cancer cells.
Caption: this compound-mediated inhibition of topoisomerases.
In the context of inflammation, flavonoids like this compound are known to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives follows a logical progression from chemical synthesis to biological testing.
Caption: General workflow for this compound derivative development.
References
Validating the inhibitory effect of Nevadensin on human carboxylesterase 1 using specific substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Nevadensin on human carboxylesterase 1 (hCES1) against other known inhibitors. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to hCES1 and this compound
Human carboxylesterase 1 (hCES1) is a crucial enzyme primarily found in the liver, where it plays a significant role in the metabolism of a wide array of ester-containing drugs and endogenous compounds. Its activity can influence the pharmacokinetics and efficacy of numerous therapeutic agents. This compound, a natural flavonoid, has been identified as a selective inhibitor of hCES1, presenting a promising candidate for modulating drug metabolism and as a lead compound for the development of more potent and specific inhibitors.[1] This guide explores the validation of this compound's inhibitory action on hCES1 using specific substrates.
Comparative Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.
| Inhibitor | Enzyme | Substrate | IC50 | Ki | Reference |
| This compound | hCES1 (in Human Liver Microsomes) | D-luciferin methyl ester (DME) / 2-(2-benzoyloxy-3-methoxyphenyl)benzothiazole (BMBT) | 2.6 - 68.0 µM | ~3.5 µM | [1] |
| bis(p-nitrophenyl) phosphate (BNPP) | Recombinant hCES1 | p-nitrophenyl acetate (pNPA) | 69.3 ± 9.4 nM | Not Reported |
Note: The IC50 value for this compound is presented as a range as reported in the source, reflecting the substrate-dependent nature of the inhibition. It is crucial to consider the different experimental conditions (enzyme source, substrate) when comparing the potency of these inhibitors.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to validating research findings. Below is a detailed methodology for a typical in vitro inhibition assay of hCES1 using p-nitrophenyl acetate (pNPA) as the substrate. This protocol is a composite based on established methods.
Inhibition Assay for hCES1 using p-Nitrophenyl Acetate (pNPA)
1. Materials and Reagents:
-
Recombinant human Carboxylesterase 1 (hCES1)
-
This compound (or other inhibitor of interest)
-
p-Nitrophenyl acetate (pNPA)
-
Phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a working solution of hCES1 in phosphate buffer to the desired final concentration (e.g., 10 µg/mL).
-
Substrate Solution: Prepare a stock solution of pNPA in a suitable organic solvent like ethanol or methanol.[2] Just before use, dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 mM). It is important to prepare this solution fresh as pNPA is unstable in aqueous solutions.[3]
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions from the stock solution in DMSO to achieve a range of final concentrations for IC50 determination.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Inhibitor solution (or DMSO for control wells)
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of p-nitrophenol formation.
-
Include control wells:
-
No-enzyme control: To measure the rate of spontaneous hydrolysis of pNPA.
-
No-inhibitor control: To measure the maximum enzyme activity.
-
4. Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound on hCES1.
Caption: Mechanism of hCES1 inhibition by this compound.
Conclusion
The available data strongly supports the inhibitory effect of this compound on human carboxylesterase 1. While direct comparative data using p-nitrophenyl acetate as a substrate is yet to be published, the existing evidence with other substrates establishes this compound as a potent and selective inhibitor. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies. Further investigations using standardized substrates like pNPA will be invaluable in precisely quantifying and comparing the inhibitory potency of this compound against a wider range of known hCES1 inhibitors, thereby aiding in its potential development as a modulator of drug metabolism.
References
A Head-to-Head Comparison of Nevadensin and Isothymusin: Evaluating Anti-Tubercular Potential
A Comparative Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis, natural products remain a vital source of inspiration. Flavonoids, a diverse class of plant secondary metabolites, have garnered significant attention for their potential anti-tubercular properties. This guide provides a head-to-head comparison of two such flavonoids, nevadensin and isothymusin, summarizing the currently available, albeit limited, experimental data on their anti-tubercular activity.
Quantitative Data Summary
For isothymusin, a single reported MIC value has been noted, though it originates from a conference abstract and should be interpreted with caution pending peer-reviewed validation.
| Compound | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) | Source Type |
| This compound | H37Rv | Data not available in peer-reviewed literature | - |
| Isothymusin | Not Specified | 174.8 µM | Conference Abstract |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial activity assessment. For flavonoids like this compound and isothymusin against Mycobacterium tuberculosis, the Microplate Alamar Blue Assay (MABA) is a widely accepted and utilized method.
Microplate Alamar Blue Assay (MABA) Protocol
This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability.
1. Preparation of Mycobacterial Culture:
- Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
- The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).
- The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Test Compounds:
- This compound and isothymusin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial two-fold dilutions of the compounds are prepared in a 96-well microplate using Middlebrook 7H9 broth to achieve the desired final concentrations.
3. Assay Procedure:
- 100 µL of the diluted mycobacterial suspension is added to each well of the microplate containing 100 µL of the serially diluted test compounds.
- Control wells containing only the mycobacterial suspension (positive control) and wells with only sterile broth (negative control) are included.
- The microplate is sealed and incubated at 37°C for 5-7 days.
4. Reading the Results:
- After the incubation period, 20 µL of Alamar Blue reagent and 12 µL of 20% Tween 80 are added to each well.
- The plate is re-incubated for 24-48 hours.
- A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth.
- The MIC is determined as the lowest concentration of the compound that prevents this color change.
Potential Mechanisms of Action of Flavonoids Against M. tuberculosis
While the specific molecular targets of this compound and isothymusin in M. tuberculosis have not been elucidated, flavonoids are known to exert their anti-mycobacterial effects through various mechanisms. These potential pathways offer a basis for future mechanistic studies.
References
Reproducibility of Nevadensin's Apoptotic Effects: A Comparative Guide for Researchers
A detailed analysis of the pro-apoptotic flavonoid Nevadensin reveals a consistent induction of the intrinsic apoptotic pathway in colon and liver cancer cell lines. However, a comprehensive understanding of its reproducibility across a broader spectrum of cancers, including breast, lung, prostate, and leukemia, is currently limited by the available scientific literature.
This compound, a naturally occurring flavonoid, has demonstrated notable anti-cancer properties by triggering programmed cell death, or apoptosis, in various cancer cell models. This guide provides a comparative overview of the existing experimental data on this compound's apoptotic effects, focusing on its reproducibility in different cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Quantitative Analysis of this compound's Cytotoxicity and Apoptotic Induction
The pro-apoptotic activity of this compound has been most characterized in hepatocellular carcinoma and colon carcinoma cell lines. The available data on its half-maximal inhibitory concentration (IC50) and apoptosis rates are summarized below.
| Cancer Type | Cell Line | Parameter | Concentration | Time (h) | Result | Reference |
| Hepatocellular Carcinoma | HepG2 | Cell Viability | 12.5 µM | 24 | Significant Decrease | [1] |
| 25 µM | 24 | Significant Decrease | [1] | |||
| 50 µM | 24 | Significant Decrease | [1] | |||
| Apoptosis Rate | 12.5 µM | 24 | Significant Increase | [1] | ||
| 25 µM | 24 | Significant Increase | [1] | |||
| 50 µM | 24 | Significant Increase | [1] | |||
| Hep3B | Cell Viability | 12.5 µM | 24 | Significant Decrease | [1] | |
| 25 µM | 24 | Significant Decrease | [1] | |||
| 50 µM | 24 | Significant Increase | [1] | |||
| Apoptosis Rate | 12.5 µM | 24 | Significant Increase | [1] | ||
| 25 µM | 24 | Significant Increase | [1] | |||
| 50 µM | 24 | Significant Increase | [1] | |||
| Colon Carcinoma | HT-29 | Cell Viability | 250 µM | 24 | ~20% Reduction | [2] |
| 500 µM | 24 | >20% Reduction | [2] | |||
| 250 µM | 48 | Significant Decrease (>50% viability) | [2] | |||
| 500 µM | 48 | Significant Decrease (>50% viability) | [2] | |||
| Apoptosis | ≥ 100 µM | 24 | G2/M Arrest, Caspase-9 & -3 Activation | [2][3] | ||
| Leukemia | Dalton's Lymphoma Ascites | Cytotoxicity | 75 µg/mL | - | 100% | [1] |
Note: While a review mentioned the cytotoxic effect of this compound on Dalton's lymphoma ascites tumor cells, detailed experimental data, including time course and specific apoptosis rates, were not provided.[1] Furthermore, there is a notable lack of specific quantitative data on the apoptotic effects of this compound in breast, lung, and prostate cancer cell lines in the currently available literature.
Signaling Pathways Implicated in this compound-Induced Apoptosis
The primary mechanism of this compound-induced apoptosis, as observed in both hepatocellular and colon carcinoma cells, is the activation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of mitochondria and the subsequent activation of a cascade of caspase enzymes.
In hepatocellular carcinoma cell lines HepG2 and Hep3B, treatment with this compound leads to the cleavage of caspase-3 and caspase-9, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[1] Similarly, in the human colon carcinoma cell line HT-29, this compound triggers the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3.[2][3]
Experimental Protocols
The following are generalized protocols for key experiments used to assess this compound-induced apoptosis, based on methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HepG2, Hep3B, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are seeded in plates or flasks and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
Cell Viability Assay (MTT Assay)
-
Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound for the desired time periods.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Harvest cells after treatment with this compound.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
The available evidence strongly suggests that this compound consistently induces apoptosis in hepatocellular and colon carcinoma cell lines through the intrinsic pathway, marked by the activation of caspase-9 and -3. This reproducibility in mechanism across different cell lines from these two cancer types is a promising indicator of its potential as a therapeutic agent. However, the current body of research is limited, with a notable absence of data on the apoptotic effects of this compound in other prevalent cancers such as breast, lung, prostate, and leukemia. Further investigation into these areas is crucial to establish the broader applicability and reproducibility of this compound's pro-apoptotic activity and to advance its potential development as a novel anti-cancer drug.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative genomics to identify potential Nevadensin resistance mechanisms
A Guide for Researchers in Oncology and Drug Development
Published: November 20, 2025
Introduction: The Challenge of Nevadensin Resistance
This compound, a natural flavonoid, has demonstrated promising anti-cancer properties. Its mechanisms of action are multifaceted, including the inhibition of human carboxylesterase 1 (hCE1) and its function as a topoisomerase I poison, which leads to DNA damage and apoptosis in cancer cells[1][2][3]. It has also been shown to modulate signaling pathways such as the Hippo pathway[1]. Despite its therapeutic potential, the development of drug resistance remains a significant hurdle in cancer therapy. Understanding the molecular mechanisms that drive resistance to this compound is crucial for the development of effective long-term treatment strategies and for identifying potential combination therapies to overcome resistance.
This guide provides a comparative framework for utilizing genomics to identify potential mechanisms of resistance to this compound. We will outline a hypothetical study comparing a this compound-sensitive parental cancer cell line with a derived resistant cell line, detailing the experimental workflow, data analysis, and interpretation of results.
Comparative Analysis: Sensitive vs. Resistant Cell Lines
A cornerstone of investigating drug resistance is the direct comparison of a drug-sensitive parental cell line with a sub-line that has acquired resistance. This allows for the identification of genetic and expression changes that are associated with the resistant phenotype.
Data Presentation: Hypothetical Comparative Data
The following tables summarize hypothetical quantitative data from a comparative study of a this compound-sensitive (Par) and a this compound-resistant (Res) cancer cell line.
Table 1: Cellular Response to this compound
| Cell Line | IC50 (µM) | Fold Resistance | Apoptosis Rate at 50 µM this compound (48h) |
| Parental (Par) | 25 | 1 | 65% |
| Resistant (Res) | 250 | 10 | 15% |
Table 2: Summary of Multi-Omics Analysis
| Data Type | Key Findings in Resistant vs. Parental Line | Potential Implication in Resistance |
| Genomics (WGS) | - Point mutation in TOP1 gene (e.g., G717C) - Amplification of ABCC1 gene | - Altered drug-target interaction - Increased drug efflux |
| Transcriptomics (RNA-seq) | - Upregulation of ABCC1, MDR1 - Upregulation of genes in the PI3K/Akt pathway - Downregulation of pro-apoptotic genes (e.g., BAX, BAK) | - Enhanced drug efflux - Activation of pro-survival signaling - Evasion of apoptosis |
| Proteomics (Mass Spec) | - Overexpression of ABCC1 protein - Increased phosphorylation of Akt - Decreased levels of Topoisomerase I protein | - Increased drug efflux pump machinery - Constitutive activation of survival pathway - Reduced drug target abundance |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are protocols for the key experiments in this comparative genomics study.
Generation of this compound-Resistant Cell Line
A this compound-resistant cell line can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound[4][5][6][7].
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold[4].
-
Iterative Selection: Repeat the dose escalation process over several months. Monitor cell viability and proliferation at each stage.
-
Resistance Confirmation: After establishing a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistant phenotype by re-evaluating the IC50.
-
Stability Check: Culture the resistant cell line in a drug-free medium for several passages to ensure the stability of the resistant phenotype.
Whole Genome Sequencing (WGS)
WGS is employed to identify genetic alterations such as single nucleotide variations (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that may contribute to resistance[8][9][10][11][12].
-
DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant cell lines using a commercially available kit.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA. This involves fragmenting the DNA, adding adapters, and PCR amplification.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 30x coverage for both the tumor (resistant) and normal (parental) genomes to accurately identify somatic mutations[10].
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Compare the genomic data of the resistant cell line to the parental cell line to identify somatic mutations unique to the resistant cells[10].
-
Annotate the identified variants to determine their potential functional impact.
-
RNA Sequencing (RNA-seq)
RNA-seq is used to compare the transcriptomes of the sensitive and resistant cells, identifying differentially expressed genes and pathways[13][14][15][16].
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines. Ensure high purity and integrity of the RNA.
-
Library Preparation: Prepare RNA-seq libraries. This typically involves mRNA purification, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform sequencing on a high-throughput platform.
-
Data Analysis:
-
Align the RNA-seq reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the resistant cells compared to the parental cells.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify signaling pathways that are enriched among the differentially expressed genes.
-
Proteomic Analysis
Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications that are not detectable at the genomic or transcriptomic level[17][18][19][20][21].
-
Protein Extraction and Digestion: Extract total protein from both cell lines and digest the proteins into peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Perform differential protein expression analysis to identify proteins with altered abundance in the resistant cells.
-
Analyze post-translational modifications (e.g., phosphorylation) that may indicate changes in protein activity and signaling pathways.
-
Visualizing Resistance Mechanisms
Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Caption: Hypothetical signaling pathway for this compound resistance.
Conclusion and Future Directions
The comparative genomics approach outlined in this guide provides a robust framework for elucidating the mechanisms of this compound resistance. By integrating data from whole-genome sequencing, RNA sequencing, and proteomics, researchers can identify key genetic mutations, altered gene expression profiles, and changes in protein abundance and activity that contribute to the resistant phenotype.
Potential resistance mechanisms to this compound could include:
-
Alterations in the drug target: Mutations in the TOP1 gene could reduce the binding affinity of this compound to topoisomerase I[2][22][23].
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1 or MDR1, can actively pump this compound out of the cell, reducing its intracellular concentration[24][25].
-
Activation of pro-survival signaling pathways: Upregulation of pathways like the PI3K/Akt pathway can promote cell survival and inhibit apoptosis, counteracting the cytotoxic effects of this compound[24][26].
-
Evasion of apoptosis: Downregulation of pro-apoptotic proteins or upregulation of anti-apoptotic proteins can make cancer cells more resistant to drug-induced cell death.
-
Enhanced DNA repair: Increased capacity to repair DNA damage caused by topoisomerase I inhibition could also contribute to resistance[23].
The identification of these mechanisms will be instrumental in designing strategies to overcome this compound resistance. This could involve the development of second-generation inhibitors that are effective against mutated targets, the use of combination therapies that include inhibitors of drug efflux pumps or key survival pathways, or the identification of biomarkers to predict which patients are likely to develop resistance. This comprehensive, multi-omics approach will ultimately pave the way for more effective and durable cancer therapies involving this compound.
References
- 1. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Whole Genome Sequencing (WGS) Service for Cancer - Creative Biolabs [creative-biolabs.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Cancer genome sequencing - Wikipedia [en.wikipedia.org]
- 11. Whole genome sequencing analysis for cancer genomics and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. england.nhs.uk [england.nhs.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. alitheagenomics.com [alitheagenomics.com]
- 15. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 16. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 17. mdpi.com [mdpi.com]
- 18. Drug resistance mechanisms in cancer cells: a proteomics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The Integration of Proteomics and Metabolomics Data Paving the Way for a Better Understanding of the Mechanisms Underlying Microbial Acquired Drug Resistance [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Proteomic Applications in Antimicrobial Resistance and Clinical Microbiology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Potential Strategies for Overcoming Drug Resistance Pathways Using Propolis and Its Polyphenolic/Flavonoid Compounds in Combination with Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Validating In Silico Predictions of Nevadensin's Binding Affinity: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico predictions and in vitro validation of the binding affinity of Nevadensin, a promising natural bioactive flavonoid. We delve into the methodologies and present experimental data to bridge the gap between computational predictions and laboratory results.
This compound, a flavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] Computational, or in silico, methods are increasingly utilized in the early stages of drug discovery to predict the binding affinity of small molecules like this compound to their protein targets. These predictions, however, necessitate experimental validation through in vitro assays to confirm their accuracy and provide a robust foundation for further development.
This guide will explore the in silico predicted binding affinity of this compound to two of its potential antibacterial targets, MurA and DNA gyrase, and detail the established in vitro techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), that can be employed for validation.
In Silico Predictions of this compound's Binding Affinity
Molecular docking simulations are a primary tool for predicting the binding affinity of a ligand to a protein target. These simulations model the interaction between the molecules and calculate a binding energy, which is indicative of the strength of the interaction. A more negative binding energy generally suggests a stronger affinity.
A recent in silico study investigated the binding of this compound to two key bacterial enzymes: MurA, which is involved in peptidoglycan biosynthesis, and DNA gyrase, an essential enzyme for DNA replication.[2] The predicted binding affinities from this study are summarized in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| MurA | -8.5[2] |
| DNA Gyrase | -6.7[2] |
Table 1: In Silico Predicted Binding Affinities of this compound. This table summarizes the computationally predicted binding energies of this compound to the bacterial enzymes MurA and DNA gyrase.
In Vitro Validation: Experimental Approaches
To validate these in silico predictions, robust in vitro binding assays are essential. These experiments directly measure the interaction between a ligand and its target protein, providing quantitative data on binding affinity, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity.
Two of the most widely used and reliable techniques for quantifying biomolecular interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (the target protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Immobilization of the Target Protein:
-
The target protein (e.g., MurA or DNA gyrase) is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein solution is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites on the surface are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of this compound solutions at different concentrations (e.g., ranging from nanomolar to micromolar) are prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
The this compound solutions are injected sequentially over the immobilized protein surface.
-
The association and dissociation of this compound are monitored in real-time, generating a sensorgram.
-
-
Data Analysis:
-
The sensorgram data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Sample Preparation:
-
The target protein and this compound are dialyzed extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
The concentrations of the protein and this compound solutions are accurately determined. Typically, the protein concentration in the sample cell is 10-20 µM, and the this compound concentration in the syringe is 100-200 µM.
-
-
Titration:
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the this compound solution.
-
A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the protein solution while the temperature is kept constant.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of this compound to protein.
-
The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Comparative Analysis: Bridging In Silico and In Vitro Data
While direct experimentally determined Kd values for this compound binding to MurA and DNA gyrase are not yet available in the public domain, we can draw comparisons with related flavonoids. For instance, the flavonoid quercetin has been shown to bind to the 24 kDa fragment of E. coli DNA gyrase B with an experimentally determined Kd of 15 µM.[3]
| Compound | Target Protein | In Silico Binding Affinity (kcal/mol) | Experimental Binding Affinity (Kd) |
| This compound | MurA | -8.5[2] | Not available |
| This compound | DNA Gyrase | -6.7[2] | Not available |
| Quercetin | DNA Gyrase | Not available | 15 µM[3] |
Table 2: Comparison of In Silico and In Vitro Binding Data. This table highlights the available in silico data for this compound and provides an example of an experimentally determined Kd for a related flavonoid, quercetin, binding to DNA gyrase.
The in silico prediction for this compound's binding to DNA gyrase (-6.7 kcal/mol) suggests a potentially stronger interaction than what might be expected from quercetin's micromolar Kd. This underscores the importance of direct experimental validation to accurately quantify the binding affinity of this compound.
Signaling Pathway and Experimental Workflow
The validation of in silico predictions is a critical step in the drug discovery pipeline. The following diagrams illustrate the general workflow for this process and a known signaling pathway affected by this compound.
Caption: Workflow for validating in silico predictions.
The diagram above outlines the logical progression from computational prediction to experimental validation. This process ensures that promising candidates from in silico screening are rigorously tested in the laboratory.
This compound has been identified as a topoisomerase I (TOPO I) poison, which leads to DNA damage and ultimately apoptosis (programmed cell death) in cancer cells.[4][5]
Caption: this compound-induced apoptotic pathway.
This signaling pathway illustrates how this compound, by acting as a topoisomerase I poison, initiates a cascade of events leading to DNA damage and the activation of the intrinsic apoptotic pathway.
Conclusion
In silico predictions of binding affinity are a valuable and cost-effective tool in modern drug discovery. However, as this guide highlights, these computational predictions must be substantiated with robust in vitro experimental data. The use of established techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry is crucial for accurately determining the binding affinity of promising compounds like this compound. While a direct experimental Kd for this compound with its antibacterial targets remains to be determined, the available in silico data and comparative analysis with other flavonoids strongly support its potential as a bioactive molecule worthy of further investigation. The integration of computational and experimental approaches, as outlined in this guide, provides a powerful paradigm for accelerating the discovery and development of novel therapeutics.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction Mechanism of this compound as Antibacterial Agent against S. sanguinis: In vitro and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of quercetin binding site on DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nevadensin's Efficacy in 2D Monolayer versus 3D Spheroid Cell Culture Models
An Objective Guide for Researchers in Oncology and Drug Discovery
The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) models represents a significant leap forward in preclinical cancer research, offering a more physiologically relevant system to evaluate novel therapeutic agents. This guide provides a comparative overview of the effects of Nevadensin, a naturally occurring flavonoid with demonstrated anti-cancer properties, in 2D and 3D cell culture models. While extensive data exists for this compound's activity in 2D monolayers, a notable gap in the scientific literature persists regarding its evaluation in 3D models. This guide will present the available data for 2D cultures and provide the necessary experimental framework to facilitate future comparative studies in 3D spheroids.
Executive Summary of this compound's Effects in 2D Cell Culture
This compound has been shown to exhibit significant anti-proliferative and pro-apoptotic effects in various cancer cell lines grown in 2D culture. The primary mechanism of action identified is the poisoning of topoisomerase I, which leads to DNA damage, cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptotic pathway.
Quantitative Analysis of this compound's Effects in 2D Models
The following tables summarize the key quantitative data from studies on this compound's effects in 2D cancer cell cultures.
Table 1: Effect of this compound on Cancer Cell Viability (2D Culture)
| Cell Line | Assay | Incubation Time | Concentration (µM) | Effect | Citation |
| HT29 (Human Colon Carcinoma) | Resazurin Reduction | 24 h | ≥ 250 | ~20% reduction in cell viability | [1] |
| HT29 (Human Colon Carcinoma) | Resazurin Reduction | 48 h | ≥ 250 | Significant reduction, but >50% viability | [1] |
| Hep3B (Hepatocellular Carcinoma) | Not Specified | 24 h | 12.5 - 50 | Significant inhibition of growth | [2] |
| HepG2 (Hepatocellular Carcinoma) | Not Specified | 24 h | 12.5 - 50 | Significant inhibition of growth | [2] |
Table 2: this compound-Induced Cell Cycle Arrest (2D Culture)
| Cell Line | Assay | Incubation Time | Concentration (µM) | Effect | Citation |
| HT29 (Human Colon Carcinoma) | Flow Cytometry | 24 h | ≥ 100 | Increase in G2/M phase population | [1][3] |
| Hep3B (Hepatocellular Carcinoma) | Flow Cytometry | 24 h | Various | G2/M phase arrest | [4] |
| HepG2 (Hepatocellular Carcinoma) | Flow Cytometry | 24 h | Various | G2/M phase arrest | [4] |
Table 3: this compound-Induced Apoptosis Markers (2D Culture)
| Cell Line | Assay | Incubation Time | Concentration (µM) | Effect | Citation |
| HT29 (Human Colon Carcinoma) | Caspase Activity Assay | 24 h | 50 - 500 | Concentration-dependent increase in Caspase-3 & -9 activity | [1][3] |
| HT29 (Human Colon Carcinoma) | Caspase Activity Assay | 24 h | 50 - 500 | No effect on Caspase-8 activity | [2] |
| Hepatocellular Carcinoma Cells | Not Specified | 24 h | 12.5 - 50 | Induction of apoptosis | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT/WST-1)
2D Monolayer Culture:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, solubilize the formazan crystals with 100 µL of DMSO.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
3D Spheroid Culture:
-
Generate spheroids using a suitable method (e.g., hanging drop, ultra-low attachment plates) with a starting cell number of 2,000-5,000 cells/spheroid.
-
Allow spheroids to form and compact for 2-3 days.
-
Treat spheroids with a serial dilution of this compound for up to 7 days, refreshing the media and drug every 2-3 days.
-
For viability assessment, use a 3D-compatible assay such as CellTiter-Glo® 3D, which measures ATP levels.
-
Transfer individual spheroids to a new 96-well plate, add the assay reagent, and incubate according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
2D Monolayer Culture:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cell populations.
-
Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
3D Spheroid Culture:
-
Treat spheroids with this compound as described for the viability assay.
-
Collect individual spheroids and disaggregate them into a single-cell suspension using an appropriate dissociation reagent (e.g., TrypLE™, Accutase™).
-
Wash the single cells with cold PBS and proceed with the Annexin V/PI staining protocol as described for 2D cultures.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Flow Cytometry)
2D Monolayer Culture:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
3D Spheroid Culture:
-
Treat and disaggregate spheroids into a single-cell suspension as described for the apoptosis assay.
-
Fix and stain the single cells using the same protocol as for 2D cultures.
-
Analyze the cell cycle distribution by flow cytometry.
Discussion and Future Directions
The available data robustly demonstrates this compound's anti-cancer activity in 2D cell culture models, primarily through the induction of DNA damage, G2/M cell cycle arrest, and apoptosis. However, the lack of studies in 3D models is a critical knowledge gap. 3D cultures more closely mimic the in vivo tumor microenvironment, including aspects like hypoxia, nutrient gradients, and cell-cell interactions, which can significantly influence drug efficacy. It is often observed that cancer cells in 3D spheroids exhibit increased resistance to chemotherapy compared to their 2D counterparts.
Therefore, future research should prioritize the evaluation of this compound in 3D spheroid models of various cancers. Such studies will be crucial to:
-
Determine if the IC50 values of this compound are higher in 3D models, indicating potential resistance.
-
Assess the penetration of this compound into the core of spheroids.
-
Investigate whether the mechanisms of cell cycle arrest and apoptosis are conserved in a 3D context.
-
Explore the effects of this compound on the expression of proteins related to drug resistance and the tumor microenvironment.
By undertaking these comparative studies, a more comprehensive and clinically relevant understanding of this compound's therapeutic potential can be achieved, ultimately guiding its further development as a novel anti-cancer agent.
References
A comparative toxicological study of Nevadensin and its major metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of the naturally occurring flavonoid nevadensin and its major metabolites. The information is compiled from peer-reviewed studies to assist in the evaluation of its safety profile for potential therapeutic applications. While quantitative data for direct comparison is limited for its metabolites, existing research consistently indicates a significant reduction in toxicity following metabolic conjugation, primarily glucuronidation.
Executive Summary
This compound, a flavonoid found in various plants including basil, exhibits a range of biological activities. Toxicological studies have primarily focused on the parent compound, revealing a generally low level of oral toxicity. In vitro, this compound has been identified as a topoisomerase I poison, leading to DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cell lines. However, its cytotoxic effects are cell-line dependent and appear to be significantly mitigated by metabolic processes. The major metabolic pathway for this compound is glucuronidation, which has been shown to be a detoxification route, reducing the in vitro toxicity of the parent compound.
Data Presentation
The following tables summarize the available quantitative toxicological data for this compound. A direct quantitative comparison with its major metabolites is not currently possible due to the lack of specific IC50 or LC50 values in the reviewed literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Concentration Range | Result | Citation |
| HT29 (Human Colon Carcinoma) | Resazurin Reduction | 1–500 µM (48h) | IC50 could not be calculated (viability remained >50%) | [1] |
| HepG2 (Human Liver Carcinoma) | Not Specified | Not Specified | More sensitive to this compound treatment compared to HT29 cells | [2] |
| KG1 (Human Bone Marrow Carcinoma) | Not Specified | Not Specified | More sensitive to this compound treatment compared to HT29 cells | [2] |
Table 2: Genotoxicity and Other In Vitro Effects of this compound
| Endpoint | Assay | Concentration | Result | Citation |
| DNA Minor Groove Binding | Hoechst 33258 Displacement | 1–75 µM | IC50 = 31.63 µM ± 0.96 µM | [1] |
| DNA Intercalation | Ethidium Bromide Displacement | Not Specified | IC50 = 296.91 µM ± 19.32 µM | [1] |
| Topoisomerase I Inhibition | Relaxation Assay | ≥ 100 µM | Partial inhibition | [1] |
| Topoisomerase IIα Inhibition | Decatenation Assay | ≥ 250 µM | Inhibition | [1] |
| DNA Damage | Alkaline Comet Assay (HT29 cells) | 50–500 µM (2h) | Concentration-dependent increase in DNA damage | [1] |
| Cell Cycle Arrest | Flow Cytometry (HT29 cells) | ≥ 100 µM (24h) | G2/M phase arrest | [1] |
| Apoptosis Induction | Caspase-9 and -3 Activation (HT29 cells) | Not Specified | Induction of the intrinsic apoptotic pathway | [1] |
Table 3: In Vivo Acute Toxicity of this compound
| Species | Route of Administration | Dose | Observation | Citation |
| Rat | Oral | Up to 600 µg/kg | No toxicity observed | [3] |
Comparative Toxicology: this compound vs. Its Metabolites
The primary route of metabolism for this compound involves Phase II conjugation, particularly glucuronidation. Studies have identified this compound-7-O-glucuronide as a major metabolite[2].
Key Findings:
-
Reduced Cytotoxicity: Metabolic conjugation, specifically glucuronidation, has been demonstrated to reduce the in vitro toxicity of this compound[2]. Cell lines with high glucuronidation capacity, such as HT29, show lower sensitivity to this compound compared to cell lines with limited metabolic capability like KG1[2].
-
Detoxification Pathway: The formation of glucuronide conjugates is considered a crucial detoxification pathway for this compound[2]. This is a common metabolic route for flavonoids, increasing their water solubility and facilitating their excretion from the body.
Due to the lack of available data, specific toxicological endpoints for the major metabolites of this compound cannot be quantitatively compared at this time. Further research is required to isolate or synthesize these metabolites and evaluate their cytotoxic, genotoxic, and other toxicological effects in detail.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its metabolites) and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting cell viability against the logarithm of the compound concentration.
Alkaline Comet Assay for DNA Damage
This assay is used to detect DNA strand breaks in individual cells.
-
Cell Preparation: After treatment with the test compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the test compound for the desired time. Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content of each cell is measured by the intensity of the fluorescent signal.
-
Data Analysis: The data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified using appropriate software.
Caspase Activity Assay
This assay measures the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-9.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific caspase substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubation: Incubate the plate at 37°C to allow the active caspases in the lysate to cleave the substrate, releasing the reporter molecule.
-
Detection: Measure the absorbance or fluorescence of the released reporter using a microplate reader.
-
Data Analysis: The level of caspase activity is proportional to the signal generated and can be compared between treated and untreated cells.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Safety Operating Guide
Navigating the Safe Disposal of Nevadensin: A Comprehensive Guide for Laboratory Professionals
The responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals working with nevadensin, a naturally occurring flavonoid with a range of pharmacological activities, understanding the correct disposal procedures is a critical aspect of the research lifecycle. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, positioning your laboratory for safe and compliant operations.
Core Principles of this compound Waste Management
This compound Disposal Information Summary
As disposal protocols can vary significantly based on institutional policies and local regulations, it is crucial to maintain a clear record of the specific procedures applicable to your laboratory. The following table serves as a template to be completed with your institution-specific information.
| Information Category | Institutional Guideline/Data |
| Institutional EHS Contact | EHS Office Phone Number: ______________________ EHS Website: _____________________________________ |
| This compound Waste Classification | Check with your EHS office. May be classified as: ☐ Non-hazardous ☐ Hazardous (Specify code if known): ___________ ☐ Other (Specify): __________________________ |
| Solid Waste Disposal | Container Type: _______________________ Labeling Requirements: _________________________ Storage Location: _______________________ |
| Liquid Waste Disposal | Container Type: _______________________ Labeling Requirements: _________________________ Storage Location: _______________________ |
| Decontamination Solution | Approved solvent for initial rinse: ___________________ Standard cleaning procedure: ________________________ |
| Emergency Spill Contact | 24/7 Emergency Contact: _________________________ |
Experimental Protocols for this compound Disposal
The following methodologies provide a procedural framework for the safe handling and disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid this compound Waste: This includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound.
-
Liquid this compound Waste: This encompasses solutions containing this compound, including stock solutions, experimental solutions, and the initial rinsate from cleaning contaminated glassware.
2. Solid Waste Collection and Storage:
-
Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound and any solvents used.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Liquid Waste Collection and Storage:
-
Drain disposal of this compound solutions is not recommended. Due to the potential for ecotoxicity, which is common for many bioactive compounds, liquid waste containing this compound should be collected for proper disposal.
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used in the solutions.
-
The label must clearly state "Hazardous Waste," "this compound," and list all solvent components with their approximate percentages.
-
Store the sealed liquid waste container in a designated satellite accumulation area, ensuring secondary containment is used to prevent spills.
4. Decontamination of Glassware and Equipment:
-
All glassware and equipment that have been in contact with this compound should be decontaminated.
-
The initial rinse should be performed with a suitable solvent that can dissolve this compound. This first rinsate must be collected and disposed of as hazardous liquid waste. For highly concentrated solutions, it is advisable to collect the first two or three rinses.
-
Subsequent cleaning with detergents and water can be performed according to standard laboratory procedures. The disposal of this secondary rinse water may be permissible down the drain, but this should be confirmed with your institution's EHS guidelines.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program.
-
Contact your EHS office to schedule a pickup of the full waste containers. Ensure all containers are properly sealed and labeled before they are collected.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety experts, you contribute to a safer research environment and ensure the responsible management of chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
